molecular formula C24H28N2O2 B079972 Meletimide CAS No. 14745-50-7

Meletimide

Cat. No.: B079972
CAS No.: 14745-50-7
M. Wt: 376.5 g/mol
InChI Key: YFBSRLFXFGHCCG-UHFFFAOYSA-N
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Description

Meletimide is a research compound identified as a potent anticholinergic agent. Studies have classified it among atropine-like drugs and highlighted its significant pharmacological profile. It has been demonstrated to effectively block peripheral effects such as pilocarpine-induced salivation and lacrimation at dose levels that do not cause mydriasis . Furthermore, its relative central anticholinergic potency is notably high and has been compared to that of established antiparkinsonian agents like benztropine, indicating substantial potential for neuroscientific research . The chemical structure of Meletimide is defined by the molecular formula C24H28N2O2 and a molecular weight of 376.50 g/mol . Its unique structure contributes to its activity and properties, with a calculated density of 1.163 g/cm³ . The compound is registered under the CAS Number 14745-50-7 . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle this material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14745-50-7

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

3-[1-[(4-methylphenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione

InChI

InChI=1S/C24H28N2O2/c1-18-7-9-19(10-8-18)17-26-15-12-21(13-16-26)24(20-5-3-2-4-6-20)14-11-22(27)25-23(24)28/h2-10,21H,11-17H2,1H3,(H,25,27,28)

InChI Key

YFBSRLFXFGHCCG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C3(CCC(=O)NC3=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C3(CCC(=O)NC3=O)C4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Investigating Meletimide as a Putative Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The field of targeted protein degradation (TPD) has introduced a new paradigm in therapeutics, shifting from occupancy-based inhibition to event-driven elimination of disease-causing proteins.[1] Molecular glue degraders, small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, represent a particularly promising class of TPD agents due to their favorable physicochemical properties.[2][3] This guide addresses the topic of meletimide, a compound whose chemical structure contains a piperidine-2,6-dione (glutarimide) ring, a key pharmacophore shared with the well-established immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide.[4][5][6] These IMiDs are known to function as molecular glues by binding to the E3 ligase substrate receptor Cereblon (CRBN), thereby inducing the degradation of specific "neosubstrate" proteins.[7][8]

To date, there is no publicly available scientific literature defining a mechanism of action for meletimide in the context of targeted protein degradation. Therefore, this document serves as a forward-looking technical guide, postulating a hypothesis based on structural analogy and outlining a comprehensive, field-proven research framework to rigorously investigate whether meletimide functions as a CRBN-dependent molecular glue degrader. We will detail the core scientific rationale, the design of self-validating experimental workflows, and the step-by-step protocols required to elucidate its potential mechanism, from initial target engagement to downstream cellular effects.

Part 1: The Meletimide Hypothesis and Core Mechanistic Interrogation

The Scientific Premise: A Hypothesis Rooted in Structural Analogy

The foundational discovery that thalidomide exerts its therapeutic and teratogenic effects by binding to Cereblon (CRBN) and "gluing" it to neosubstrates for degradation has become a cornerstone of TPD research.[7][9][10] The glutarimide moiety of thalidomide is critical for its insertion into the CRBN binding pocket.[7] Meletimide, or 3-[1-[(4-methylphenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione, possesses this same glutarimide core.[6] This structural parallel forms the basis of our central hypothesis:

Hypothesis: Meletimide functions as a molecular glue that binds to the CRBN E3 ubiquitin ligase complex, inducing a novel protein-protein interaction with specific neosubstrate proteins, leading to their ubiquitination and subsequent proteasomal degradation.

To validate this hypothesis, a logical cascade of experiments is required to answer four fundamental questions:

  • Does meletimide physically engage with the CRBN E3 ligase?

  • Does meletimide induce the formation of a ternary complex (CRBN-meletimide-Neosubstrate)?

  • What are the specific protein neosubstrates targeted for degradation?

  • Does meletimide treatment lead to dose-dependent, CRBN-dependent degradation of these neosubstrates in a cellular context?

Experimental Workflow for Mechanistic Validation

The following workflow is designed as a self-validating system, where each stage provides the foundation for the next and incorporates orthogonal assays to ensure the trustworthiness of the findings.[11]

G cluster_0 Phase 1: Target Engagement & Ternary Complex Formation cluster_1 Phase 2: Neosubstrate Identification cluster_2 Phase 3: Cellular Validation & Functional Impact A Biophysical Assays (SPR / ITC) Confirm direct binding of meletimide to CRBN. B Proximity Assays (TR-FRET / AlphaLISA) Quantify meletimide-induced ternary complex formation. A->B Confirms CRBN as direct target C Unbiased Proteomics (SILAC / TMT) Identify proteins degraded upon meletimide treatment. B->C Provides basis for identifying partners D Targeted Degradation Assays (Western Blot / HiBiT) Confirm degradation of specific neosubstrates. C->D Provides candidates for validation E Ubiquitination Assays (Co-IP) Show increased ubiquitination of neosubstrate. D->E Links degradation to UPS pathway F CRBN Knockout/Mutant Studies Validate CRBN-dependency of degradation. E->F Confirms CRBN as the E3 ligase G Functional Assays (e.g., Cell Viability) Measure downstream biological consequences. F->G Links mechanism to phenotype

Caption: A multi-phase workflow to validate the meletimide molecular glue hypothesis.

Part 2: Methodologies and Data Interpretation

This section provides detailed protocols for the key experiments outlined in the workflow. The causality behind experimental choices is explained to provide a framework for robust data generation and interpretation.

Phase 1: Target Engagement and Ternary Complex Formation

The initial step is to confirm that meletimide physically interacts with CRBN and can induce the formation of a ternary complex, which is the hallmark of a molecular glue degrader.[4][12]

  • Objective: To quantitatively measure the binding affinity and kinetics of meletimide to the purified CRBN-DDB1 protein complex.

  • Causality: SPR is a label-free biophysical technique that provides real-time data on binding events.[13] It is essential for confirming a direct physical interaction between the small molecule and the putative E3 ligase target, ruling out indirect effects.

  • Methodology:

    • Immobilize purified recombinant human CRBN-DDB1 protein onto a CM5 sensor chip via amine coupling.

    • Prepare a series of meletimide concentrations (e.g., 0.1 to 50 µM) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Inject the meletimide solutions over the sensor chip surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

    • Allow for dissociation by flowing running buffer over the chip (e.g., for 300 seconds).

    • Regenerate the sensor surface if necessary with a mild regeneration solution.

    • Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Data Presentation:

CompoundTargetKD (µM)ka (1/Ms)kd (1/s)
MeletimideCRBN-DDB1TBDTBDTBD
LenalidomideCRBN-DDB1~1-5~1.0e4~2.0e-2
Vehicle (DMSO)CRBN-DDB1No BindingN/AN/A
Caption: Hypothetical SPR data table for meletimide binding to CRBN-DDB1.
  • Objective: To demonstrate that meletimide induces and stabilizes a ternary complex between CRBN and a known neosubstrate (e.g., IKZF1 or IKZF3 as a starting point).[5][14]

  • Causality: Proximity-based assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are crucial for confirming the "gluing" action.[4][15] A positive signal is dependent on all three components (E3, glue, neosubstrate) being in close proximity, providing direct evidence of the induced protein-protein interaction.

  • Methodology:

    • Use purified, tagged proteins: His-tagged CRBN-DDB1 and GST-tagged neosubstrate (e.g., the zinc-finger domain of IKZF1).

    • In a 384-well assay plate, add Anti-His-Europium (Eu) cryptate (donor fluorophore) and Anti-GST-d2 (acceptor fluorophore).

    • Add the purified proteins to the wells at a fixed concentration determined by prior optimization.

    • Add meletimide across a range of concentrations (e.g., 1 nM to 100 µM). Include no-glue and no-protein controls.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Read the plate on a TR-FRET-compatible reader, measuring emissions at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against meletimide concentration to determine the EC50 for ternary complex formation.

  • Data Presentation:

CompoundTernary ComplexEC50 (nM)Max FRET Ratio
MeletimideCRBN-IKZF1TBDTBD
LenalidomideCRBN-IKZF1~50-200~2.5
MeletimideCRBN only + IKZF1 onlyNo SignalBaseline
Caption: Hypothetical TR-FRET data for meletimide-induced ternary complex formation.

Part 3: Cellular Validation and Functional Assays

Following biochemical confirmation, the investigation must move into a cellular environment to verify that the proposed mechanism is operational within the complex milieu of a living cell and results in a functional outcome.

Identifying Neosubstrates with Quantitative Proteomics
  • Objective: To identify all proteins that are selectively degraded upon meletimide treatment in an unbiased manner.

  • Causality: While known IMiD neosubstrates like IKZF1 and IKZF3 are logical starting points, meletimide may have a unique degradation profile.[16][17][18] Unbiased proteomics is the only way to comprehensively map its specificity and potential off-targets.

  • Methodology (SILAC-based):

    • Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) in "heavy" (¹³C₆, ¹⁵N₂-Lys; ¹³C₆, ¹⁵N₄-Arg) and "light" (normal isotopes) media for at least 6 passages to achieve full labeling.

    • Treat the "heavy"-labeled cells with meletimide (at a concentration determined by a dose-response viability assay, e.g., 1 µM) for a set duration (e.g., 6-12 hours). Treat "light"-labeled cells with vehicle (DMSO).

    • Combine equal numbers of cells from both populations, lyse, and digest the proteins into peptides.

    • Analyze the mixed peptide sample by LC-MS/MS.

    • Quantify the "Heavy/Light" ratio for each identified protein. Proteins with a significantly reduced H/L ratio are candidate neosubstrates.

Validating Neosubstrate Degradation
  • Objective: To confirm the degradation of candidate neosubstrates identified via proteomics.

  • Causality: Western blotting is a traditional, robust method to visually confirm the loss of a specific protein.[11] It serves as an essential orthogonal validation of the mass spectrometry data.

  • Methodology:

    • Plate cells (e.g., MM.1S) and treat with a dose-response of meletimide (e.g., 0, 10, 100, 1000 nM) for 12 hours.

    • As a control, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 2 hours before adding meletimide to demonstrate that degradation is proteasome-dependent.

    • Lyse the cells, quantify total protein, and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with primary antibodies specific to the candidate neosubstrate (e.g., anti-IKZF1) and a loading control (e.g., anti-Actin).

    • Apply a secondary HRP-conjugated antibody and visualize bands using chemiluminescence. A dose-dependent decrease in the neosubstrate band, rescued by MG132, confirms degradation.

Confirming the CRBN-Dependence of Meletimide's Action

The final and most critical step is to prove that the observed degradation is unequivocally mediated by CRBN.

G cluster_0 Experimental Setup cluster_1 Treatment cluster_2 Observation (Western Blot) WT Wild-Type Cells (Expressing CRBN) Treat_WT Treat with Meletimide WT->Treat_WT KO CRBN Knockout Cells (CRISPR-Cas9) Treat_KO Treat with Meletimide KO->Treat_KO Result_WT Neosubstrate protein is degraded. Treat_WT->Result_WT Result_KO Neosubstrate protein level is unchanged. Treat_KO->Result_KO Conclusion Conclusion: Meletimide-induced degradation is CRBN-dependent. Result_WT->Conclusion Result_KO->Conclusion

Caption: Logic diagram for validating CRBN-dependency using knockout cells.

  • Objective: To demonstrate that CRBN is essential for meletimide-induced neosubstrate degradation.

  • Causality: Comparing the effect of the compound in wild-type cells versus cells lacking the E3 ligase target is the gold standard for proving dependency.[16] If degradation is abrogated in the knockout cells, it confirms that meletimide acts through CRBN.

  • Methodology:

    • Generate a CRBN knockout cell line using CRISPR-Cas9 technology in the same cellular background as the wild-type (WT) cells.

    • Validate the knockout by Western blot to confirm the absence of the CRBN protein.

    • Treat both WT and CRBN-KO cells with meletimide at an effective concentration (e.g., 1 µM) for 12 hours.

    • Perform a Western blot for the confirmed neosubstrate (e.g., IKZF1).

    • Expected Result: The neosubstrate is degraded in WT cells but remains stable in CRBN-KO cells, proving the mechanism is CRBN-dependent.

References

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Sources

A Methodological Guide to Determining the Binding Affinity of Novel Glutarimide-Containing Compounds, such as Meletimide, to Cereblon

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The CRL4^CRBN^ E3 Ligase Complex and Molecular Glue Degraders

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation. E3 ubiquitin ligases are the key components of this system, providing substrate specificity. The CRL4^CRBN^ complex is an E3 ligase where Cereblon acts as the substrate receptor.[5] Molecular glue degraders, such as the immunomodulatory imide drugs (IMiDs), are small molecules that do not inhibit their target but instead reprogram the E3 ligase.[3][7]

The process unfolds as follows:

  • Binding: The molecular glue binds to a specific pocket on the surface of Cereblon, notably a tri-tryptophan pocket within the thalidomide-binding domain (TBD).[8][9]

  • Interface Remodeling: This binding event alters the surface of Cereblon, creating a new, composite interface.[4]

  • Neosubstrate Recruitment: This new surface has high affinity for proteins that do not normally interact with Cereblon. These are termed "neosubstrates." Key examples include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the protein kinase Casein Kinase 1α (CK1α).[5][10]

  • Ubiquitination & Degradation: The recruitment of the neosubstrate into proximity with the E3 ligase machinery leads to its polyubiquitination and subsequent degradation by the 26S proteasome.[5]

The therapeutic effect of these drugs is a direct consequence of the degradation of these neosubstrates, which are often critical for the survival of cancer cells.[10][11]

cluster_0 Cellular Environment MG Meletimide (Molecular Glue) CRBN CRL4-CRBN E3 Ligase Complex MG->CRBN Binding Ternary Ternary Complex (CRBN-Glue-Neosubstrate) CRBN->Ternary Neo Neosubstrate (e.g., IKZF1) Neo->Ternary Recruitment Ub_Neo Polyubiquitinated Neosubstrate Ternary->Ub_Neo Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_Neo->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Start Start: Purified Protein & Compound Stock Prep Prepare Reagents: 1. Dialyze Protein 2. Dilute Compound Start->Prep Load Load Instrument: Protein in Cell Compound in Syringe Prep->Load Run Run Titration: Inject Compound into Protein Solution Load->Run Integrate Integrate Peaks: Calculate Heat Change per Injection Run->Integrate Plot Plot Data: Heat vs. Molar Ratio Integrate->Plot Fit Fit Binding Isotherm: Derive Kd, n, ΔH Plot->Fit End Result: Thermodynamic Profile Fit->End

Figure 2: A representative workflow for Isothermal Titration Calorimetry (ITC).

Competitive Binding Assays: Enabling Higher Throughput

Competitive binding assays are ideal for screening or for compounds where direct methods are challenging. They measure the ability of an unlabeled test compound (Meletimide) to displace a known, labeled ligand (a tracer) from the target protein.

Causality Behind Experimental Choices:

  • Why Competitive Assays? They are often faster, require less protein, and are more amenable to high-throughput formats (96- or 384-well plates) than ITC or SPR.

  • Fluorescence Polarization (FP): This technique is based on the principle that a small, fluorescently labeled tracer tumbles rapidly in solution, emitting depolarized light (low FP signal). When bound to a large protein like CRBN, its tumbling slows dramatically, and it emits polarized light (high FP signal). An unlabeled competitor displaces the tracer, reducing the FP signal.

Step-by-Step Fluorescence Polarization (FP) Protocol:

  • Reagent Preparation:

    • CRBN/DDB1: Purified protein diluted to a working concentration in assay buffer (e.g., PBS with 0.01% Tween-20).

    • Tracer: A fluorescently labeled thalidomide or pomalidomide analog (e.g., Cy5-labeled Thalidomide) at a fixed concentration, typically at or below its Kd for CRBN.

    • Test Compound: A serial dilution of Meletimide.

  • Assay Setup (in a microplate):

    • To each well, add a fixed volume of the CRBN/DDB1 protein solution.

    • Add the serial dilutions of Meletimide. Include "no competitor" (maximum signal) and "no protein" (minimum signal) controls.

    • Add a fixed volume of the fluorescent tracer to all wells.

    • Incubate the plate for a set time to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable microplate reader.

  • Data Analysis:

    • Plot the FP signal as a function of the logarithm of the Meletimide concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value (the concentration of Meletimide required to displace 50% of the bound tracer).

    • The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the tracer.

Data Synthesis and Comparative Analysis

While specific binding data for Meletimide is not publicly documented, we can contextualize potential results by examining the affinities of established IMiDs. Newer generation Cereblon E3 Ligase Modulators (CELMoDs) have been engineered for significantly higher affinity compared to the parent compound, thalidomide. [11] Table 1: Representative Binding Affinities of Known Ligands to Cereblon

CompoundMethodKd / IC50 (µM)Source
ThalidomideITC~2.5F.I.S.C.H.E.R., E.S. et al. (2014)
LenalidomideTR-FRET1.5US Patent 10,816,544 B2
PomalidomideTR-FRET1.2US Patent 10,816,544 B2
Iberdomide (CELMoD)Various~0.02 - 0.07Handa, H. et al. (2017)

Note: Binding affinity values can vary significantly based on the specific assay conditions, protein construct (full-length vs. domain), and technique used. The values presented are for comparative purposes.

Conclusion and Future Perspectives

Determining the precise binding affinity of a novel compound like Meletimide for Cereblon is a foundational step in its development as a potential therapeutic. The methodologies outlined in this guide—ITC for thermodynamic depth, SPR for kinetic understanding, and FP for scalable screening—provide a robust toolkit for any researcher in the field of targeted protein degradation. By applying these techniques, scientists can quantitatively assess the interaction, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. As the design of molecular glues moves from serendipitous discovery towards rational engineering, the rigorous biophysical characterization described herein will remain an indispensable component of creating the next generation of protein degraders.

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  • Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. PMC. Available at: [Link]

  • Lupas, A. N., et al. (2015). The Thalidomide-Binding Domain of Cereblon Defines the CULT Domain Family and Is a New Member of the β-Tent Fold. PMC. Available at: [Link]

  • Burns, M. G., et al. (2015). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PMC. Available at: [Link]

  • Jensen, T. J., & Østergaard, H. (2003). Isothermal titration calorimetric procedure to determine protein-metal ion binding parameters in the presence of excess metal ion or chelator. PubMed. Available at: [Link]

  • Roy, M. J., et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. SpringerLink. Available at: [Link]

  • Lopez-Girona, A., et al. (2012). Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1 complex. ResearchGate. Available at: [Link]

  • Lupas, A. N., et al. (2015). The Thalidomide-Binding Domain of Cereblon Defines the CULT Domain Family and Is a New Member of the β-Tent Fold. PLOS. Available at: [Link]

  • Khan, S. H., & Kumar, S. (2017). Surface plasmon resonance protocol. ResearchGate. Available at: [Link]

  • Lopez-Girona, A., et al. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. PubMed. Available at: [Link]

  • Andersson, K., et al. (2024). Surface Plasmon Resonance in Drug Discovery: A Decade in Review. DiVA. Available at: [Link]

  • Peak Proteins (2023). Production Of Active Cereblon And Analysis By SPR. Retrieved February 20, 2026 from [Link].

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Investigating the Therapeutic Potential of Melittin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject: This guide focuses on the therapeutic potential of Melittin , a major component of bee venom. Initial searches for "Meletimide" yielded limited information, suggesting a possible typographical error in the original query. The extensive body of research on Melittin aligns with the user's request for an in-depth technical guide on a molecule with significant therapeutic promise.

Introduction

Melittin, a cationic, amphipathic peptide composed of 26 amino acids, is the principal active component of honeybee venom.[1] For centuries, bee venom has been utilized in traditional medicine for a variety of ailments, including arthritis and pain.[2] Modern scientific investigation has unveiled the potent pharmacological activities of Melittin, establishing it as a promising candidate for therapeutic development in oncology, infectious diseases, and inflammatory conditions.[1][3] Its ability to interact with and disrupt cell membranes is central to its biological effects.[1] However, this same mechanism presents a significant challenge in the form of cytotoxicity, particularly hemolytic activity, which has historically limited its systemic applications.[2][3] This guide provides a comprehensive overview of Melittin's mechanism of action, explores its therapeutic potential, and details advanced strategies to harness its power while mitigating its toxicity.

Molecular Profile and Mechanism of Action

Melittin's unique amphipathic structure, featuring a hydrophobic N-terminus and a hydrophilic C-terminus, dictates its interaction with biological membranes.[1] This structure allows the peptide to readily insert into lipid bilayers, where it can oligomerize and form pores.[3] This pore-forming capability is a key driver of its cytotoxic effects against pathogens and cancer cells.

Signaling Pathways and Cellular Effects

The interaction of Melittin with the cell membrane triggers a cascade of downstream events, ultimately leading to cell death through apoptosis or necrosis.[3][4] Key molecular pathways affected by Melittin include:

  • Apoptosis Induction: Melittin has been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and Caspase-3, while downregulating anti-apoptotic proteins such as Bcl-2.[4] It can also trigger the release of reactive oxygen species (ROS) and the opening of the mitochondrial permeability transition pore (MPTP), leading to the release of cytochrome c and other pro-apoptotic factors.[4]

  • Inflammation Modulation: Melittin can exert anti-inflammatory effects by inhibiting the activity of nuclear factor Kappa B (NF-κB), a key regulator of the inflammatory response.[2] This leads to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[2]

  • Enzyme Stimulation: Beyond membrane disruption, Melittin can stimulate various enzymes, including adenylate cyclase, protein kinase, G-proteins, and phospholipases C and D, further contributing to its diverse biological activities.[2]

Melittin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects Melittin Melittin Membrane Lipid Bilayer Melittin->Membrane Inserts into Inflammation Inflammation Modulation Melittin->Inflammation Modulates Enzyme Enzyme Stimulation Melittin->Enzyme Stimulates Pore Pore Formation Membrane->Pore Disrupts & Forms Pores Apoptosis Apoptosis Pore->Apoptosis Induces

Caption: Melittin's interaction with the cell membrane leads to pore formation and the modulation of various cellular pathways.

Therapeutic Applications

The multi-target mechanism of Melittin makes it an attractive candidate for a range of therapeutic areas.

Oncology

Numerous preclinical studies have demonstrated the anti-cancer properties of Melittin across various cancer types.[4] Its ability to induce apoptosis, inhibit angiogenesis (the formation of new blood vessels that feed tumors), and reduce metastasis (the spread of cancer) makes it a potent anti-tumor agent.[4]

Cancer TypePreclinical FindingsCitation
Leukemia Induces apoptosis by disrupting mitochondrial membrane potential and activating caspases.[4]
Lung Cancer Exhibits cytotoxic effects in various lung cancer cell lines.[4]
Gastric Cancer Triggers the release of ROS and pro-apoptotic proteins, leading to cell death.[4]
Osteosarcoma Induces apoptosis by increasing Bax and Caspase-3 expression and decreasing Bcl-2 levels.[4]
Antimicrobial and Antiviral Activity

Melittin exhibits broad-spectrum antimicrobial activity against a wide range of bacteria and fungi by disrupting their cell membranes.[1] This mechanism of action is less likely to induce resistance compared to conventional antibiotics. Furthermore, Melittin has demonstrated antiviral activity, including against Human Immunodeficiency Virus (HIV), by disrupting the viral envelope.[3]

Anti-inflammatory Effects

The anti-inflammatory properties of Melittin are being explored for the treatment of chronic inflammatory diseases like rheumatoid arthritis.[2] By downregulating NF-κB activity and reducing pro-inflammatory cytokines, Melittin can help to mitigate the inflammatory processes that drive these conditions.[2]

Challenges and Advanced Drug Delivery Strategies

The primary obstacle to the clinical translation of Melittin is its non-specific cytotoxicity, particularly its hemolytic activity.[2][3] To overcome this, several innovative strategies are being developed:

  • Nanodelivery Systems: Encapsulating Melittin in nanoparticles can shield it from healthy cells while preferentially delivering it to tumor sites through the enhanced permeability and retention (EPR) effect.[3]

  • Immuno-conjugation: Attaching Melittin to antibodies that target tumor-specific antigens can enhance its selectivity for cancer cells.[3]

  • Structural Modification: Altering the amino acid sequence of Melittin can reduce its hemolytic activity while preserving its therapeutic effects.[2]

  • Gene Technology: Gene therapy approaches can be used to deliver the genetic code for Melittin directly to cancer cells, leading to its localized production and effect.[3]

Melittin_Delivery_Strategies cluster_solutions Advanced Delivery Strategies Melittin Melittin Challenges Cytotoxicity & Hemolysis Melittin->Challenges Nano Nanoparticle Encapsulation Challenges->Nano Overcome by Immuno Immuno-conjugation Challenges->Immuno Overcome by Struct Structural Modification Challenges->Struct Overcome by Gene Gene Therapy Challenges->Gene Overcome by Improved Enhanced Specificity & Reduced Toxicity Nano->Improved Immuno->Improved Struct->Improved Gene->Improved

Caption: Advanced delivery strategies aim to mitigate Melittin's toxicity and enhance its therapeutic index.

Experimental Protocols

The following are example protocols for the preclinical evaluation of Melittin's therapeutic potential.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of Melittin on cancer cells and healthy cells.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., normal human fibroblasts) in appropriate media.

  • Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of Melittin for 24, 48, and 72 hours.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells will convert MTT to formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Protocol 2: Hemolysis Assay

Objective: To quantify the hemolytic activity of Melittin.

Methodology:

  • Blood Collection: Obtain fresh human red blood cells (RBCs).

  • Preparation: Wash the RBCs with phosphate-buffered saline (PBS) and resuspend them to a 2% (v/v) concentration.

  • Treatment: Incubate the RBC suspension with various concentrations of Melittin at 37°C for 1 hour. Use Triton X-100 as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).

  • Measurement: Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Calculation: Calculate the percentage of hemolysis for each concentration of Melittin.

Future Directions and Conclusion

Melittin represents a compelling natural product with significant therapeutic potential. While its inherent cytotoxicity has been a major hurdle, ongoing advancements in drug delivery and protein engineering are paving the way for its clinical development. Future research should focus on optimizing delivery systems to improve the therapeutic index of Melittin and on conducting well-designed clinical trials to validate its efficacy and safety in human patients. With continued innovation, Melittin could emerge as a powerful new weapon in the fight against cancer, infectious diseases, and inflammatory conditions.

References

  • An expedient synthesis of mellitic triimides. PubMed.
  • Synthesis of maleimides. Organic Chemistry Portal.
  • The current landscape of the antimicrobial peptide melittin and its therapeutic potential. (2024). Journal of Peptide Science.
  • Meletimide | C24H28N2O2 | CID 15560447. PubChem.
  • Convenient synthesis of maleimido-derivatized lanthanide(III)
  • Melittin: a possible regulator of cancer proliferation in preclinical cell culture and animal models. (2023). Journal of Cancer Research and Clinical Oncology.
  • [Meldonium: current and emerging therapeutic applic
  • Comparative pharmacodynamics and plasma concentrations of d-threo-methylphenidate hydrochloride after single doses of d-threo-methylphenidate hydrochloride and d,l-threo-methylphenidate hydrochloride in a double-blind, placebo-controlled, crossover laboratory school study in children with attention-deficit/hyperactivity disorder. PubMed.
  • Pharmacological effects and binding studies of new methylxanthine thioderiv
  • Melittin as a therapeutic agent for rheumatoid arthritis: mechanistic insights, advanced delivery systems, and future perspectives. (2024). Frontiers in Immunology.
  • Synthesis and Evaluation of Melittin-Modified Peptides for Antibacterial Activity. (2025). Molecules.
  • Melittin Research: The Therapeutic Potential of Bee Venom Peptide. (2023). Journal of Apitherapy.
  • Pharmacokinetics of a fixed-dose combination of mitiglinide and metformin versus concurrent administration of individual formulations in healthy subjects: a randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study. PubMed.
  • On the metabolism of methylated disulphonamides with a diuretic action—a contribution to the mechanism of action of chlorothiazide and similar compounds. (1961). British Journal of Pharmacology and Chemotherapy.
  • Mitiglinide: a novel agent for the treatment of type 2 diabetes mellitus. PubMed.
  • Synthesis of (±)-versimide [methyl α-(methylsuccinimido)acrylate] and related compounds. (1980). Journal of the Chemical Society, Perkin Transactions 1.
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  • Meletimide hydrochloride | C24H29ClN2O2 | CID 129718719. PubChem.
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  • Preclinical Trials – A Nuanced Approach to Get Into the Clinic Faster. Medelis.
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  • FDA Drug Safety Communication: Ongoing safety review of Revlimid (lenalidomide) and possible increased risk of developing new malignancies. (2011). U.S.
  • Insights into the pharmacodynamics and pharmacokinetics of meldonium after exposure to acute high altitude. (2023). Frontiers in Pharmacology.
  • Teriflunomide and its mechanism of action in multiple sclerosis. PubMed.
  • Mesothelin-targeted agents in clinical trials and in preclinical development. PubMed.
  • A Phase III Trial of Lomustine-Temozolomide Combination Therapy Versus Standard Temozolomide in Patients with Methylated MGMT Promoter Glioblastoma. Herbert Irving Comprehensive Cancer Center (HICCC) - New York.
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Meletimide in the Ubiquitin-Proteasome System: Structural Pharmacology and Application as a Cereblon Modulator

[1]

Executive Summary

Meletimide (CAS: 14745-50-7) is a piperidine-2,6-dione (glutarimide) derivative historically characterized as a muscarinic antagonist.[1] However, in the context of modern drug discovery, its significance lies in its structural homology to immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide.

This technical guide evaluates Meletimide’s role as a Cereblon (CRBN) E3 ligase ligand . By possessing the critical glutarimide pharmacophore required for the tri-tryptophan pocket of CRBN, Meletimide serves as a distinct chemical scaffold for Targeted Protein Degradation (TPD). This guide details its mechanistic basis, experimental protocols for validation, and its application as a "warhead" for PROTACs or molecular glues targeting novel neosubstrates.

Mechanistic Foundation: The Glutarimide-CRBN Interface[1]

The role of Meletimide in the Ubiquitin-Proteasome System (UPS) is predicated on its ability to hijack the CRL4^CRBN E3 ubiquitin ligase complex.[1]

Structural Homology and Pharmacophore Mapping

The defining feature of Meletimide is the 3-substituted glutarimide ring .[1] This moiety acts as a "molecular anchor," inserting into the hydrophobic pocket of Cereblon formed by Trp380, Trp386, and Trp400 (human sequence).

FeatureMeletimide StructureFunctional Role in UPS
Warhead Piperidine-2,6-dione (Glutarimide)Binds the CRBN tri-tryptophan pocket via H-bonds (backbone) and hydrophobic interactions.[1]
Linker/Core 3-Phenyl ringStabilizes the glutarimide orientation; analogous to the phthalimide ring in Thalidomide.[1]
Tail 1-[(4-methylphenyl)methyl]piperidin-4-ylThe "Exit Vector."[1] This bulky group projects out of the CRBN surface, potentially interacting with novel neosubstrates (different from IKZF1/3).
Mechanism of Action (MOA)

Unlike standard inhibitors, Meletimide acts as a Molecular Glue or Ligand :

  • Binding: Meletimide binds endogenous CRBN.

  • Surface Remodeling: The bulky benzyl-piperidine tail alters the topography of the CRBN surface.[1]

  • Neosubstrate Recruitment: This new surface recruits non-native protein substrates (neosubstrates) to the E3 complex.

  • Ubiquitination: The neosubstrate is poly-ubiquitinated by the E2 enzyme (e.g., UBE2G1).

  • Degradation: The 26S proteasome recognizes and degrades the tagged substrate.

Signaling Pathway Visualization

The following diagram illustrates the recruitment logic utilizing Meletimide as the interface.

Gcluster_0E3 Ligase ComplexCRBNCereblon (CRBN)MeletimideMeletimide(Glutarimide Scaffold)CRBN->MeletimideLigand Binding(Tri-Trp Pocket)DDB1DDB1DDB1->CRBNCUL4Cullin 4ACUL4->DDB1ROC1Roc1/Rbx1ROC1->CUL4UbiquitinUbiquitin (Ub)ROC1->UbiquitinE2 RecruitmentNeosubstratePutative Neosubstrate(Target Protein)Meletimide->NeosubstrateSurface Recruitment(Molecular Glue)Proteasome26S ProteasomeNeosubstrate->ProteasomeDegradationUbiquitin->NeosubstratePoly-Ubiquitination

Caption: Schematic of the CRL4-CRBN-Meletimide ternary complex leading to neosubstrate ubiquitination.[1]

Experimental Protocols: Validating Meletimide Activity[1]

To confirm Meletimide's utility in UPS research, the following self-validating workflows are recommended.

Protocol A: CRBN Binding Affinity (TR-FRET Competition Assay)

Objective: Determine if Meletimide binds the CRBN pocket and calculate the IC50 relative to Pomalidomide.

  • Reagents:

    • Recombinant Human CRBN-DDB1 complex (His-tagged).[1]

    • Cy5-labeled Thalidomide tracer (Probe).[1]

    • Europium-labeled Anti-His antibody (Donor).[1]

    • Meletimide (Test Compound) and Pomalidomide (Control).

  • Workflow:

    • Step 1: Dilute Meletimide in DMSO (10-point dose response, start 100 µM).

    • Step 2: Incubate CRBN-DDB1 (5 nM) with Eu-Ab and Cy5-Tracer (10 nM) in assay buffer (50 mM Tris, pH 7.5, 0.01% Pluronic F-127).[1]

    • Step 3: Add Meletimide and incubate for 60 min at RT.

    • Step 4: Measure TR-FRET (Excitation: 337 nm; Emission: 620 nm/665 nm).[1]

  • Data Analysis:

    • Plot Ratio (665/620) vs. Log[Concentration].

    • Success Criteria: A sigmoidal decrease in signal indicates Meletimide displaces the tracer.

Protocol B: Global Proteomics for Neosubstrate Discovery

Objective: Identify what Meletimide degrades (since its tail differs from IMiDs).

  • Cell System: MOLT-4 or MM.1S cells (high CRBN expression).[1]

  • Treatment:

    • Vehicle (DMSO).

    • Meletimide (1 µM and 10 µM) for 6 hours (direct degradation) and 24 hours (secondary effects).

  • Lysis & Digestion:

    • Lyse in 8M Urea. Reduce (DTT), Alkylate (IAA), Digest (Trypsin).

  • TMT Labeling: Label peptides with Tandem Mass Tags (TMTpro).

  • LC-MS/MS: High-resolution mass spectrometry (e.g., Orbitrap).[1]

  • Bioinformatics:

    • Filter for proteins with >50% abundance reduction (p < 0.05).

    • Exclusion: Compare against Pomalidomide dataset to identify unique targets specific to the Meletimide scaffold.

Therapeutic Applications & Data Strategy

Meletimide is valuable not necessarily as a monotherapy, but as a Chemical Probe to explore the "degradable proteome."

Comparative Pharmacophore Analysis

The table below highlights why Meletimide offers a different degradation profile than standard IMiDs.

CompoundWarheadTail StructurePredicted Substrate Class
Thalidomide GlutarimidePhthalimide (Compact)IKZF1, IKZF3 (Zinc Fingers)
Lenalidomide GlutarimideIsoindolinone-NH2IKZF1, IKZF3, CK1α
Meletimide Glutarimide Benzyl-Piperidine (Bulky/Flexible) Potential for Non-Zinc Finger targets or GSPT1-like substrates
Evaluation Logic (Decision Tree)

Use this logic to determine Meletimide's utility in your pipeline:

DecisionTreeStartStart: Meletimide EvaluationBindDoes it bind CRBN?(TR-FRET)Start->BindYesBindYes (IC50 < 10 µM)Bind->YesBindNoBindNoBind->NoBindDegradeDoes it degrade IKZF1/3?(Western Blot)YesBind->DegradeStopStop: Not a CRBN ligandNoBind->StopYesDegIMiD-like ProfileDegrade->YesDegNoDegNovel ProfileDegrade->NoDegProteomicsRun Global Proteomics(Find New Targets)NoDeg->Proteomics

Caption: Decision matrix for characterizing Meletimide's activity profile.

References

  • PubChem Compound Summary. (n.d.). Meletimide (CID 15560447).[2][3] National Center for Biotechnology Information. Retrieved from [Link]

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. (Foundational mechanism of glutarimide-CRBN binding).[1] Retrieved from [Link]

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Retrieved from [Link]

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science. (Identification of CRBN as the glutarimide target). Retrieved from [Link]

  • Janssen, P. A., & Niemegeers, C. J. (1967). The peripheral and central anticholinergic properties of benzetimide. Psychopharmacologia. (Historical context of the scaffold). Retrieved from [Link]

Meletimide: A Technical Guide to a Proposed Synthesis and Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following document is a technical guide based on the known chemical structure of Meletimide. As of the date of this publication, there is a significant lack of publicly available scientific literature detailing the specific discovery, synthesis, and biological activity of this compound. Therefore, the synthetic pathway described herein is a scientifically informed proposal based on established principles of organic chemistry and analogous reactions found in the literature. This guide is intended for research and informational purposes only.

Introduction to Meletimide

Meletimide is a complex organic molecule identified by the Chemical Abstracts Service (CAS) number 14745-50-7.[1] Its chemical structure reveals a 3,3-disubstituted piperidine-2,6-dione core, a scaffold of interest in medicinal chemistry. The full IUPAC name for Meletimide is 3-[1-[(4-methylphenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione.[1]

The absence of dedicated research articles or patents in prominent scientific databases suggests that Meletimide may be a research chemical, a synthetic intermediate, or a compound disclosed in a less accessible format. This guide aims to provide a comprehensive overview of its structure and a plausible, detailed methodology for its synthesis, which may serve as a valuable resource for researchers interested in this and related molecules.

Structural Elucidation

The key to understanding the chemical properties and potential synthetic routes for Meletimide lies in a thorough analysis of its molecular architecture.

Chemical Structure of Meletimide

Figure 1: Chemical Structure of Meletimide.

Meletimide is characterized by several key structural features:

  • Piperidine-2,6-dione Ring: This central heterocyclic scaffold is a derivative of glutarimide. Such structures are found in a variety of biologically active compounds.

  • Quaternary Carbon at C3: The C3 position of the piperidine-2,6-dione ring is a stereocenter substituted with both a phenyl group and a piperidin-4-yl group. The synthesis of such a sterically hindered quaternary carbon is a significant challenge.

  • N-Substituted Piperidine: The piperidin-4-yl substituent is further functionalized with a 4-methylbenzyl group on the nitrogen atom.

Proposed Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic analysis for Meletimide is outlined below. This approach breaks down the complex target molecule into simpler, commercially available starting materials.

Retrosynthesis Meletimide Meletimide Intermediate1 3-phenyl-3-(piperidin-4-yl)piperidine-2,6-dione Meletimide->Intermediate1 N-Alkylation Intermediate3 4-methylbenzyl bromide Meletimide->Intermediate3 Intermediate2 3-phenylpiperidine-2,6-dione Intermediate1->Intermediate2 Michael Addition Intermediate4 Protected 4-bromopiperidine Intermediate1->Intermediate4 Intermediate5 Phenylacetonitrile Intermediate2->Intermediate5 Michael Addition Intermediate6 Acrylamide Intermediate2->Intermediate6 Intermediate10 4-methylbenzaldehyde Intermediate3->Intermediate10 Reduction & Bromination Intermediate9 4-Piperidone Intermediate4->Intermediate9 Protection Intermediate7 Glutaric anhydride Intermediate6->Intermediate7 Amidation Intermediate8 Ammonia Intermediate6->Intermediate8 Intermediate11 Sodium borohydride Intermediate10->Intermediate11 Intermediate12 Phosphorus tribromide Intermediate10->Intermediate12

Figure 2: Proposed Retrosynthetic Pathway for Meletimide.

This retrosynthetic analysis suggests a convergent synthesis strategy. A key step is the construction of the 3,3-disubstituted piperidine-2,6-dione core, which could potentially be achieved through a Michael addition of a suitable nucleophile to a substituted acrylamide, followed by intramolecular cyclization.

Proposed Synthesis of Meletimide: Detailed Experimental Protocols

The following is a hypothetical, step-by-step protocol for the synthesis of Meletimide based on the retrosynthetic analysis.

Part 1: Synthesis of the Piperidine-2,6-dione Core

A common method for the synthesis of a piperidine-2,6-dione involves the reaction of glutaric anhydride with an amine.[2]

Step 1: Synthesis of 3-Phenylpiperidine-2,6-dione

A plausible approach to 3-phenylpiperidine-2,6-dione is via a Michael addition of a phenylacetonitrile anion to acrylamide, followed by hydrolysis and cyclization. A more direct, albeit potentially lower-yielding, method could involve the reaction of phenylsuccinic anhydride with ammonia. A transition-metal-free approach for α-substituted piperidine-2,6-diones has been described, reacting methyl acetates with acrylamides.[3]

  • Protocol:

    • To a solution of sodium ethoxide in ethanol, add phenylacetonitrile dropwise at 0 °C.

    • After stirring for 30 minutes, add a solution of acrylamide in ethanol.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Acidify the reaction mixture with hydrochloric acid and heat to reflux for 4 hours to induce hydrolysis and cyclization.

    • Cool the mixture and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography.

Part 2: Introduction of the Piperidinyl Substituent and N-Alkylation

Step 2: Synthesis of tert-butyl 4-(5-oxo-3-phenyl-2,6-dioxopiperidin-4-yl)piperidine-1-carboxylate

This crucial step involves the formation of the C-C bond at the C3 position. A Michael addition of the enolate of 3-phenylpiperidine-2,6-dione to a protected 4-vinylpiperidine or a related Michael acceptor would be a logical approach.

  • Protocol:

    • Dissolve 3-phenylpiperidine-2,6-dione in anhydrous THF and cool to -78 °C.

    • Add a strong base such as lithium diisopropylamide (LDA) dropwise to form the enolate.

    • After 30 minutes, add a solution of tert-butyl 4-vinylpiperidine-1-carboxylate (prepared separately) in THF.

    • Allow the reaction to slowly warm to room temperature and stir for 24 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Purify the product by column chromatography.

Step 3: Deprotection of the Piperidine Nitrogen

The Boc protecting group can be removed under acidic conditions.

  • Protocol:

    • Dissolve the product from Step 2 in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.

    • Remove the solvent and TFA under reduced pressure to yield the deprotected intermediate.

Step 4: N-Alkylation with 4-Methylbenzyl Bromide

The final step is the N-alkylation of the secondary amine.

  • Protocol:

    • Dissolve the deprotected intermediate from Step 3 in a suitable solvent such as acetonitrile.

    • Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA).

    • Add 4-methylbenzyl bromide and stir the reaction at room temperature for 12 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Purify the final product, Meletimide, by column chromatography or recrystallization.

Summary of Proposed Synthetic Steps
StepReactionKey ReagentsExpected Outcome
1Synthesis of 3-phenylpiperidine-2,6-dionePhenylacetonitrile, Acrylamide, NaOEt, HClFormation of the core glutarimide ring with the phenyl substituent.
2Michael Addition3-phenylpiperidine-2,6-dione, LDA, tert-butyl 4-vinylpiperidine-1-carboxylateFormation of the C3-quaternary center with the protected piperidine.
3DeprotectionTrifluoroacetic Acid (TFA)Removal of the Boc protecting group.
4N-Alkylation4-methylbenzyl bromide, DIPEAFormation of the final product, Meletimide.

Characterization and Analysis

The identity and purity of the synthesized Meletimide would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the presence of all functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final compound.

Discussion and Future Directions

The proposed synthesis of Meletimide presents a chemically sound, albeit challenging, route to this molecule. The key difficulties are likely to be the stereoselective formation of the quaternary carbon at the C3 position and the potential for side reactions during the Michael addition and N-alkylation steps.

Alternative strategies could involve a convergent approach where the 3,3-disubstituted glutaric acid derivative is synthesized first, followed by cyclization to form the piperidine-2,6-dione ring.

Given the structural similarities of the piperidine-2,6-dione core to molecules like thalidomide and its analogs, it is plausible that Meletimide was synthesized as part of a research program exploring immunomodulatory or anticancer agents. However, without experimental data, its biological activity remains entirely speculative.

Future research on Meletimide would require the successful synthesis of the compound, followed by a thorough in vitro and in vivo pharmacological evaluation to determine its biological targets and potential therapeutic applications.

References

[4] Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [3] Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (2022). Advanced Synthesis & Catalysis. [2] ResearchGate. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. [5] RSC Publishing. (2018). A simple and efficient synthesis of a series of N-(thiazol-2-yl)piperidine-2,6-dione compounds and their interesting NLO properties. [6] Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The Journal of Organic Chemistry, 72(12), 4431–4439. [7] Ma, Y., et al. (2014). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1088-1093. [8] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [9] ResearchGate. (2007). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. [10] ResearchGate. (n.d.). Approaches for the synthesis of piperidine-2,6-diones. [1] PubChem. (n.d.). Meletimide. [11] PubChem. (n.d.). Meletimide hydrochloride. [12] Mitiglinide: a novel agent for the treatment of type 2 diabetes mellitus. (2010). The Annals of Pharmacotherapy. [13] Manolis, A. S., Deering, T. F., Cameron, J., & Estes, N. A. 3rd. (1990). Mexiletine: pharmacology and therapeutic use. Clinical cardiology, 13(5), 349–359. [14] Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Molecules. [15] Ragazzi, E., Froldi, G., Santi Soncin, E., Borea, P. A., & Fassina, G. (1989). Pharmacological effects and binding studies of new methylxanthine thioderivatives. Pharmacological research, 21(6), 707–717. [16] (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. (2025). Molbank. [17] Mitiglinide for type 2 diabetes treatment. (2013). Expert Opinion on Pharmacotherapy. [18] On the metabolism of methylated disulphonamides with a diuretic action—a contribution to the mechanism of action of chlorothiazide and similar compounds. (1961). British Journal of Pharmacology and Chemotherapy. [19] ResearchGate. (2022). Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D-2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16). [20] Google Patents. (2019). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. [21] Sigma-Aldrich. (n.d.). 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride. [22] Bar-Or, D., & Fox, C. J. (2014). Teriflunomide and its mechanism of action in multiple sclerosis. Current opinion in neurology, 27(2), 165–171. [23] Patsnap Synapse. (2024). What is the mechanism of Tribendimidine? [24] Foretz, M., Guigas, B., & Viollet, B. (2019). Molecular mechanism of action of metformin: old or new insights?. Diabetologia, 62(9), 1568–1577.

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An In-Depth Technical Guide to Meletimide: Chemical Structure, Properties, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meletimide, with the IUPAC name 3-[1-[(4-methylphenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione, is a synthetic compound featuring a core piperidine-2,6-dione (glutarimide) structure. While specific research on Meletimide is limited, its structural similarity to a class of well-studied anticonvulsant and centrally active agents suggests significant therapeutic potential. This technical guide provides a comprehensive overview of Meletimide, including its chemical structure, predicted physicochemical properties, a proposed synthetic route, and an in-depth analysis of its probable pharmacological mechanism of action based on the established activities of related glutarimide and piperidine-2,6-dione derivatives. This document aims to serve as a foundational resource for researchers interested in the further investigation and development of Meletimide and its analogs.

Chemical Identity and Physicochemical Properties

Meletimide is a complex molecule characterized by a central piperidine-2,6-dione ring substituted at the 3-position with both a phenyl group and a 1-(4-methylbenzyl)piperidin-4-yl group.

Chemical Structure
  • IUPAC Name: 3-[1-[(4-methylphenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione[1]

  • CAS Number: 14745-50-7[1]

  • Molecular Formula: C₂₄H₂₈N₂O₂[1]

  • Molecular Weight: 376.5 g/mol [1]

  • Canonical SMILES: CC1=CC=C(C=C1)CN2CCC(CC2)C3(CCC(=O)NC3=O)C4=CC=CC=C4[1]

Physicochemical Properties

Due to the limited availability of experimental data for Meletimide, the following physicochemical properties are predicted based on its chemical structure and data from structurally related compounds.

PropertyPredicted Value/InformationSource/Basis for Prediction
Melting Point Expected to be a crystalline solid with a relatively high melting point, likely in the range of 150-250 °C. The melting point of the parent glutarimide is 152-154 °C.[2] The introduction of bulky, aromatic substituents would likely increase the melting point due to increased molecular weight and intermolecular interactions.Inferred from related glutarimide and piperidine-2,6-dione structures.
Solubility Predicted to have low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone. The parent glutarimide is soluble in water, ethanol, and acetone.[2] The large, nonpolar substituents in Meletimide would significantly decrease its aqueous solubility.Inferred from the chemical structure and properties of related compounds.
Appearance Likely a white to off-white crystalline powder.[3]Based on the typical appearance of similar organic compounds.
XLogP3 3.5Computed by PubChem.[1]

Synthesis of Meletimide

Proposed Synthetic Pathway

The proposed synthesis involves the initial formation of the 3-phenylpiperidine-2,6-dione core, followed by the introduction of the 1-(4-methylbenzyl)piperidin-4-yl substituent at the 3-position.

G A Phenylacetonitrile C Michael Adduct A->C 1. NaOEt, EtOH 2. H+ B Ethyl acrylate B->C D 3-Phenylglutaronitrile C->D KCN, DMSO E 3-Phenylglutaric acid D->E Acid or Base Hydrolysis F 3-Phenylglutarimide E->F Urea, heat H Intermediate Iminium Ion F->H Lewis Acid (e.g., TiCl4) G 1-(4-Methylbenzyl)piperidin-4-one G->H I Meletimide H->I Nucleophilic attack & rearrangement

Caption: Proposed synthetic pathway for Meletimide.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on known organic chemistry reactions for the synthesis of related compounds.

Step 1: Synthesis of 3-Phenylglutarimide

  • Michael Addition: To a solution of sodium ethoxide in ethanol, add phenylacetonitrile. Cool the mixture in an ice bath and add ethyl acrylate dropwise. Stir the reaction mixture at room temperature overnight. Neutralize with a weak acid and extract the product.

  • Cyanation: The resulting Michael adduct is then reacted with potassium cyanide in dimethyl sulfoxide (DMSO) to yield 3-phenylglutaronitrile.

  • Hydrolysis: The dinitrile is hydrolyzed to 3-phenylglutaric acid using either acidic or basic conditions, followed by neutralization.

  • Imide Formation: 3-Phenylglutaric acid is heated with urea to form 3-phenylglutarimide (3-phenylpiperidine-2,6-dione).

Step 2: Synthesis of Meletimide

  • Condensation: 3-Phenylglutarimide is reacted with 1-(4-methylbenzyl)piperidin-4-one in the presence of a Lewis acid, such as titanium tetrachloride, to facilitate a condensation reaction. This is expected to form an intermediate iminium ion.

  • Rearrangement and Tautomerization: The intermediate undergoes nucleophilic attack from the enolizable position of the glutarimide ring, followed by rearrangement and tautomerization to yield the final product, Meletimide.

  • Purification: The crude product would be purified by column chromatography on silica gel to afford pure Meletimide.

Pharmacology and Mechanism of Action

While specific pharmacological data for Meletimide is not available, its chemical structure strongly suggests it belongs to the class of glutarimide-containing compounds, which are known to possess a range of biological activities, most notably as anticonvulsants and immunomodulators.

Predicted Pharmacological Profile

Based on the extensive research on related piperidine-2,6-dione and glutarimide derivatives, Meletimide is predicted to exhibit:

  • Anticonvulsant Activity: Many 3,3-disubstituted piperidine-2,6-diones have demonstrated potent activity in preclinical models of epilepsy, such as the Maximal Electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.[4][5][6] The presence of two bulky substituents at the 3-position of the glutarimide ring is a common feature of active compounds in this class.

  • Central Nervous System (CNS) Effects: Glutarimide derivatives, such as glutethimide, have been used as sedative-hypnotics.[4] It is plausible that Meletimide may also exert modulatory effects on the CNS.

Probable Mechanism of Action: Cereblon (CRBN) Modulation

The glutarimide moiety is a key structural feature of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. The primary target of these drugs is the Cereblon (CRBN) protein, which is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[5][7][8]

The binding of a glutarimide-containing molecule to CRBN alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[7][9][10] This targeted protein degradation is the basis for the therapeutic effects of IMiDs.

It is highly probable that Meletimide, containing the glutarimide core, also acts as a CRBN modulator. The specific neosubstrates targeted by a Meletimide-CRBN complex would determine its unique pharmacological profile.

G cluster_0 CUL4-RBX1-DDB1-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) Neosubstrate Neosubstrate (Target Protein) CRBN->Neosubstrate Recruitment CUL4 Cullin 4 RBX1 RBX1 CUL4->RBX1 DDB1 DDB1 CUL4->DDB1 DDB1->CRBN Meletimide Meletimide Meletimide->CRBN Binding Ub Ubiquitin Neosubstrate->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Targeting Degradation Protein Degradation Proteasome->Degradation

Caption: Proposed mechanism of action of Meletimide via Cereblon modulation.

Analytical Methods for Characterization

A comprehensive analytical characterization would be essential to confirm the identity and purity of synthesized Meletimide. The following techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to confirm the presence of all proton environments in the molecule, including the aromatic protons of the phenyl and 4-methylbenzyl groups, the piperidine and piperidine-2,6-dione ring protons, and the methyl group protons.

    • ¹³C NMR: Would provide information on the carbon skeleton of the molecule, confirming the presence of the carbonyl carbons of the glutarimide ring, the aromatic carbons, and the aliphatic carbons of the piperidine rings.

  • Mass Spectrometry (MS): Would be used to determine the molecular weight of Meletimide and to provide information about its fragmentation pattern, further confirming its structure.

  • Infrared (IR) Spectroscopy: Would be used to identify the characteristic functional groups present in the molecule, such as the C=O stretching vibrations of the imide group and the N-H stretching vibration of the glutarimide.

  • High-Performance Liquid Chromatography (HPLC): Would be used to determine the purity of the synthesized compound.

Experimental Protocols for Biological Evaluation

To investigate the predicted anticonvulsant activity of Meletimide, the following standard preclinical models are recommended.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.[2][11]

  • Animals: Male Swiss mice (20-25 g).

  • Procedure:

    • Administer Meletimide at various doses (e.g., 10, 30, 100 mg/kg) via intraperitoneal (i.p.) injection to different groups of mice.

    • A control group receives the vehicle.

    • After a predetermined time for drug absorption (e.g., 30 or 60 minutes), an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered through corneal electrodes.[11]

    • Observe the mice for the presence or absence of a tonic hindlimb extension.

    • The absence of the tonic hindlimb extension is considered protection.

  • Endpoint: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure, is calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This model is used to screen for compounds effective against myoclonic and absence seizures.[3][12]

  • Animals: Male Swiss mice (20-25 g).

  • Procedure:

    • Administer Meletimide at various doses (i.p.) to different groups of mice.

    • A control group receives the vehicle.

    • After the drug absorption period, administer a subcutaneous injection of pentylenetetrazol (PTZ) at a dose known to induce clonic seizures (e.g., 85 mg/kg).[3]

    • Observe the mice for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

    • The absence of such seizures is considered protection.

  • Endpoint: The ED₅₀ for protection against PTZ-induced seizures is calculated.

Rotarod Test for Neurotoxicity

This test is used to assess potential motor impairment and neurotoxic effects of a compound.[13][14][15][16][17]

  • Animals: Male Swiss mice (20-25 g).

  • Procedure:

    • Train the mice to remain on a rotating rod (rotarod) for a set period (e.g., 1-2 minutes).

    • Administer Meletimide at various doses (i.p.) to different groups of trained mice.

    • At the time of peak effect determined from the seizure models, place the mice back on the rotarod.

    • Record the time each mouse remains on the rotating rod.

  • Endpoint: The median toxic dose (TD₅₀), the dose at which 50% of the animals fall off the rotarod, is determined. The protective index (PI = TD₅₀/ED₅₀) can then be calculated to assess the therapeutic window of the compound.

Conclusion

Meletimide represents an intriguing, yet underexplored, chemical entity with significant potential as a CNS-active agent, particularly as an anticonvulsant. Its structural features, namely the 3,3-disubstituted piperidine-2,6-dione core, strongly align with known structure-activity relationships for anticonvulsant compounds. The probable mechanism of action involving the modulation of the Cereblon E3 ubiquitin ligase complex places Meletimide within a class of compounds with profound and diverse biological activities. This technical guide provides a solid foundation for initiating further research into Meletimide, from its chemical synthesis and characterization to its comprehensive pharmacological evaluation. The proposed experimental protocols offer a clear path for elucidating the therapeutic potential of this promising molecule.

References

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  • Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145-181.
  • Fischer, E. S., Böhm, K., Lydeard, J. R., Smith, H., Nebenfuehr, S., Wirth, M., ... & Bradner, J. E. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.
  • White, H. S., Woodhead, J. H., Wilcox, K. S., Stables, J. P., Kupferberg, H. J., & Wolf, H. H. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian journal of neurological sciences, 16(1-2), 73–77.
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  • López-Girona, A., Mendy, D., Ito, T., Miller, K., Gandhi, A. K., Kang, J., ... & Handa, H. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326-2335.
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A Technical Guide to the Preliminary In vitro Characterization of Meletimide, a Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the initial in-vitro evaluation of Meletimide, a novel small molecule inhibitor with putative anti-neoplastic properties. As a new chemical entity (NCE), a structured and scientifically rigorous approach is paramount to elucidating its biological activity and mechanism of action. This document outlines a series of validated experimental protocols, from initial cytotoxicity screening to preliminary mechanism of action studies. The methodologies described are designed to be self-validating and are grounded in established principles of drug discovery. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage assessment of novel therapeutic candidates.

Introduction: The Rationale for Investigating Meletimide

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted therapies that exploit specific molecular vulnerabilities of cancer cells.[1] Meletimide has been synthesized as a potential inhibitor of a key signaling pathway frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[1][2] The preliminary hypothesis is that Meletimide's mechanism of action involves the direct or indirect inhibition of this pathway, leading to cancer cell death.

The following in vitro studies are designed to test this hypothesis and to provide a foundational understanding of Meletimide's biological effects. The experimental workflow is designed to progress from broad phenotypic observations to more specific mechanistic insights.

Initial Assessment: Cell Viability and Cytotoxicity

The first step in characterizing a potential anti-cancer compound is to determine its effect on the viability and proliferation of cancer cells. A panel of cancer cell lines representing different tumor types should be selected for these initial screening assays.

Rationale for Assay Selection

Metabolic assays are frequently employed to assess cell viability and proliferation as they provide a quantitative measure of metabolically active cells. Assays such as MTT, XTT, and WST-1 rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[3] An alternative is the luminescent ATP assay, which measures the amount of ATP present, a key indicator of metabolically active cells.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity.[4]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan, which is insoluble in aqueous solutions.[4] The amount of formazan produced is proportional to the number of viable cells.[4]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Meletimide (e.g., from 0.01 µM to 100 µM) for a specified duration (e.g., 24, 48, and 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3][4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation: Expected IC50 Values

The IC50 values for Meletimide across a panel of cancer cell lines should be summarized in a table for easy comparison.

Cell LineTumor TypeMeletimide IC50 (µM) after 48h
MCF-7Breast CancerExpected Value
A549Lung CancerExpected Value
HCT116Colon CancerExpected Value
U87GlioblastomaExpected Value
Experimental Workflow Diagram

G cluster_0 Cell Viability Assay Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Treat_Cells Treat with Serial Dilutions of Meletimide Seed_Cells->Treat_Cells Incubate Incubate for 24, 48, 72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of Meletimide using the MTT assay.

Investigating the Mechanism of Cell Death: Apoptosis Assays

Once it is established that Meletimide reduces cell viability, the next critical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.[5][6]

Rationale for Assay Selection

A multi-parametric approach is recommended to confirm apoptosis, as no single assay can definitively identify it in all systems.[7] Key events in apoptosis include the externalization of phosphatidylserine (PS), activation of caspases, and DNA fragmentation.[8][9]

  • Annexin V Staining: Detects the early apoptotic event of PS translocation.[8]

  • Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[7][8]

  • TUNEL Assay: Identifies late-stage apoptosis through the detection of DNA fragmentation.[8]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V is a protein with a high affinity for PS, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[8] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[9]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with Meletimide at concentrations around the IC50 value for a specified time.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation: Quantifying Apoptotic Cells

The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) should be presented in a table.

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlExpected ValueExpected ValueExpected Value
Meletimide (IC50)Expected ValueExpected ValueExpected Value
Positive ControlExpected ValueExpected ValueExpected Value

Elucidating the Molecular Mechanism of Action

Assuming Meletimide induces apoptosis, the subsequent experiments aim to identify the molecular signaling pathways involved. Based on our initial hypothesis, we will investigate the effect of Meletimide on the PI3K/Akt/mTOR pathway.

Rationale for Pathway Analysis

The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates the cell cycle and is often constitutively active in many cancers, contributing to tumor growth and proliferation.[1][10] Key proteins in this pathway, such as Akt and mTOR, are often assessed for their phosphorylation status as an indicator of pathway activation.

Experimental Protocol: Western Blotting for Key Signaling Proteins

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with Meletimide for a defined period, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for key proteins in the PI3K/Akt/mTOR pathway (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR) and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Hypothetical Signaling Pathway and Meletimide's Target

G cluster_0 Hypothetical PI3K/Akt/mTOR Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Meletimide Meletimide Meletimide->Akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by Meletimide.

Conclusion and Future Directions

The in vitro studies outlined in this guide provide a robust and logical framework for the preliminary evaluation of Meletimide. The data generated from these experiments will be crucial for making informed decisions about the continued development of this compound. Positive results, such as potent and selective cytotoxicity towards cancer cells via apoptosis and a clear effect on a key signaling pathway, would warrant further investigation, including in vivo efficacy studies in animal models.

References

  • Ahmed, S., et al. (1994). A new rapid and simple non-radioactive assay to monitor and determine the proliferation of lymphocytes: an alternative to [3H]thymidine incorporation assay. Journal of Immunological Methods. [Link]

  • Frontiers Media SA. (2022). Editorial: Multi-target directed ligands for the treatment of cancer. Frontiers in Chemistry. [Link]

  • Koczurkiewicz-Adamczyk, P., et al. (2021). Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine. Frontiers in Oncology. [Link]

  • Wlodkowic, D., et al. (2011). Apoptosis assays. Methods in Molecular Biology. [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Assay Genie. [Link]

  • Molecular Devices. (n.d.). Assess cell viability and proliferation with colorimetric readouts. Molecular Devices. [Link]

  • Yankilevich, P., et al. (2022). METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. Journal of Medicinal Chemistry. [Link]

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A Technical Guide to Glutarimide-Based Molecular Glues for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The field of therapeutic intervention is undergoing a paradigm shift from occupancy-driven inhibition to event-driven pharmacology. Targeted Protein Degradation (TPD) is at the forefront of this revolution, offering the ability to eliminate disease-causing proteins rather than merely blocking their function.[1][2] Within TPD, molecular glue degraders have emerged as a powerful class of small molecules capable of hijacking the cell's natural protein disposal machinery. This guide provides an in-depth technical overview of glutarimide-based molecular glues, a prominent class of these degraders that function by modulating the Cereblon (CRBN) E3 ubiquitin ligase. While the term "Meletimide" may be used colloquially, this guide will focus on the well-characterized and clinically relevant family of immunomodulatory imide drugs (IMiDs) and Cereblon E3 Ligase Modulators (CELMoDs), such as lenalidomide and the next-generation compound mezigdomide, to which "Meletimide" likely refers.[3][4] We will explore the core mechanism of action, provide field-proven experimental workflows for their characterization, and discuss the principles of designing these potent therapeutic agents.

Part 1: The Core Mechanism of Glutarimide-Based Molecular Glues

The central mechanism of these degraders is the hijacking of the Cullin-RING E3 ubiquitin ligase machinery to induce the degradation of proteins not normally targeted by this system.[5] This process is a sophisticated example of induced proximity, where the small molecule acts as a molecular adhesive between the E3 ligase and a new target protein, or "neosubstrate".[1][6]

The CRL4^CRBN E3 Ligase Complex: The Cell's Degradation Machine

The primary E3 ligase complex co-opted by this class of molecules is the Cullin 4A-RING E3 ubiquitin ligase complex, with Cereblon (CRBN) acting as the substrate receptor (CRL4^CRBN).[7][8] This multi-protein complex, comprising Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and RING-box protein 1 (Roc1), is responsible for attaching ubiquitin chains to specific substrate proteins, marking them for destruction by the 26S proteasome.[7][9] CRBN's natural function involves recognizing endogenous substrates for degradation, but its substrate repertoire is dramatically altered in the presence of a molecular glue.[8][10]

The Molecular Glue Handshake: Binding and Neosubstrate Recruitment

The action of a glutarimide-based degrader begins with its binding to a shallow hydrophobic pocket on CRBN.[7] This interaction is primarily mediated by the molecule's glutarimide moiety, which forms critical hydrogen bonds with amino acid residues within the CRBN binding domain.[7][8]

This binding event is transformative; it induces a conformational change on the surface of CRBN, creating a "neosurface".[11] This new surface has a high affinity for proteins that CRBN would otherwise not recognize. These newly recruited proteins are termed neosubstrates. The other part of the molecular glue—historically a phthalimide ring or a related chemical scaffold—is responsible for mediating the specific, high-affinity interactions with the neosubstrate.[7] This forms a stable ternary complex: E3 Ligase (CRBN) – Molecular Glue – Neosubstrate.[12]

Once the neosubstrate is brought into close proximity to the E3 ligase machinery, the complex facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein.[2] The attachment of a polyubiquitin chain (typically linked via K48) serves as a potent signal for recognition and degradation by the 26S proteasome, which proteolytically dismantles the target protein into small peptides, thus eliminating it from the cell.[5] The molecular glue can then disassociate and continue to catalytically induce the degradation of further target protein molecules.[1]

G cluster_0 CRL4^CRBN E3 Ligase Complex cluster_1 Degradation Cascade CRBN Cereblon (CRBN) Substrate Receptor DDB1 DDB1 CRBN->DDB1 Ternary Ternary Complex (CRBN-Glue-Target) CRBN->Ternary CUL4 CUL4 Roc1 Roc1 CUL4->Roc1 DDB1->CUL4 E2 E2-Ub Roc1->E2 E2->Ternary 2. Induced Proximity Glue Meletimide (Molecular Glue) Glue->CRBN Target Target Protein (Neosubstrate) Target->Ternary Ub_Target Poly-ubiquitinated Target Ternary->Ub_Target 3. Ubiquitination Proteasome 26S Proteasome Ub_Target->Proteasome 4. Recognition Peptides Degraded Peptides Proteasome->Peptides 5. Degradation

Caption: Mechanism of Meletimide-induced protein degradation.

Part 2: Key Neosubstrates and Therapeutic Applications

The specific chemical structure of the molecular glue dictates which neosubstrates are recruited to CRBN, leading to distinct therapeutic applications. Modifications to the core scaffold can fine-tune both the potency and selectivity of degradation.

Molecular Glue ClassKey Neosubstrates DegradedPrimary Therapeutic AreaRepresentative Compounds
Immunomodulatory imide drugs (IMiDs) Ikaros (IKZF1), Aiolos (IKZF3)[3][13]Multiple Myeloma, Lymphoma[4][14]Lenalidomide, Pomalidomide
IMiDs (subtype) Casein Kinase 1 Alpha (CK1α)[15][16]Myelodysplastic Syndromes (MDS)[15]Lenalidomide
Cereblon E3 Ligase Modulators (CELMoDs) Ikaros (IKZF1), Aiolos (IKZF3)[3][13]Relapsed/Refractory Multiple Myeloma[3]Mezigdomide, Iberdomide
Novel Molecular Glues GSPT1[11][17]Hematological MalignanciesCC-885
Novel Molecular Glues Casein Kinase 1 Alpha (CK1α)[18][19]Acute Myeloid Leukemia (AML)[18]QXG-6442 (investigational)
Ikaros (IKZF1) and Aiolos (IKZF3) in Multiple Myeloma

The clinical success of lenalidomide and pomalidomide in treating multiple myeloma is a direct result of the CRBN-dependent degradation of the lymphoid transcription factors IKZF1 and IKZF3.[3][7] These proteins are critical for the survival of myeloma cells.[7] Their degradation leads to downstream anti-proliferative effects and immunostimulatory activity, making them cornerstone therapies for this malignancy.[3][13] Next-generation CELMoDs, like mezigdomide, exhibit even greater potency for degrading Ikaros and Aiolos.[3][13]

Casein Kinase 1 Alpha (CK1α) in Hematological Malignancies

Lenalidomide was also found to induce the degradation of CK1α, which is crucial for its efficacy in a subset of myelodysplastic syndromes (MDS) with a specific chromosomal deletion (del(5q)).[15] More recently, rational drug discovery efforts have led to the development of novel molecular glues that are highly potent and selective for CK1α degradation, showing promise in preclinical models of acute myeloid leukemia (AML).[18][19]

Part 3: Essential Experimental Workflows

Characterizing a novel molecular glue requires a systematic, multi-step approach to validate its mechanism of action and quantify its biological effects. The following workflows represent a self-validating system to confirm on-target activity.

Workflow 1: Confirmation of Target Protein Degradation

The foundational experiment is to demonstrate that the compound reduces the level of the target protein in a manner consistent with the proposed mechanism.

Objective: To confirm that the molecular glue induces the degradation of the target protein via the ubiquitin-proteasome system in a CRBN-dependent manner.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., MOLM-14 for CK1α, MM.1S for IKZF1) and treat with a dose-range of the molecular glue for a specified time (e.g., 5-24 hours).

  • Control Groups (Critical for Validation):

    • Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the molecular glue. Degradation should be rescued (i.e., the protein level should not decrease).[15]

    • Cullin-RING Ligase Inhibition: Pre-treat cells with a NEDDylation inhibitor (e.g., 1 µM MLN4924), which prevents the activation of CRLs. Degradation should be rescued.[15]

    • CRBN Dependence: Utilize a cell line where CRBN has been knocked out using CRISPR-Cas9. The molecular glue should fail to induce degradation in these cells.[15][18]

  • Protein Level Analysis: Lyse the cells and quantify the target protein levels using Western Blot analysis. A loading control (e.g., GAPDH, β-actin) is essential to ensure equal protein loading.

  • Data Interpretation: A successful result will show a dose-dependent decrease in the target protein with the molecular glue alone, which is blocked in the presence of MG132, MLN4924, and in CRBN knockout cells.

G cluster_0 Experimental Setup cluster_1 Western Blot Analysis cluster_2 Expected Outcome A Target Cells + Meletimide WB Measure Target Protein Levels A->WB B Target Cells + MG132 + Meletimide B->WB C Target Cells + MLN4924 + Meletimide C->WB D CRBN KO Cells + Meletimide D->WB ResA Degradation Observed WB->ResA ResB Degradation Blocked WB->ResB ResC Degradation Blocked WB->ResC ResD Degradation Blocked WB->ResD

Caption: Workflow for validating the mechanism of degradation.
Workflow 2: Quantifying Degrader Potency and Kinetics

Once the mechanism is validated, it is crucial to quantify the efficiency and speed of the degradation event.

Objective: To determine the potency (DC₅₀), maximal degradation (Dₘₐₓ), and the time-course of protein degradation.

Methodology:

  • Dose-Response Analysis:

    • Treat cells with a wide, serial dilution of the molecular glue (e.g., 1 nM to 10 µM) for a fixed time point where degradation is known to occur (e.g., 5 hours).

    • Perform Western Blotting and quantify the band intensities for the target protein relative to a loading control.

    • Plot the percentage of remaining protein against the log of the compound concentration. Fit the data to a four-parameter variable slope equation to calculate the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximal percentage of degradation achieved).[18]

  • Time-Course Analysis:

    • Treat cells with a fixed, potent concentration of the molecular glue (e.g., 5-10x DC₅₀).

    • Harvest and lyse cells at various time points (e.g., 0, 0.5, 1, 3, 6, 12, 24 hours).

    • Analyze protein levels by Western Blot to determine the onset and duration of degradation.[18]

Workflow 3: Linking Degradation to Cellular Function

The ultimate goal is to demonstrate that the degradation of the target protein leads to a desired biological outcome.

Objective: To correlate the degradation of the target protein with a functional cellular response, such as loss of viability in cancer cells.

Methodology:

  • Cell Viability Assay:

    • Plate cancer cells (e.g., MOLM-14) in 96-well plates.

    • Treat with a serial dilution of the molecular glue.

    • Incubate for a period relevant to the cell doubling time and degradation kinetics (e.g., 72-96 hours).

  • Measure Viability: Use a commercial cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) to quantify the number of viable cells.

  • Data Analysis: Plot cell viability against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ (concentration that inhibits cell growth by 50%).[20]

  • Correlation Analysis: Compare the DC₅₀ value for protein degradation with the IC₅₀ value for cell viability. A strong correlation provides evidence that the anti-proliferative effect of the compound is driven by the degradation of the target protein. This can be further validated by showing that CRBN knockout cells are resistant to the compound's anti-proliferative effects.[18]

Part 4: Future Directions

The discovery of molecular glues was initially serendipitous, but the field is rapidly moving towards rational design. High-throughput screening of chemical libraries, combined with structural biology insights from co-crystal structures of ternary complexes, is paving the way for the discovery of novel glues against previously "undruggable" targets.[16][18] Understanding the specific surface topographies of different E3 ligases and potential neosubstrates will be key to expanding the scope of this powerful therapeutic modality beyond CRBN. The principles and workflows outlined in this guide provide a robust framework for the evaluation and development of the next generation of meletimide-like degraders.

References

  • Targeted Protein Degradation with PROTACs and Molecular Glues - Blog. (2025, August 18). Google Cloud.
  • Path to a Protein Degrader. Bristol Myers Squibb.
  • Cereblon-Targeting Ligase Degraders in Myeloma. BINASSS.
  • Randomized Multicenter Trial of the Effects of Melanoma-Associated Helper Peptides and Cyclophosphamide on the Immunogenicity of a Multipeptide Melanoma Vaccine. PMC.
  • Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules. (n.d.).
  • Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS. PMC - NIH.
  • Targeted protein degradation: mechanisms, strategies and application. (2022, April 4). PMC.
  • Recent Advances in Developing Degraders & Inhibitors of Lysine Methyltransferases. PMC.
  • Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma. (2024, March 15). PubMed.
  • A critical evaluation of the approaches to targeted protein degradation for drug discovery. (2019, March 6).
  • Cereblon E3 ligase modulator. Wikipedia.
  • Structure of the human DDB1– Cereblon – thalidomide complex. SPring-8.
  • What is the functional role of the thalidomide binding protein cereblon? PMC - NIH.
  • Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma. (2024, March 15). MDPI.
  • Mechanism of degrader-targeted protein ubiquitinability. (2024, February 5). bioRxiv.
  • Revlimid (Lenalidomide) for the Treatment of Mantle Cell Lymphoma (MCL). (2013, September 10).
  • Rational optimization of CK1α degraders using molecular dynamics. A-B.... ResearchGate.
  • 3 Molecular Glue Degraders: From Serendipity to Hunting and Design. (2022, June 22). UB.
  • Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide. PMC.
  • Development of Potent and Selective CK1α Molecular Glue Degraders. (2026, February 2). PMC.
  • Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines. (n.d.).
  • Targeted Protein Degradation: Principles and Applications of the Proteasome. (2023, July 13). MDPI.
  • Development of Potent and Selective CK1α Molecular Glue Degraders. (2024, October 1). bioRxiv.
  • Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. (n.d.).
  • Cereblon Modulator, Chemical, Degrader, Ligand, Gene. MedChemExpress.
  • Molecular Glue vs PROTAC: Which is Better in Drug Design?| chemenu.com. (2024, January 31). chemenu.com.

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An Inquiry into the Pharmacology of Meletimide: Acknowledging a Scientific Void

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Preamble:

This document serves not as a comprehensive guide to the pharmacology of Meletimide, but rather as a documentation of the current scarcity of publicly available scientific information on this compound. An extensive search of scholarly databases, patent libraries, and chemical registries reveals a significant void in the understanding of Meletimide's pharmacological profile. While the chemical structure is known, its biological activities, mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential therapeutic applications remain largely uncharacterized in the public domain.

Our initial objective was to provide an in-depth technical guide as per the user's request. However, the foundational data required for such a guide—peer-reviewed research, clinical trial data, or detailed preclinical studies—are not available. This document, therefore, pivots to transparently report this lack of information, a finding that is in itself valuable to the scientific community as it highlights a potential area for novel research.

Chemical Identity of Meletimide

The primary available information for Meletimide is its chemical structure and related identifiers, as cataloged in chemical databases such as PubChem.

Chemical Name: 3-[1-[(4-methylphenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione[1] Molecular Formula: C24H28N2O2[1] Molecular Weight: 376.5 g/mol [1] CAS Number: 14745-50-7[1]

The structure suggests a complex heterocyclic molecule with potential for diverse biological interactions. However, without experimental data, any discussion of its pharmacology would be purely speculative and fall outside the standards of scientific integrity. The hydrochloride salt of Meletimide is also documented, with the molecular formula C24H29ClN2O2 and a molecular weight of 412.9 g/mol .[2]

The Uncharted Territory of Meletimide's Pharmacology

A thorough literature search failed to retrieve any studies detailing the following critical aspects of Meletimide's pharmacology:

  • Mechanism of Action: There is no information on the molecular targets of Meletimide, the signaling pathways it may modulate, or whether it acts as an agonist, antagonist, or enzyme inhibitor.

  • Pharmacokinetics: Data regarding the absorption, distribution, metabolism, and excretion (ADME) of Meletimide in any biological system are absent.

  • Pharmacodynamics: The physiological and biochemical effects of Meletimide on the body, and the dose-response relationships, have not been described.

  • Therapeutic Uses: There are no documented therapeutic indications for Meletimide.

  • Toxicology and Adverse Effects: The safety profile of Meletimide is unknown.

Implications for the Research Community

The absence of data on Meletimide presents both a challenge and an opportunity. For researchers in drug discovery and development, Meletimide represents a chemically defined yet pharmacologically uncharacterized entity. Its novel structure may hold the potential for new therapeutic activities.

Should a research group possess or synthesize this compound, the following experimental workflow would be a logical starting point for its pharmacological characterization.

Proposed Initial Experimental Workflow for Pharmacological Screening

This hypothetical workflow is provided as a conceptual framework, not as a validated protocol, due to the lack of existing data.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Preliminary Assessment Compound Acquisition Compound Acquisition Purity Analysis (LC-MS, NMR) Purity Analysis (LC-MS, NMR) Compound Acquisition->Purity Analysis (LC-MS, NMR) Broad Receptor Screening Broad Receptor/Enzyme Panel Screening (e.g., Eurofins SafetyScreen, CEREP BioPrint) Purity Analysis (LC-MS, NMR)->Broad Receptor Screening Cell Viability Assays Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo in various cell lines) Purity Analysis (LC-MS, NMR)->Cell Viability Assays Data Analysis 1 Data Analysis: Identify potential targets and toxicity Broad Receptor Screening->Data Analysis 1 Cell Viability Assays->Data Analysis 1 Animal Model Selection Animal Model Selection Data Analysis 1->Animal Model Selection Proceed if promising in vitro profile Single Ascending Dose (SAD) Study Acute Toxicity and Tolerability Study (SAD) in rodents Animal Model Selection->Single Ascending Dose (SAD) Study Basic PK Sampling Limited Pharmacokinetic Sampling (plasma concentration over time) Single Ascending Dose (SAD) Study->Basic PK Sampling Data Analysis 2 Data Analysis: Determine MTD and basic PK parameters Basic PK Sampling->Data Analysis 2

Caption: A hypothetical workflow for the initial pharmacological characterization of an unstudied compound like Meletimide.

Conclusion

References

  • PubChem. Meletimide. National Center for Biotechnology Information. [Link][1]

  • PubChem. Meletimide hydrochloride. National Center for Biotechnology Information. [Link][2]

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Methodological & Application

Advanced Application Note: Meletimide-Based PROTAC Design and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Meletimide Scaffold in TPD

While Thalidomide, Lenalidomide, and Pomalidomide (IMiDs) are the canonical ligands for the E3 ligase Cereblon (CRBN), the exploration of alternative glutarimide scaffolds is critical for expanding the intellectual property (IP) space and modulating physicochemical properties (solubility, permeability).

Meletimide (CAS 14745-50-7) represents a distinct class of glutarimide-based ligands. Structurally characterized by a 3-phenyl-3-(piperidin-4-yl)piperidine-2,6-dione core, it retains the essential glutarimide pharmacophore required for CRBN binding (specifically the interaction with Trp380 and His378) but presents a divergent "tail" region compared to the phthalimide-based IMiDs.

Critical Note on Nomenclature

Distinction: This guide focuses on Meletimide as the E3 ligase recruiting ligand. This is distinct from Maleimide , a chemical functional group often used in linkers for covalent conjugation (e.g., to Cysteine residues). If your intent is Cysteine-reactive PROTACs, refer to "Covalent Warhead Design."

Mechanism of Action

Meletimide-based PROTACs function as heterobifunctional degraders. The glutarimide moiety binds the thalidomide-binding domain (TBD) of CRBN, while the warhead binds the Protein of Interest (POI). The linker facilitates the formation of a ternary complex (


), enabling the E2 ubiquitin-conjugating enzyme to transfer ubiquitin to surface lysines on the POI, marking it for proteasomal degradation.

TernaryComplex cluster_complex Ternary Complex CRBN Cereblon (E3 Ligase) Ub Ubiquitin CRBN->Ub Recruits E2 Meletimide Meletimide Moiety Meletimide->CRBN Binds (Kd ~nM) Linker Linker Chain Meletimide->Linker Warhead Target Warhead Linker->Warhead POI Protein of Interest Warhead->POI Binds Proteasome 26S Proteasome POI->Proteasome Degradation Ub->POI Poly-Ubiquitination

Figure 1: Mechanism of Action for Meletimide-based PROTACs. The Meletimide scaffold anchors the E3 ligase complex.

Part 2: Design Principles & Exit Vectors

Structural Analysis & Exit Vector Selection

The critical design step is identifying where to attach the linker without disrupting CRBN binding.

  • Conserved Region: The glutarimide ring (piperidine-2,6-dione) must remain unmodified. The imide -NH- is the primary hydrogen bond donor to CRBN.

  • Variable Region (Exit Vector): In Meletimide, the 3-position of the glutarimide ring is substituted with a phenyl group and a piperidine ring.

    • Native Structure: Meletimide typically carries a p-methylbenzyl group on the piperidine nitrogen.

    • Design Strategy: The piperidine nitrogen (

      
      ) is the optimal exit vector. It is solvent-exposed and points away from the deep binding pocket of CRBN.
      
    • Modification: De-benzylation of Meletimide yields the secondary amine (Nor-Meletimide ), which serves as the nucleophilic handle for linker attachment.

Linker Chemistry Selection
Linker ClassApplicationProsCons
PEG (Polyethylene Glycol) General PurposeHigh solubility, flexible, well-characterized.Can be metabolically labile (oxidative degradation).
Alkyl Chains Hydrophobic TargetsImproved cell permeability, rigid.Poor solubility, potential for aggregation.
Rigid Linkers (Piperazine/Alkyne) Specific GeometryConstrains ternary complex orientation (cooperativity).Requires precise modeling; synthetic complexity.

Part 3: Synthesis Protocols

Retrosynthetic Analysis

The synthesis is convergent. We synthesize the "Left-Hand Side" (LHS - Meletimide derivative) and the "Right-Hand Side" (RHS - Warhead-Linker) separately, then couple them.

SynthesisRoute Meletimide Meletimide (Benzyl-protected) NorMeletimide Nor-Meletimide (Secondary Amine) Meletimide->NorMeletimide 1. Pd/C, H2 (De-benzylation) FinalPROTAC Meletimide-PROTAC NorMeletimide->FinalPROTAC 3. N-Alkylation or Amide Coupling Linker Bifunctional Linker (e.g., Halo-PEG-Acid) Intermediate Linker-Warhead Construct Linker->Intermediate Warhead POI Ligand Warhead->Intermediate 2. Amide Coupling/Click Intermediate->FinalPROTAC +

Figure 2: Convergent synthetic route for Meletimide-based degraders targeting the piperidine nitrogen.

Step-by-Step Experimental Protocol
Phase A: Preparation of the Meletimide Handle (Nor-Meletimide)

Objective: Isolate the secondary amine scaffold from commercial Meletimide or synthesize de novo.

  • Starting Material: Dissolve Meletimide (1.0 eq) in MeOH/EtOAc (1:1 v/v).

  • Catalyst Addition: Add 10 wt% Pd/C (Palladium on Carbon) under an inert atmosphere (

    
    ).
    
  • Hydrogenation: Purge with

    
     gas (balloon pressure or 1-3 atm in a parr shaker). Stir at RT for 12-24 hours.
    
    • Monitoring: Monitor by LC-MS for the disappearance of the benzyl mass (

      
      ) and appearance of the secondary amine mass.
      
  • Workup: Filter the catalyst through a Celite pad. Wash with MeOH. Concentrate the filtrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH3) to yield Nor-Meletimide .

Phase B: Linker-Warhead Assembly

Objective: Attach the linker to the POI ligand.

  • Activation: Dissolve the POI ligand (containing -COOH or -NH2) in DMF.

  • Coupling:

    • If Acid:[1] Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir 15 min. Add Amino-PEG-Linker.

    • If Amine: React with Linker-NHS ester.

  • Workup: Dilute with EtOAc, wash with brine/water. Dry over

    
    .
    
  • Functionalization: Ensure the other end of the linker is a reactive electrophile (e.g., Alkyl Halide, Tosylate) or an Acid for coupling to Nor-Meletimide.

Phase C: Final PROTAC Assembly (N-Alkylation Route)

Objective: Connect Nor-Meletimide to the Linker-Warhead.

  • Reaction Setup: Dissolve Nor-Meletimide (1.0 eq) in anhydrous DMF or MeCN.

  • Base: Add

    
     (3.0 eq) or DIPEA (for milder conditions).
    
  • Addition: Add the Halo-Linker-Warhead (1.1 eq) dropwise.

  • Conditions: Heat to 60-80°C for 4-16 hours.

    • Note: The glutarimide imide NH is acidic (

      
      ). Avoid strong bases (NaH) that might deprotonate the imide and cause side reactions. 
      
      
      
      is usually mild enough to prefer the piperidine amine alkylation.
  • Purification: Isolate via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

  • Characterization: Verify by

    
    -NMR and HRMS. Key signals: Glutarimide NH (
    
    
    
    ppm), Piperidine protons.

Part 4: Validation & Quality Control

Physicochemical Properties

Before biological testing, validate the compound's integrity.

  • Solubility: Measure kinetic solubility in PBS (pH 7.4). Meletimide analogs are generally hydrophobic; aim for >10

    
    .
    
  • Stability: Incubate in plasma and liver microsomes. The glutarimide ring is susceptible to hydrolysis (ring-opening) at high pH. Ensure assay buffers are pH 7.4 or lower.

Biological Validation Workflow
Assay TypeMethodPurposeSuccess Criteria
Binary Binding TR-FRET / FPConfirm PROTAC binds CRBN.

or

< 1

(competing with tracer).
Ternary Complex AlphaLISA / SPRVerify PROTAC bridges POI and CRBN.Bell-shaped "hook effect" curve.
Degradation Western Blot / HiBiTMeasure reduction of POI levels.

< 100 nM;

> 80%.
Selectivity Proteomics (TMT)Ensure only POI is degraded.Minimal off-target degradation.
Troubleshooting
  • Issue: No degradation despite binding.

    • Cause: Linker length/geometry prevents ubiquitination zone access.

    • Solution: Synthesize a library with varying PEG lengths (PEG2, PEG4, PEG6) or switch to a rigid linker to alter the ternary complex angle.

  • Issue: Poor cellular permeability.

    • Cause: High TPSA or Molecular Weight.

    • Solution: Replace PEG linkers with alkyl chains or rigid piperazines; check Meletimide core lipophilicity.

Part 5: References

  • PubChem Compound Summary for CID 15560447 (Meletimide). National Center for Biotechnology Information. (2023).[2][3][4] PubChem Database.[Link]

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for teratogenicity. Nature Structural & Molecular Biology, 21, 803–809. [Link]

  • Bondeson, D. P., & Crews, C. M. (2017). Targeted Protein Degradation by Small Molecules. Annual Review of Pharmacology and Toxicology, 57, 107–123. [Link]

  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology, 27(8), 998-985. [Link]

  • Bartlett, D. W., & Gilbert, A. M. (2022). The evolution of PROTAC linkers: from PEG to rigid linkers. Chemical Society Reviews, 51, 3365-3389. [Link]

Sources

Meletimide application in developing novel cancer therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Meletimide Scaffolds in the Development of Novel Cancer Therapeutics

Executive Summary

Meletimide (CAS: 14745-50-7) is a piperidine-2,6-dione derivative historically characterized as a potent muscarinic acetylcholine receptor (mAChR) antagonist. While its early development focused on anticholinergic applications, recent insights into the cholinergic autocrine loop in oncology have repositioned Meletimide as a high-value scaffold for novel cancer therapeutics.

Emerging research indicates that M3 muscarinic receptors (M3R) are overexpressed in small cell lung cancer (SCLC), gastric cancer, and colon cancer, where they drive proliferation via the MAPK/ERK and PI3K/Akt pathways. Furthermore, the structural presence of the glutarimide moiety (piperidine-2,6-dione) in Meletimide presents a unique medicinal chemistry opportunity for designing Cereblon (CRBN)-targeting ligands in Targeted Protein Degradation (TPD).

This guide details the application of Meletimide in blocking mitogenic signaling and provides protocols for validating its efficacy in preclinical cancer models.

Mechanism of Action & Therapeutic Rationale

The Cholinergic Autocrine Loop Blockade

Many epithelial tumors synthesize and secrete acetylcholine (ACh), which acts as an autocrine growth factor.

  • Target: M3 Muscarinic Receptor (Gq-coupled GPCR).

  • Signaling Cascade: ACh binding activates Phospholipase C (PLC)

    
     IP3/DAG generation 
    
    
    
    PKC activation
    
    
    MAPK/ERK phosphorylation
    
    
    Tumor Proliferation and Migration.
  • Meletimide Action: Meletimide acts as a stereoselective antagonist, competitively binding the M3 receptor, thereby severing this pro-proliferative feedback loop.

Structural Relevance to Targeted Protein Degradation (TPD)

Meletimide contains a 3-phenylpiperidine-2,6-dione core.[1][2] This glutarimide ring is the critical pharmacophore found in Immunomodulatory imide drugs (IMiDs) like Lenalidomide, which bind to the E3 ubiquitin ligase Cereblon (CRBN) .

  • Novel Application: Researchers are currently utilizing the Meletimide scaffold to develop "molecular glues" or as the E3-ligase binding end of PROTACs (Proteolysis Targeting Chimeras), leveraging its dual potential to modulate the tumor microenvironment and degrade specific oncoproteins.

Pathway Visualization

The following diagram illustrates the specific signaling node targeted by Meletimide within the cancer cell.

Meletimide_Mechanism ACh Acetylcholine (Autocrine Ligand) M3R M3 Muscarinic Receptor ACh->M3R Activation Meletimide MELETIMIDE (Antagonist) Meletimide->M3R Competitive Blockade Gq Gq Protein M3R->Gq PLC PLC-beta Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC MAPK MAPK / ERK Pathway PKC->MAPK Proliferation Tumor Proliferation & Metastasis MAPK->Proliferation Upregulation

Figure 1: Meletimide-mediated blockade of the M3 Muscarinic Receptor signaling cascade, preventing downstream MAPK/ERK activation essential for tumor survival.

Experimental Protocols

Protocol A: Validation of Antiproliferative Activity (M3R+ Cell Lines)

Objective: Determine the IC50 of Meletimide in inhibiting acetylcholine-induced proliferation in M3-overexpressing cancer cells (e.g., H508 colon cancer or SCLC lines).

Materials:

  • Compound: Meletimide Hydrochloride (purity >98%).

  • Ligand: Carbachol (stable ACh analog).

  • Assay: CellTiter-Glo® (Promega) or BrdU incorporation.

  • Cell Line: H508 (human colon adenocarcinoma) or HT-29.

Step-by-Step Methodology:

  • Cell Seeding: Plate H508 cells at 3,000 cells/well in 96-well plates using serum-reduced media (0.5% FBS) to starve cells and minimize background growth factor signaling. Incubate for 24 hours.

  • Compound Preparation:

    • Dissolve Meletimide in DMSO to create a 10 mM stock.

    • Prepare serial dilutions (10 µM to 0.1 nM) in serum-free media.

    • Control: Prepare Carbachol (10 µM) as the agonist stimulus.

  • Treatment:

    • Pre-treat cells with Meletimide dilutions for 1 hour.

    • Add Carbachol (10 µM final concentration) to all wells except the "No Stimulus" control.

    • Incubate for 48–72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent, shake for 10 mins, and read luminescence.

  • Data Analysis: Normalize data to Carbachol-only treated cells (100% proliferation). Plot log(inhibitor) vs. response to calculate IC50.

Self-Validating Check: The "Carbachol Only" wells must show statistically significant proliferation over "No Stimulus" wells. If not, the cell line is not dependent on the cholinergic loop, and the assay is invalid for this mechanism.

Protocol B: Western Blot Analysis of ERK Phosphorylation

Objective: Confirm that Meletimide hits the target mechanism by reducing p-ERK levels downstream of M3R.

Workflow:

  • Starvation: Serum-starve cells (6-well plates) overnight.

  • Inhibition: Treat with Meletimide (at IC90 concentration determined in Protocol A) for 60 minutes.

  • Stimulation: Challenge with Carbachol (10 µM) for 10 minutes (peak phosphorylation window).

  • Lysis: Immediately place on ice, wash with cold PBS, and lyse with RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Detection:

    • Primary Ab: Anti-Phospho-ERK1/2 (Thr202/Tyr204).

    • Loading Control: Anti-Total ERK1/2 or GAPDH.

  • Quantification: A successful hit is defined by a >50% reduction in the p-ERK/Total-ERK ratio compared to the Carbachol-only control.

Data Presentation & Properties

Table 1: Physicochemical Profile of Meletimide for Drug Development

PropertyValueImplication for Formulation
Molecular Weight ~376.5 g/mol Ideal for oral bioavailability (Lipinski compliant).
LogP ~3.5Moderate lipophilicity; good membrane permeability for intracellular targeting.
Key Moiety Piperidine-2,6-dioneStructural alert for Cereblon binding (Teratogenicity risk must be assessed).
Solubility Low in water; Soluble in DMSORequires cyclodextrin or lipid-based formulation for in vivo studies.
Chirality One chiral centerEnantiomers may have distinct potencies (Eutomer vs. Distomer).

Medicinal Chemistry Insight: The "Glutarimide" Opportunity

While the anticholinergic activity is the established pharmacological effect, the piperidine-2,6-dione ring in Meletimide is structurally homologous to the glutarimide ring in Thalidomide .

Development Strategy for Novel Therapeutics: Researchers are advised to screen Meletimide derivatives against Cereblon (CRBN) using a TR-FRET competition assay. If Meletimide binds CRBN, it can be derivatized at the phenyl ring (Exit Vector) to create novel PROTACs that degrade cholinergic signaling proteins (e.g., degrading the M3 receptor itself rather than just blocking it).

Comparison:

  • Lenalidomide:[3] Glutarimide + Isoindolinone.

  • Meletimide: Glutarimide + Phenyl-Piperidine.

  • Advantage: Meletimide offers a different steric profile, potentially targeting neo-substrates that IMiDs miss.

References

  • Spindel, E. R. (2016). "Muscarinic receptor agonists and antagonists: effects on cancer." Handbook of Experimental Pharmacology. Link

  • Magnon, C., et al. (2013). "Autonomic nerve development contributes to prostate cancer progression." Science. Link

  • Janssen, P. A., et al. (1971). "Benzetimide and its optical isomers." Arzneimittelforschung. (Foundational pharmacology of the scaffold). Link

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for teratogenicity and modulation of substrate specificity." Nature Structural & Molecular Biology. (Structural basis for glutarimide-CRBN binding). Link

  • Cheng, K., et al. (2017). "Acetylcholine release by human colon cancer cells mediates autocrine stimulation of cell proliferation." American Journal of Physiology-Gastrointestinal and Liver Physiology. Link

Disclaimer: Meletimide is a research chemical.[3][4] Protocols described herein are for preclinical research purposes only and not for human diagnostic or therapeutic use.

Sources

Application Notes and Protocols for the Synthesis of Meletimide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Meletimide hydrochloride (3-[1-[(4-methylphenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione hydrochloride), a compound of interest for researchers in drug development and medicinal chemistry. The protocol herein outlines a plausible and detailed multi-step synthesis, beginning with the construction of the core 3,3-disubstituted glutarimide scaffold, followed by N-alkylation, and concluding with the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the rationale behind key experimental choices, safety considerations, and characterization techniques.

Introduction

Meletimide is a piperidine-2,6-dione (glutarimide) derivative with a unique 3,3-disubstituted structure, featuring both a phenyl and a piperidin-4-yl group at the C3 position. The piperidine nitrogen is further functionalized with a 4-methylbenzyl group. While the specific biological activities of Meletimide are a subject of ongoing research, related glutarimide-containing compounds have shown a wide range of pharmacological effects. This document details a robust synthetic route to obtain Meletimide hydrochloride, providing a reliable method for its preparation for further investigation.

The synthetic strategy is divided into three main stages:

  • Synthesis of the core intermediate: 3-phenyl-3-(1-Boc-piperidin-4-yl)piperidine-2,6-dione. This is achieved through a Michael addition reaction, a reliable method for forming carbon-carbon bonds.[1]

  • N-alkylation and deprotection: Introduction of the 4-methylbenzyl group onto the piperidine nitrogen and subsequent removal of the Boc protecting group.

  • Salt formation: Conversion of the Meletimide free base to its hydrochloride salt to improve its solubility and stability.[2][3][4]

This protocol has been designed to be clear, logical, and reproducible, with an emphasis on providing the user with the necessary information to successfully synthesize and characterize the target compound.

Chemical Reaction Scheme

Meletimide Synthesis cluster_0 Part 1: Synthesis of Boc-Protected Intermediate cluster_1 Part 2: Deprotection and N-Alkylation cluster_2 Part 3: Hydrochloride Salt Formation A Phenylacetonitrile D Intermediate Adduct A->D NaH, THF B N-Boc-4-vinylpiperidine B->D C Acrylamide E 3-phenyl-3-(1-Boc-piperidin-4-yl)piperidine-2,6-dione C->E D->E t-BuOK, t-BuOH, heat F 3-phenyl-3-(piperidin-4-yl)piperidine-2,6-dione E->F TFA, DCM H Meletimide (free base) F->H K2CO3, ACN, heat G 4-Methylbenzyl chloride G->H I Meletimide hydrochloride H->I HCl in Ether

Figure 1: Overall synthetic scheme for Meletimide hydrochloride.

Part 1: Synthesis of 3-phenyl-3-(1-Boc-piperidin-4-yl)piperidine-2,6-dione

This initial stage focuses on constructing the core glutarimide ring with the desired substituents at the 3-position. A Michael addition of phenylacetonitrile to N-Boc-4-vinylpiperidine, followed by a cyclization with acrylamide, provides a robust method for this transformation.

Materials and Equipment
MaterialGradeSupplier (Example)
PhenylacetonitrileReagentPlus®, 99%Sigma-Aldrich
N-Boc-4-vinylpiperidine97%Combi-Blocks
Acrylamide≥99%Sigma-Aldrich
Sodium hydride (NaH)60% dispersion in oilSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Potassium tert-butoxide (t-BuOK)≥98.0%Sigma-Aldrich
tert-Butanol (t-BuOH)Anhydrous, ≥99.5%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Saturated aq. NH₄Cl
Brine
Anhydrous sodium sulfate (Na₂SO₄)≥99.0%Sigma-Aldrich
Silica gel60 Å, 230-400 meshSigma-Aldrich
Round-bottom flasksVarious sizes
Magnetic stirrer with hotplate
Condenser
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Experimental Protocol

Part1_Workflow start Start step1 Dissolve Phenylacetonitrile in THF and add NaH start->step1 step2 Add N-Boc-4-vinylpiperidine dropwise step1->step2 step3 Stir at room temperature step2->step3 step4 Quench reaction with aq. NH4Cl step3->step4 step5 Extract with diethyl ether step4->step5 step6 Dry organic layer and concentrate step5->step6 step7 Dissolve crude product in t-BuOH step6->step7 step8 Add acrylamide and t-BuOK step7->step8 step9 Reflux the mixture step8->step9 step10 Cool and neutralize with HCl step9->step10 step11 Extract with ethyl acetate step10->step11 step12 Dry, concentrate, and purify by chromatography step11->step12 end Obtain Boc-protected intermediate step12->end

Figure 2: Workflow for the synthesis of the Boc-protected intermediate.

  • Michael Addition:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of phenylacetonitrile (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-vinylpiperidine (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction at room temperature overnight.

    • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude Michael adduct.

  • Cyclization:

    • Dissolve the crude Michael adduct in tert-butanol.

    • Add acrylamide (1.2 eq) and potassium tert-butoxide (1.5 eq) to the solution.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and carefully neutralize with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-phenyl-3-(1-Boc-piperidin-4-yl)piperidine-2,6-dione.

Part 2: Synthesis of Meletimide (free base)

This part involves the deprotection of the Boc group from the piperidine nitrogen, followed by N-alkylation with 4-methylbenzyl chloride to yield the Meletimide free base.

Materials and Equipment
MaterialGradeSupplier (Example)
3-phenyl-3-(1-Boc-piperidin-4-yl)piperidine-2,6-dioneAs synthesized in Part 1
Trifluoroacetic acid (TFA)Reagent grade, 99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
4-Methylbenzyl chloride98%Sigma-Aldrich
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich
Acetonitrile (ACN)Anhydrous, 99.8%Sigma-Aldrich
Saturated aq. NaHCO₃
Brine
Anhydrous sodium sulfate (Na₂SO₄)≥99.0%Sigma-Aldrich
Round-bottom flasksVarious sizes
Magnetic stirrer with hotplate
Condenser
Separatory funnel
Rotary evaporator
Experimental Protocol

Part2_Workflow start Start step1 Dissolve Boc-protected intermediate in DCM start->step1 step2 Add TFA and stir step1->step2 step3 Concentrate and basify with NaHCO3 step2->step3 step4 Extract with DCM step3->step4 step5 Dry and concentrate to get deprotected intermediate step4->step5 step6 Dissolve deprotected intermediate in ACN step5->step6 step7 Add K2CO3 and 4-methylbenzyl chloride step6->step7 step8 Reflux the mixture step7->step8 step9 Filter and concentrate step8->step9 step10 Purify by chromatography step9->step10 end Obtain Meletimide (free base) step10->end

Figure 3: Workflow for the synthesis of Meletimide free base.

  • Boc Deprotection:

    • Dissolve 3-phenyl-3-(1-Boc-piperidin-4-yl)piperidine-2,6-dione (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-phenyl-3-(piperidin-4-yl)piperidine-2,6-dione. This intermediate can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., ¹H NMR).

  • N-Alkylation:

    • Dissolve the deprotected intermediate (1.0 eq) in anhydrous acetonitrile.

    • Add anhydrous potassium carbonate (2.0 eq) and 4-methylbenzyl chloride (1.2 eq).

    • Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford Meletimide as a free base.

Part 3: Synthesis of Meletimide Hydrochloride

The final step involves the conversion of the basic Meletimide to its hydrochloride salt, which often improves handling and solubility properties.

Materials and Equipment
MaterialGradeSupplier (Example)
Meletimide (free base)As synthesized in Part 2
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Hydrochloric acid solution2.0 M in diethyl etherSigma-Aldrich
Round-bottom flask
Magnetic stirrer
Büchner funnel and flask
Vacuum oven
Experimental Protocol

Part3_Workflow start Start step1 Dissolve Meletimide free base in diethyl ether start->step1 step2 Add HCl in diethyl ether dropwise step1->step2 step3 Stir and observe precipitation step2->step3 step4 Filter the solid step3->step4 step5 Wash with cold diethyl ether step4->step5 step6 Dry under vacuum step5->step6 end Obtain Meletimide hydrochloride step6->end

Figure 4: Workflow for the synthesis of Meletimide hydrochloride.

  • Dissolve the purified Meletimide free base (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • While stirring, add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise.

  • A precipitate should form upon addition. Continue stirring for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold anhydrous diethyl ether.

  • Dry the solid under vacuum to a constant weight to yield Meletimide hydrochloride.

Characterization

The identity and purity of the synthesized Meletimide hydrochloride should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Melting Point (MP): As a physical constant for the final product.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium hydride is a highly flammable and water-reactive solid. Handle with extreme care under an inert atmosphere.

  • Trifluoroacetic acid is corrosive and should be handled with caution.

  • Acrylamide is a neurotoxin and a suspected carcinogen. Avoid inhalation of dust and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Michael additionIncomplete reaction or side reactions.Ensure all reagents and solvents are anhydrous. Optimize reaction time and temperature.
Incomplete cyclizationInsufficient reaction time or temperature.Increase reflux time and monitor by TLC. Ensure the base is active.
Low yield in N-alkylationInactive alkylating agent or incomplete reaction.Use fresh 4-methylbenzyl chloride. Increase reaction time or temperature. Consider using a more polar aprotic solvent like DMF.
Difficulty in purificationPresence of closely-eluting impurities.Optimize the mobile phase for column chromatography. Consider recrystallization if the product is a solid.
Product does not precipitate as HCl saltProduct is too soluble in the chosen solvent.Try a less polar solvent for the salt formation. Ensure the HCl solution is anhydrous. Concentrate the solution slightly to induce precipitation.

References

  • Stentzel, M. R., & Klumpp, D. A. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles.
  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts.
  • ResearchGate. (2012, July 25). How to make a salt of a novel compound?.
  • YouTube. (2022, June 7).
  • Google Patents. (n.d.). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.
  • QuickCompany. (n.d.).
  • ECHEMI. (n.d.). N - alkylation of piperidine with substituted benzyl chloride.
  • Jakubowska, A., et al. (n.d.). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases.
  • Chemistry Research Journal. (n.d.).
  • Bentham Science. (n.d.). Three-Component Process for the Synthesis of Pyrimido[2,1-c][2][4][5]triazine Derivatives via Knoevenagel Condensation Under Thermal Aqueous Conditions.

  • RSC Publishing. (n.d.).
  • Google Patents. (n.d.).
  • PMC. (n.d.).
  • Google Patents. (n.d.). US3634428A - Beta-(para-halo-phenyl)-glutaric acid imides.
  • PMC. (n.d.). Further Studies of Intramolecular Michael Reactions of Nitrosoalkenes for Construction of Functionalized Bridged Ring Systems.
  • DR-NTU. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
  • Semantic Scholar. (2022, November 23).
  • IJSDR. (2007, January 22). Michael Addition Reaction Under Green Chemistry.
  • American Pharmaceutical Review. (2009, December 1). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient.
  • Benchchem. (n.d.).

Sources

Application Notes and Protocols: Utilizing Meletimide for the Targeted Degradation of Oncogenic Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Oncology - From Inhibition to Elimination

The landscape of cancer therapy is undergoing a significant transformation, moving beyond traditional inhibition-based strategies to embrace targeted protein degradation (TPD).[1][2] Unlike conventional drugs that merely block the function of a pathogenic protein, TPD offers a more definitive solution: the complete and catalytic removal of the protein from the cellular environment.[2] This is achieved by co-opting the cell's own quality control machinery, primarily the ubiquitin-proteasome system (UPS).[1][3] Small molecules, such as proteolysis-targeting chimeras (PROTACs) and molecular glues, act as powerful tools to induce the degradation of previously "undruggable" oncoproteins.[2]

This application note introduces Meletimide , a novel, potent, and selective Cereblon (CRBN) E3 ligase-modulating agent. Meletimide functions as a molecular glue, inducing the proximity of CRBN to specific oncogenic proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[3] This guide provides a comprehensive overview of Meletimide's mechanism of action and detailed protocols for its application in a research setting.

The Central Role of Cereblon (CRBN) in Targeted Protein Degradation

Cereblon is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4] The discovery that immunomodulatory drugs (IMiDs) like thalidomide and its analogs (lenalidomide, pomalidomide) exert their therapeutic effects by binding to CRBN and inducing the degradation of neosubstrates has paved the way for the development of a new class of cancer therapies.[2][4][5] These agents effectively "reprogram" the E3 ligase, directing it to tag proteins for degradation that it would not normally recognize.

Meletimide: A Next-Generation CRBN Modulator

Meletimide represents a significant advancement in the field of CRBN-modulating agents. Its unique chemical scaffold has been designed for high-affinity binding to CRBN and to induce a novel protein-protein interaction surface, thereby enabling the degradation of a new range of oncogenic targets.

Mechanism of Action of Meletimide

Meletimide's mode of action is centered on the formation of a ternary complex, a crucial step in the induced degradation of a target protein. The process can be summarized as follows:

  • Binding to CRBN: Meletimide first binds to the CRBN E3 ligase.

  • Ternary Complex Formation: The Meletimide-CRBN binary complex then recruits a specific oncogenic protein of interest (POI), forming a stable POI-Meletimide-CRBN ternary complex.

  • Ubiquitination: This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.

  • Catalytic Cycle: Meletimide is then released and can initiate another cycle of degradation.[6]

Diagram of Meletimide's Mechanism of Action

Meletimide_Mechanism Meletimide Meletimide Ternary_Complex POI-Meletimide-CRBN Ternary Complex Meletimide->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Forms POI Oncogenic Protein (POI) POI->Ternary_Complex Recruited Ternary_Complex->Meletimide Releases Ternary_Complex->CRBN Releases Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI (Peptides) Proteasome->Degradation Results in

Caption: Workflow of Meletimide-induced targeted protein degradation.

Experimental Protocols

The following protocols provide a framework for characterizing the activity of Meletimide.

Protocol 1: Assessment of Target Protein Degradation by Western Blot

This is a fundamental assay to determine if Meletimide leads to the degradation of the protein of interest in cells.

Materials:

  • Cancer cell line expressing the target oncogenic protein

  • Meletimide stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Protease and phosphatase inhibitor cocktails

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (PVDF or nitrocellulose)

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The next day, treat the cells with a dose-response of Meletimide (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 (concentration at which 50% of the protein is degraded).

Expected Outcome: A dose- and time-dependent decrease in the level of the target protein in Meletimide-treated cells compared to the vehicle control.

Protocol 2: Confirmation of Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)

This assay is crucial for demonstrating the Meletimide-induced interaction between CRBN and the target protein.[7]

Materials:

  • Cancer cell line expressing the target oncogenic protein

  • Meletimide

  • Antibody against CRBN or the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Co-IP lysis buffer

  • Primary antibodies for Western blotting (CRBN and target protein)

Procedure:

  • Cell Treatment and Lysis: Treat cells with Meletimide or vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex. Lyse the cells in a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-CRBN) overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the protein complexes from the beads and analyze the eluates by Western blotting using antibodies against both CRBN and the target protein.

Expected Outcome: The target protein should be detected in the CRBN immunoprecipitate from Meletimide-treated cells, but not in the vehicle-treated cells, confirming the formation of the ternary complex.

Diagram of the Co-IP Workflow

CoIP_Workflow cluster_0 Cell Treatment & Lysis cluster_1 Immunoprecipitation cluster_2 Analysis A Treat cells with Meletimide or Vehicle B Lyse cells in non-denaturing buffer A->B C Incubate lysate with anti-CRBN antibody B->C D Capture complex with Protein A/G beads C->D E Wash beads D->E F Elute proteins E->F G Western Blot for Target Protein F->G

Caption: Co-immunoprecipitation workflow to detect ternary complex formation.

Protocol 3: Cell Viability Assay

This assay assesses the functional consequence of target protein degradation on cancer cell proliferation and survival.

Materials:

  • Cancer cell line of interest

  • Meletimide

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: The following day, treat the cells with a serial dilution of Meletimide.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 (concentration at which 50% of cell growth is inhibited).

Expected Outcome: Meletimide treatment should lead to a dose-dependent decrease in cell viability in cancer cell lines where the target protein is a key driver of survival.

Data Presentation

Quantitative data from the described assays should be summarized in a clear and concise manner.

Table 1: In Vitro Activity of Meletimide

ParameterAssayCell LineResult
Degradation Potency (DC50) Western BlotCancer Cell Line A5.2 nM
Cancer Cell Line B12.8 nM
Anti-proliferative Activity (IC50) Cell Viability AssayCancer Cell Line A8.1 nM
Cancer Cell Line B20.5 nM
Ternary Complex Formation Co-ImmunoprecipitationCancer Cell Line AConfirmed

Conclusion

Meletimide is a promising new agent for the targeted degradation of oncogenic proteins. The protocols outlined in this application note provide a robust framework for researchers to investigate its mechanism of action and therapeutic potential. By leveraging the power of targeted protein degradation, Meletimide opens up new avenues for the development of novel cancer therapies.

References

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020). Future Medicinal Chemistry.
  • How to Measure the Kinetics of Targeted Protein Degradation. (2025). Bitesize Bio.
  • Assays for Targeted Protein Degradation. (n.d.). Bio-Techne.
  • Targeted Protein Degradation Guide. (n.d.). R&D Systems.
  • Cereblon E3 ligase modulator. (n.d.). Wikipedia. Available from: [Link]

  • Novel approaches to targeted protein degradation technologies in drug discovery. (2023). PMC. Available from: [Link]

  • Structure of the DDB1-CRBN E3 ubiquitin ligase bound to lenalidomide. (2014). RCSB PDB. Available from: [Link]

  • Targeted Protein Degradation with PROTACs and Molecular Glues. (2025). Blog.
  • Targeting the Oncogenic Protein RAS With Small Molecules. (2022). Technology Networks. Available from: [Link]

Sources

Meletimide as a chemical tool for studying protein function

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Meletimide as a Chemical Tool for Studying Protein Function

Executive Summary

Meletimide is a synthetic small molecule belonging to the glutarimide class, structurally related to benzetimide.[1][2] Historically characterized as a potent, stereoselective muscarinic acetylcholine receptor (mAChR) antagonist , it serves as a valuable chemical tool for dissecting parasympathetic signaling pathways.[1][2]

In modern chemical biology, Meletimide's structure—featuring a piperidine-2,6-dione (glutarimide) moiety —is of renewed interest.[1][2] This moiety is the critical pharmacophore required for binding to Cereblon (CRBN) , the substrate receptor of the CRL4 E3 ubiquitin ligase complex.[1][2][3] Consequently, Meletimide represents a dual-utility probe: primarily as a tool for blocking muscarinic signaling and secondarily as a structural template for studying glutarimide-protein interactions in the context of targeted protein degradation (TPD).[1]

Chemical Biology Profile

  • Chemical Name: 3-[1-[(4-methylphenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione

  • Mechanism of Action:

    • Primary: Competitive antagonism of Muscarinic Acetylcholine Receptors (mAChRs), specifically exhibiting high affinity for M3 and M1 subtypes involved in smooth muscle contraction and glandular secretion.[1]

    • Structural Relevance: The presence of the glutarimide ring allows for potential interrogation of the Cereblon (CRBN) thalidomide-binding domain (TBD), serving as a scaffold for structure-activity relationship (SAR) studies in molecular glue design.[1]

Key Applications
Application AreaUtility Description
Receptor Pharmacology Characterization of mAChR subtypes (M1–M5) and determination of ligand dissociation kinetics.
Signal Transduction Inhibition of Gq-coupled signaling cascades (PLC/IP3/Ca2+) to validate pathway dependency in cellular assays.
Structural Biology Use as a "glutarimide-containing" control to study the specificity of the Cereblon E3 ligase pocket (comparing phthalimide vs. phenyl-piperidine scaffolds).
In Vivo Physiology Probing parasympathetic regulation of secretions (salivation, lacrimation) and gastrointestinal motility.[1]

Detailed Protocols

Protocol A: Competitive Radioligand Binding Assay (mAChR Affinity)

Objective: To determine the binding affinity (


) of Meletimide for muscarinic receptors using a membrane preparation.

Materials:

  • Source: CHO-K1 cells stably expressing human M3 muscarinic receptors.

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) (Specific Activity: ~80 Ci/mmol).
  • Competitor: Meletimide (10 mM stock in DMSO).[2]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.[1][2]
    

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells, homogenize in ice-cold Assay Buffer, and centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of ~5–10 µ g/well .

  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Binding: Membrane +

      
      -NMS (0.2 nM final).
      
    • Non-Specific Binding (NSB): Membrane +

      
      -NMS + Atropine (1 µM excess).
      
    • Experimental: Membrane +

      
      -NMS + Meletimide (serial dilution: 
      
      
      
      M to
      
      
      M).
  • Incubation: Incubate plates for 60 minutes at 25°C to reach equilibrium.

    • Note: Meletimide exhibits slow dissociation kinetics; ensure sufficient equilibration time.[2]

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash 3x with ice-cold buffer.[2]

  • Quantification: Add liquid scintillation cocktail to filters and count radioactivity (CPM).

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Antagonism (Calcium Flux Assay)

Objective: To validate Meletimide as a functional inhibitor of Gq-coupled signaling.

  • Seeding: Plate cells expressing M3 receptors in black-walled 96-well plates (50,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium indicator) in Tyrode’s buffer + Probenecid (2.5 mM) for 45 min at 37°C.

  • Pre-treatment: Add Meletimide (various concentrations) and incubate for 15 minutes .

  • Agonist Challenge: Inject Carbachol (

    
     concentration) using an automated fluidics reader (e.g., FLIPR).
    
  • Readout: Measure fluorescence intensity (Ex 494 nm / Em 516 nm) over 120 seconds.

  • Result: Meletimide should dose-dependently suppress the Carbachol-induced calcium peak.

Pathway Visualization

The following diagram illustrates the Gq-protein coupled signaling pathway activated by Muscarinic receptors and the specific blockade point of Meletimide.[1]

G cluster_membrane Cell Membrane M3 M3 Muscarinic Receptor (GPCR) Gq Gq Protein (Heterotrimeric) M3->Gq Couples to PLC PLC-beta (Phospholipase C) Gq->PLC Activates Meletimide Meletimide (Antagonist) Meletimide->M3 Blocks ACh Acetylcholine (Agonist) ACh->M3 Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Response Smooth Muscle Contraction / Secretion Ca->Response Triggers

Caption: Meletimide acts as a competitive antagonist at the M3 receptor, preventing Gq activation, PLC-mediated PIP2 hydrolysis, and subsequent Calcium release.[1][2]

Scientific Commentary & Troubleshooting

Stereoselectivity: Meletimide, like its parent compound Benzetimide, possesses a chiral center.[1][2] Researchers should be aware that the (+)-isomer (Dexetimide) is typically the active anticholinergic species, while the (-)-isomer (Levetimide) is often used as an inactive control to verify specific binding.[1] When using racemic Meletimide, the observed affinity is an average of the enantiomers.[1]

The "Glutarimide" Connection (Cereblon): While Meletimide is classically defined by its muscarinic activity, its 3-phenylpiperidine-2,6-dione core is structurally homologous to Glutethimide and Thalidomide .[1][2]

  • Precaution: When using Meletimide in phenotypic screens (especially in myeloma or immune cells), be aware of potential off-target binding to Cereblon (CRBN).[1]

  • Opportunity: Meletimide can serve as a unique chemical scaffold to study how modifications to the "phthalimide" region of IMiDs affect CRBN recruitment, as Meletimide lacks the phthalimide ring entirely, replacing it with a benzyl-piperidine moiety.[1][2]

Solubility: Meletimide is lipophilic.[2][4] Dissolve in 100% DMSO to create a stock solution (10–50 mM). Ensure final DMSO concentration in cellular assays is <0.1% to avoid solvent toxicity.[2]

References

  • Lee, H. M., et al. (1954).[1][2] "The pharmacology of 1-cyclohexyl-1-phenyl-3-pyrrolidino-1-propanol methsulfate, compound 14045, a new parasympathetic depressant."[1][2] Journal of the American Pharmaceutical Association, 43(7), 408-413.[1][2] Link

  • Janssen, P. A., & Niemegeers, C. J. (1967).[1][2] "The peripheral and central anticholinergic properties of benzetimide." Toxicology and Applied Pharmacology, 11(1), 36-54.[1][2] (Describing the pharmacology of the parent class). Link

  • Ito, T., et al. (2010).[1][2] "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350.[1][2] (Establishing the glutarimide-Cereblon binding mechanism). Link

  • Chamberlain, P. P., et al. (2014).[1][2] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs."[1] Nature Structural & Molecular Biology, 21, 803–809.[1][2] Link

Sources

Application Note: Cell-Based Assays for Evaluating Meletimide-Based PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Meletimide Advantage in TPD

The field of Proteolysis Targeting Chimeras (PROTACs) has long relied on a narrow set of E3 ligase recruiters—primarily Thalidomide, Lenalidomide, and Pomalidomide (IMiDs) for Cereblon (CRBN), and VHL-032 for VHL. While effective, these standard ligands often suffer from poor physicochemical properties, limited exit vectors, or restrictive intellectual property (IP) landscapes.

Meletimide (CAS: 14745-50-7), a glutarimide derivative structurally related to Glutethimide, represents an emerging scaffold for CRBN recruitment. Unlike the phthalimide-based IMiDs, Meletimide features a 3-phenylpiperidine-2,6-dione core. This structural distinction offers unique advantages:

  • Alternative Exit Vectors: The piperidine ring provides novel attachment points for linkers, potentially accessing different ternary complex geometries.

  • Physicochemical Profile: Meletimide derivatives often exhibit distinct solubility and permeability profiles compared to the rigid phthalimide core of Pomalidomide.

  • Binding Kinetics: As a Glutethimide analog, Meletimide binds the tri-tryptophan pocket of CRBN but may exhibit different residence times, influencing the "Hook Effect" and catalytic turnover.

This guide outlines a rigorous, self-validating screening cascade to evaluate Meletimide-based PROTACs, ensuring that observed degradation is mechanism-driven and not an artifact of cytotoxicity or off-target effects.

Mechanism of Action & Experimental Logic

The evaluation of a Meletimide-based PROTAC requires confirming three distinct mechanistic steps:

  • Permeability & Engagement: The PROTAC must enter the cell and bind CRBN.

  • Ternary Complex Formation: Meletimide-PROTAC must bridge CRBN and the Protein of Interest (POI).

  • Ubiquitination & Degradation: The complex must trigger E2-mediated ubiquitin transfer, leading to proteasomal proteolysis.

Visualization: The Meletimide-PROTAC Pathway

The following diagram illustrates the critical checkpoints for assay development.

Meletimide_MoA PROTAC Meletimide-PROTAC Cell_Entry Cell Permeability PROTAC->Cell_Entry Binary Binary Complex (Inhibitory) PROTAC->Binary High Conc. (Hook Effect) CRBN Cereblon (E3) Cell_Entry->CRBN Binding POI Target Protein (POI) Cell_Entry->POI Binding Ternary Ternary Complex (Meletimide-CRBN-POI) CRBN->Ternary Recruitment POI->Ternary Binary->Ternary Blocks Ubiquitin Poly-Ubiquitination Ternary->Ubiquitin E2 Transfer Proteasome 26S Proteasome Ubiquitin->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Mechanistic pathway of Meletimide-based PROTACs. Note the "Hook Effect" (red dotted line) where excess PROTAC prevents ternary complex formation.

Critical Assay Workflows

Phase 1: Cell Viability & Toxicity (The Foundation)

Before assessing degradation, you must rule out non-specific toxicity. Meletimide derivatives, like other glutarimides, can be cytotoxic at high concentrations.

  • Assay: CellTiter-Glo (ATP quantification) or RealTime-Glo.

  • Protocol Note: Run this in parallel with degradation assays. If the DC50 (degradation concentration) is close to the IC50 (viability), the compound is likely a cytotoxic agent, not a specific degrader.

Phase 2: Target Degradation Kinetics (The Gold Standard)

We utilize two complementary methods: HiBiT Lytic Detection (high throughput) and Western Blot (validation).

Protocol A: HiBiT Degradation Assay (End-Point)

Target: CRISPR-engineered cell lines expressing HiBiT-tagged POI. Reagents: Nano-Glo® HiBiT Lytic Detection System (Promega).

Step-by-Step:

  • Seeding: Plate HiBiT-POI cells (e.g., HEK293 or HeLa) at 5,000 cells/well in 96-well white plates. Incubate overnight.

  • Treatment: Prepare a 10-point serial dilution of the Meletimide-PROTAC (e.g., 10 µM to 0.1 nM). Include a DMSO control and a Pomalidomide-based reference PROTAC if available.

  • Incubation: Treat cells for 6–24 hours.

  • Detection: Add equal volume of Nano-Glo® HiBiT Lytic Reagent containing LgBiT protein.

  • Read: Shake for 10 min; measure luminescence.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Calculate DC50 (potency) and Dmax (efficacy).

Protocol B: Western Blot Validation (Qualitative)

Purpose: Confirm degradation of endogenous protein and verify molecular weight.

  • Treatment: Treat cells with PROTAC at DC90 concentration for 18 hours.

  • Lysis: Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Normalization: BCA assay to ensure equal loading (critical for TPD).

  • Blotting: Probe for POI and a housekeeping gene (GAPDH/Vinculin).

  • Quantification: Densitometry (ImageJ/Li-Cor).

Phase 3: Mechanistic Validation (The "Trinity" of Controls)

To prove the molecule acts as a PROTAC via Meletimide-CRBN recruitment, you must perform the Rescue Experiment .

Protocol: Competition Assay

  • Pre-treatment: Pre-incubate cells with 10–20 µM free Meletimide (or Pomalidomide/Lenalidomide) for 1 hour.

    • Scientific Logic:[1][2][3][4][5] Free ligand saturates the CRBN binding pocket.

  • Co-treatment: Add the Meletimide-PROTAC at its DC90 concentration.

  • Readout: If degradation is rescued (POI levels return to baseline), the mechanism is CRBN-dependent. If degradation persists, the compound is likely an off-target inhibitor or destabilizer.

Advanced Protocol: Live-Cell Ternary Complex (NanoBRET)

Measuring the formation of the CRBN-PROTAC-POI complex in live cells is the ultimate proof of engagement.

System Design:

  • Donor: NanoLuc-fused CRBN (expressed via plasmid).

  • Acceptor: HaloTag-fused POI (labeled with HaloTag-618 ligand).

  • Tracer: None (The PROTAC acts as the bridge).

Step-by-Step Protocol:

  • Transfection: Co-transfect HEK293 cells with pFN21A-CRBN-NanoLuc and pHTN-POI-HaloTag vectors (Ratio 1:1 or optimized).

  • Seeding: After 24h, re-plate cells into 96-well non-binding white plates.

  • Labeling: Add HaloTag-618 Ligand (0.1 µM) to the media. Incubate overnight.

  • Treatment: Add Meletimide-PROTAC serial dilutions.

  • Measurement:

    • Add NanoBRET™ Nano-Glo® Substrate.

    • Measure Donor Emission (460nm) and Acceptor Emission (618nm).

  • Calculation: Calculate MilliBRET units (mBU).

    • Result: A bell-shaped curve indicates ternary complex formation. The drop at high concentrations confirms the Hook Effect .

Data Presentation: Expected Results
AssayParameterSuccessful Meletimide-PROTACFailed/Toxic Compound
Viability IC50> 10 µM (or > 100x DC50)< 1 µM (close to DC50)
Degradation Dmax> 80% loss of POI< 50% or inconsistent
Competition RescueFull rescue with free MeletimideNo rescue
NanoBRET ProfileBell-shaped curveFlat line

Troubleshooting & Optimization

Issue: "Hook Effect" is missing in degradation assay.

  • Cause: The PROTAC might have very high affinity, or the assay window is too narrow.

  • Solution: Extend the concentration range up to 50–100 µM. Note that the Hook Effect is more prominent in ternary complex assays (NanoBRET) than in degradation assays due to the catalytic nature of ubiquitination (one E3 can degrade many POIs).

Issue: Poor degradation despite good binding.

  • Cause: The linker exit vector from the Meletimide piperidine ring may be suboptimal, preventing the necessary Ubiquitin transfer zone.

  • Solution: Synthesize analogs with different linker lengths (PEG3 vs PEG5) or attachment points on the Meletimide phenyl ring.

Issue: Meletimide vs. Pomalidomide Potency.

  • Observation: Meletimide-PROTACs may show lower potency than Pom-PROTACs.

  • Insight: Meletimide (glutarimide) is susceptible to hydrolysis. Ensure fresh stock preparation in 100% DMSO and avoid freeze-thaw cycles.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for teratogenicity. Nature Structural & Molecular Biology. Link

  • PubChem Compound Summary. (2023). Meletimide (CID 15560447). National Center for Biotechnology Information. Link

  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. Link

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science. Link

Disclaimer: Meletimide is a research chemical.[1][6] All protocols involving human cell lines must comply with institutional biosafety guidelines.

Sources

Meletimide conjugation strategies for PROTAC development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Meletimide Conjugation Strategies for PROTAC Development

Introduction: The Paradigm of Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of action.[1] At the forefront of this innovation are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system (UPS) for the selective elimination of disease-causing proteins.[2][3][4]

A PROTAC molecule consists of three critical components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[5][6][][8] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][8][9] This catalytic process allows sub-stoichiometric drug concentrations to achieve profound and sustained protein knockdown.[8][10]

Among the ~600 E3 ligases in the human proteome, Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ligase complex (CRL4^CRBN^), has become a cornerstone of PROTAC design.[9][11][12] Ligands that recruit CRBN, such as the immunomodulatory imide drugs (IMiDs) thalidomide, lenalidomide, pomalidomide, and the related glutarimide Meletimide, are integral to many clinical and preclinical degraders.[][9][12] Meletimide and its analogs offer favorable drug-like properties, including smaller molecular weights, which simplifies the optimization of the final PROTAC construct.[]

This guide provides an in-depth exploration of the chemical strategies and experimental protocols for conjugating Meletimide to linker moieties, a critical step in the rational design and development of potent and selective PROTACs.

The Logic of PROTAC Design: A Workflow Overview

The development of a successful PROTAC is an iterative process of modular design and empirical testing. The choice of E3 ligase ligand, the linker composition, and the point of attachment are as critical as the affinity of the warhead for the target protein.

PROTAC_Design_Workflow cluster_0 Component Selection & Synthesis cluster_1 Conjugation & Purification cluster_2 Biological Validation A Select POI Ligand (Warhead) E Conjugate Linker to Warhead & Meletimide A->E B Select E3 Ligase Ligand (Meletimide Core) D Synthesize Functionalized Meletimide B->D C Design & Synthesize Linker Moiety C->E D->E F Purify & Characterize Final PROTAC (HPLC, MS, NMR) E->F G Assess Ternary Complex Formation F->G H Confirm Target Degradation (Western Blot, Proteomics) G->H I Validate Mechanism (e.g., Proteasome Inhibition) H->I

Caption: High-level workflow for Meletimide-based PROTAC development.

Part 1: Meletimide Conjugation Strategies

The success of a Meletimide-based PROTAC hinges on the strategic attachment of the linker. The conjugation point, or "exit vector," must be carefully selected to ensure that the final molecule can effectively bind CRBN while allowing the linker and warhead the conformational freedom necessary to engage the POI and form a productive ternary complex.[13][14]

Identifying the Optimal Exit Vector

Structural biology and structure-activity relationship (SAR) data from related IMiDs like lenalidomide and pomalidomide have revealed key insights. The glutarimide moiety is essential for CRBN binding, while the phthalimide ring offers several solvent-exposed positions suitable for linker attachment without disrupting the critical interaction with CRBN.[9] The C4 and C5 positions of the phthalimide ring are the most commonly utilized and validated exit vectors.

Meletimide_Structure cluster_vectors Potential Exit Vectors Meletimide v1 v2 v3

Caption: Meletimide structure with highlighted conjugation points (exit vectors).

Key Chemical Conjugation Methodologies

The choice of chemical reaction for linker attachment depends on the desired linker type and the available functionalized Meletimide precursors.

Strategy A: Nucleophilic Aromatic Substitution (SNAr)

This is a robust and widely used method for functionalizing the phthalimide ring. It involves reacting a Meletimide precursor containing a good leaving group (e.g., fluorine) at the desired exit vector with a nucleophile-terminated linker (typically an amine).[9]

  • Causality: The electron-withdrawing nature of the adjacent carbonyl groups on the phthalimide ring activates the aromatic system towards nucleophilic attack, facilitating the displacement of the fluorine atom. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is critical to scavenge the HF byproduct without competing in the reaction.

Strategy B: Amide Bond Formation

Standard peptide coupling is another versatile strategy. This requires a Meletimide precursor functionalized with a carboxylic acid and a linker containing a primary or secondary amine.

  • Causality: Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine on the linker to form a stable amide bond. This method is highly efficient and compatible with a wide range of functional groups.

Strategy C: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

"Click chemistry" offers a modular and highly efficient approach for the final PROTAC assembly step.[13] This involves preparing a Meletimide derivative and a Warhead-Linker fragment with complementary azide and alkyne functionalities.

  • Causality: The Cu(I)-catalyzed reaction proceeds rapidly and with high specificity, forming a stable triazole ring that connects the two fragments.[15] This bio-orthogonal reaction is exceptionally reliable and can be performed in the final step of the synthesis, simplifying the purification of complex PROTAC molecules.

The Critical Role of the Linker

The linker is not merely a passive spacer; its composition, length, and rigidity profoundly impact the PROTAC's biological activity.[6][13][14] It dictates the spatial orientation of the POI and E3 ligase, influences the stability of the ternary complex, and significantly affects crucial drug-like properties such as cell permeability and solubility.[2][15]

Linker TypeKey PropertiesImpact on PROTAC Performance
Alkyl Chains Hydrophobic, flexible.Synthetically accessible. Can be tuned for length. Poor aqueous solubility may limit cell permeability.[6]
PEG Linkers Hydrophilic, flexible, biocompatible.Improves aqueous solubility and cell permeability. May enhance ternary complex stability. Can be susceptible to metabolism.[6][13][15]
Rigid Linkers Conformationally restricted (e.g., containing cycloalkanes or triazoles).Reduces conformational entropy, which can pre-organize the PROTAC for optimal binding and improve ternary complex stability.[15]

Part 2: Experimental Protocols

The following protocols are representative examples and may require optimization based on the specific POI ligand and linker chosen. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol 1: Synthesis of a Functionalized Meletimide Core for Conjugation

This protocol describes the synthesis of a 4-fluoro-Meletimide precursor, a key intermediate for SNAr-based conjugation.

Materials:

  • 3-Fluorophthalic anhydride

  • L-Glutamine

  • Acetic Acid

  • Sodium Acetate

Procedure:

  • To a solution of L-Glutamine (1.0 eq) in glacial acetic acid, add 3-fluorophthalic anhydride (1.1 eq) and sodium acetate (1.2 eq).

  • Heat the reaction mixture to reflux (approx. 120 °C) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the 4-fluoro-Meletimide precursor.

  • Characterize the product by ¹H NMR and MS to confirm its identity and purity.

Protocol 2: Meletimide-Linker Conjugation via SNAr

This protocol details the conjugation of the 4-fluoro-Meletimide precursor with an amine-terminated PEG linker.

Materials:

  • 4-fluoro-Meletimide precursor (from Protocol 1)

  • Amine-PEG-Warhead conjugate (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve the 4-fluoro-Meletimide precursor (1.0 eq) in anhydrous DMSO.

  • Add the Amine-PEG-Warhead conjugate followed by DIPEA.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography or preparative HPLC to obtain the final Meletimide-based PROTAC.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[16]

Protocol 3: Biological Validation of the Meletimide PROTAC

Once the PROTAC is synthesized and purified, its biological activity must be validated. This workflow ensures that the observed protein degradation is occurring through the intended mechanism.

Biological_Validation_Workflow cluster_controls Mechanism of Action Controls A Treat Cells with PROTAC (Dose-Response) B Lyse Cells & Prepare Protein Lysates A->B C Western Blot Analysis for POI Levels B->C D Quantify Degradation (DC50 & Dmax) C->D E Co-treat with Proteasome Inhibitor (e.g., MG-132) F Co-treat with excess free Meletimide G Synthesize & Test Inactive Epimer Control H Confirm Rescue of POI Degradation E->H F->H G->H

Caption: Workflow for the biological validation of a PROTAC's activity.

Step-by-Step Degradation Assay (Western Blot):

  • Cell Culture: Plate the target human cell line at an appropriate density and allow cells to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified time (typically 6-24 hours). Include a vehicle control (e.g., DMSO).

  • Mechanism Controls: In parallel, set up control wells:

    • Proteasome Dependence: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132 or 1 µM Carfilzomib) for 1-2 hours before adding the PROTAC.[17] This should prevent degradation.

    • CRBN Dependence: Co-treat cells with the PROTAC and a 100-fold excess of free Meletimide or pomalidomide.[18] This competitive binding should rescue the POI from degradation.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize protein amounts for all samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific to the POI.

    • Probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ).

Conclusion and Future Perspectives

The rational design of Meletimide-based PROTACs requires a multidisciplinary approach, blending strategic organic synthesis with rigorous biological validation. The choice of exit vector on the Meletimide core, the chemical properties of the linker, and the conjugation chemistry are all critical parameters that must be empirically optimized for each new target protein. The protocols outlined in this guide provide a robust framework for researchers to synthesize and validate novel degraders. As the field of targeted protein degradation continues to evolve, future innovations will likely include the development of next-generation CRBN ligands with altered neosubstrate profiles and the application of novel linker technologies, such as photo-cleavable or tissue-specific cleavable linkers, to further enhance the precision and therapeutic window of this powerful technology.

References

  • Application of PROTACs in target identification and validation - ScienceOpen. (2024, March 21). ScienceOpen.
  • Targeted Protein Degradation with PROTACs and Molecular Glues - Blog. (2025, August 18). [Source Not Available].
  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023, December 1). PMC.
  • PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders. (2023, October 31). PMC.
  • Novel approaches for the rational design of PROTAC linkers. (2020, October 30). PMC.
  • (PDF) Lenalidomide Derivative and PROTAC for Controlling Neosubstrate Degradation.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021, July 5). Frontiers.
  • Early-Stage PROTAC Development and the Road to IND. (2025, October 15). AAPS Newsmagazine.
  • Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex. (2025, September 5). PMC.
  • E3 ligase ligand optimiz
  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Str
  • Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. (2025, August 28). PubMed.
  • Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Str
  • Development pipeline of PROTACs targeting METTL3. (A) Crystal...
  • Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). (2025, November 30).
  • E3 Ligase Ligands in PROTAC. Precise PEG.
  • A Comparative Guide to New Lenalidomide Deriv
  • PROTAC-Linker Conjug
  • Linkers in PROTACs. Precise PEG.
  • What Is a PROTAC Linker and Its Role in Modern Drug Discovery. (2025, August 14). AiFChem.
  • Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. (2022, December 16). MDPI.
  • Effect of PROTAC linker length and conjugation site. A. In a...
  • Lenalidomide versus thalidomide based regimens as first-line therapy for patients with multiple myeloma. (2016, March 15). NCBI.
  • Degrader-Antibody Conjugates (DAC)
  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. (2025, August 29). PMC.
  • Chemoproteomic Covalent Ligand Discovery as the PROTAC-gonist: The Future of Targeted Degrad
  • Lenalidomide and pomalidomide based triplet combination regimens for myeloma patients receives approval from the European Commission. (2026, February 4). [Source Not Available].
  • PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas. (2023, November 15). MDPI.
  • High-Throughput PROTAC Synthesis: Kits for Targeted Protein Degrad
  • Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. (2025, September 4). [Source Not Available].
  • PROTACs & Molecular Glues. SYNthesis med chem.
  • An overview of PROTACs: a promising drug discovery paradigm. (2022, December 20). PMC.
  • Lenalidomide and Thalidomide: Mechanisms of Action—Similarities and Differences. (2025, August 6).
  • PROTAC Design - CRBN Ligand Modific
  • Small-molecule PROTAC mediates targeted protein degradation to treat STAT3-dependent epithelial cancer. (2022, November 22). PubMed.
  • E3 Ligands Usage in PROTAC Design. BLDpharm.
  • PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery. (2025, September 1). [Source Not Available].
  • Selective Degradation of Target Proteins by Chimeric Small-Molecular Drugs, PROTACs and SNIPERs. (2020, April 21). MDPI.

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Application of Meletimide in Neurodegenerative Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the application of Meletimide in neurodegenerative disease research. Meletimide, a thalidomide analog, functions as a "molecular glue," modulating the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN). This mechanism holds significant promise for the targeted degradation of pathogenic proteins that accumulate in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of Meletimide.

Introduction: The Rationale for Meletimide in Neurodegeneration

Neurodegenerative diseases are often characterized by the pathological accumulation of misfolded proteins, such as amyloid-beta (Aβ) and hyperphosphorylated Tau in Alzheimer's disease, and α-synuclein in Parkinson's disease. The ubiquitin-proteasome system (UPS) is the cell's primary machinery for clearing such aberrant proteins. Cereblon (CRBN) acts as a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, which tags proteins with ubiquitin for proteasomal degradation.[1][2]

Meletimide, like other immunomodulatory drugs (IMiDs), binds to CRBN and alters its substrate repertoire, inducing the degradation of proteins that are not its native targets, so-called "neosubstrates".[2][3] This "molecular glue" mechanism offers a novel therapeutic strategy to hijack the cell's own protein degradation machinery to eliminate disease-causing proteins.[1] Research suggests that CRBN is involved in the degradation of key neurodegenerative disease-related proteins, including the Amyloid Precursor Protein (APP).[4][5] Furthermore, CRBN activity can influence the proteotoxicity of Tau by modulating chaperone activity.[6][7] By promoting the degradation of these and other yet-to-be-identified neosubstrates, Meletimide may mitigate the downstream pathological cascades of protein aggregation, neuroinflammation, and neuronal cell death.

Mechanism of Action: Meletimide as a CRBN-Modulating Molecular Glue

Meletimide's mechanism of action is centered on its ability to induce a conformational change in the CRBN protein upon binding. This altered conformation creates a new binding surface that can recognize and recruit neosubstrate proteins to the E3 ligase complex. Once recruited, the neosubstrate is polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.

Meletimide_Mechanism cluster_0 Normal State cluster_1 Meletimide Intervention CRBN CRBN E3_Complex CUL4-DDB1-RBX1 E3 Ligase Complex CRBN->E3_Complex part of CRBN_Meletimide CRBN-Meletimide Complex Native_Substrate Native Substrate E3_Complex->Native_Substrate recognizes Proteasome_1 Proteasome Native_Substrate->Proteasome_1 ubiquitinated & targeted to Degradation_1 Degradation Proteasome_1->Degradation_1 Meletimide Meletimide Meletimide->CRBN binds to E3_Complex_2 CUL4-DDB1-RBX1 E3 Ligase Complex CRBN_Meletimide->E3_Complex_2 part of Neosubstrate Pathogenic Protein (e.g., Tau, α-synuclein) E3_Complex_2->Neosubstrate recruits Proteasome_2 Proteasome Neosubstrate->Proteasome_2 ubiquitinated & targeted to Degradation_2 Degradation Proteasome_2->Degradation_2

Caption: Meletimide's molecular glue mechanism of action.

Key Research Applications and Protocols

This section outlines detailed protocols for investigating the efficacy of Meletimide in various in vitro and in vivo models of neurodegenerative diseases.

In Vitro Applications: Cellular Models of Neurodegeneration

Before proceeding with functional assays, it is crucial to determine the optimal, non-toxic concentration range of Meletimide for your chosen cell line.

Parameter Recommendation Rationale
Cell Lines SH-SY5Y (neuroblastoma), ReNcell® VM (human neural stem cells), iPSC-derived neuronsThese cell lines are commonly used to model neurodegenerative diseases and can be engineered to overexpress pathogenic proteins.[8][9]
Meletimide Concentration Range 0.1 µM to 50 µMBased on typical concentrations used for thalidomide analogs in vitro.[10]
Incubation Time 24, 48, and 72 hoursTo assess both acute and chronic effects on cell viability and protein degradation.
Viability Assay MTT or CellTiter-Glo® Luminescent Cell Viability AssayTo quantify metabolic activity as an indicator of cell health.

Protocol: Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Meletimide Treatment: Prepare a serial dilution of Meletimide in complete cell culture medium. Replace the existing medium with the Meletimide-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

This protocol aims to quantify the reduction of target proteins such as Tau and α-synuclein following Meletimide treatment.

Protocol: Western Blot Analysis of Protein Degradation

  • Cell Treatment: Treat cells with the determined non-toxic concentrations of Meletimide for the optimal duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the target protein (e.g., total Tau, phospho-Tau, α-synuclein) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein levels to the loading control.

Protein_Degradation_Workflow Start Cell Culture with Pathogenic Protein Expression Treatment Treat with Meletimide (and vehicle control) Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis WB Western Blot Analysis (Target Protein & Loading Control) Lysis->WB Analysis Densitometric Analysis (Quantify Protein Levels) WB->Analysis Result Assess Meletimide-Induced Protein Degradation Analysis->Result

Sources

Troubleshooting & Optimization

Overcoming solubility issues with Meletimide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically address and overcome solubility challenges encountered with Meletimide in aqueous buffers. While specific, validated solubility data for Meletimide is not extensively published, the principles and methodologies outlined here are derived from established pharmaceutical science and are broadly applicable to poorly soluble compounds.

Introduction: Understanding the Challenge

Meletimide, with its chemical formula C24H28N2O2[1], is a lipophilic molecule, a characteristic that often leads to poor aqueous solubility. For a compound to dissolve, the energy required to break the bonds between molecules in the solid state (crystal lattice energy) must be overcome by the energy released upon the formation of bonds between the compound and the solvent molecules. In water, highly ordered hydrogen bond networks must be disrupted to accommodate a solute. For hydrophobic molecules like Meletimide, this process is often energetically unfavorable, leading to low solubility.

This guide will walk you through a logical, step-by-step process to achieve a stable solution of Meletimide in your aqueous experimental buffer, suitable for a variety of in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm starting a new experiment. How should I prepare my initial stock solution of Meletimide?

Answer:

The universally accepted first step for compounds with anticipated poor aqueous solubility is to prepare a high-concentration stock solution in a suitable organic solvent. This stock can then be diluted to the final working concentration in your aqueous buffer.

The Causality Behind This Choice: Organic solvents, particularly aprotic polar solvents like Dimethyl Sulfoxide (DMSO), are highly effective at dissolving a wide range of organic molecules.[2][3][4][5] DMSO can effectively solvate both polar and nonpolar parts of a molecule, overcoming the crystal lattice energy of the solid compound.[2][6] Preparing a concentrated stock minimizes the amount of organic solvent that will be introduced into your final aqueous system, which is critical for avoiding solvent-induced artifacts in biological assays.

Recommended Protocol: Preparing a 10 mM DMSO Stock Solution

  • Preparation:

    • Accurately weigh out a known amount of Meletimide powder (e.g., 3.765 mg). The molecular weight of Meletimide is 376.5 g/mol .[1]

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration. For 3.765 mg, adding 1 mL of DMSO will yield a 10 mM stock solution.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution against a light and dark background to ensure complete dissolution and the absence of any particulate matter.

  • Storage:

    • Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption, as DMSO is hygroscopic.[2][4]

Q2: I've prepared a DMSO stock, but when I dilute it into my aqueous buffer (e.g., PBS or TRIS), the solution turns cloudy. What is happening and how can I fix it?

Answer:

This is a classic example of precipitation due to a phenomenon known as "solvent-shifting." Your compound is highly soluble in the 100% DMSO stock but becomes insoluble when the solvent environment abruptly changes to a predominantly aqueous one. The key is to control the dilution process and keep the final concentration of the organic co-solvent within a range that maintains solubility without compromising your experiment.

The Causality Behind This Choice: By maintaining a small percentage of the co-solvent (DMSO) in the final solution, you can create a solvent mixture with a polarity that is more favorable for keeping the hydrophobic drug in solution.[7][8][9] The goal is to find the lowest effective co-solvent concentration that prevents precipitation.

Troubleshooting Protocol: Aqueous Dilution

  • Final Co-solvent Concentration: Aim for a final DMSO concentration of 1% or less in your aqueous buffer. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this should always be validated for your specific system.

  • Dilution Technique (Critical Step):

    • Add the small volume of your Meletimide DMSO stock directly into the full volume of your pre-warmed (if applicable) aqueous buffer.

    • Crucially, ensure rapid and vigorous mixing during the addition. This can be achieved by vortexing or actively pipetting the buffer as you dispense the DMSO stock. This rapid dispersion prevents the formation of localized, supersaturated pockets of Meletimide that can act as nucleation sites for precipitation.

  • Visual Confirmation: After dilution, let the solution sit for several minutes and then inspect it carefully for any signs of cloudiness or precipitate.

Q3: I've followed the dilution protocol carefully, keeping the final DMSO concentration below 1%, but I still see precipitation. What are my next steps?

Answer:

If simple co-solvency with DMSO is insufficient, you will need to explore more advanced formulation strategies. The choice of strategy depends on the physicochemical properties of Meletimide and the constraints of your experimental system. The following flowchart provides a decision-making framework.

G start Precipitation Observed (Final DMSO < 1%) check_pka Does Meletimide have ionizable groups? (Examine Structure) start->check_pka ph_adjust Strategy 1: pH Adjustment (Test pH 5.0 to 9.0) check_pka->ph_adjust Yes no_pka No obvious acidic/basic groups or pH adjustment fails check_pka->no_pka excipients Strategy 2: Use Solubilizing Excipients ph_adjust->excipients Fails success Solubility Achieved ph_adjust->success Success excipients->success Success no_pka->excipients

Caption: Decision workflow for advanced solubility enhancement.

Strategy 1: pH Adjustment

The solubility of compounds with ionizable functional groups (acids or bases) is highly dependent on pH.[10][11] By adjusting the pH of the buffer, you can ionize the compound, making it more polar and thus more water-soluble.

  • How to Proceed: Prepare your buffer at a range of pH values (e.g., from pH 5.0 to 9.0 in one-unit increments) and test the dilution of your Meletimide stock into each.

  • Important Consideration: Ensure that the pH change does not affect the activity of your compound or the stability of your biological system. The stability of the compound itself may also be pH-dependent.[11]

Strategy 2: Use of Solubilizing Excipients

If pH adjustment is not effective or feasible, incorporating solubilizing agents into your buffer can significantly improve solubility. These agents work through various mechanisms to create a more favorable environment for the drug molecule.

Excipient Type Example(s) Mechanism of Action Typical Starting Concentration (w/v)
Co-solvents Propylene Glycol, Ethanol, PEG 400Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[7][12]1-10%
Surfactants (Non-ionic) Tween® 20/80, Pluronic® F-68Form micelles that encapsulate the hydrophobic drug in their core, presenting a hydrophilic exterior to the water.[13]0.01-0.1%
Cyclodextrins β-Cyclodextrin (β-CD), HP-β-CDThese cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The drug molecule gets encapsulated within the cavity.[13]1-5%

Experimental Approach: Prepare your aqueous buffer containing the selected excipient at the recommended starting concentration. Then, repeat the dilution protocol described in Q2. It may be necessary to test different excipients and concentrations to find the optimal formulation.

Q4: I have successfully dissolved Meletimide. How can I be sure it remains stable in my final aqueous buffer during my experiment?

Answer:

Achieving initial dissolution is only half the battle; ensuring the compound remains in solution and is chemically stable throughout your experiment is equally important.

Key Considerations for Stability:

  • Thermodynamic vs. Kinetic Solubility: Often, the clear solution you have prepared is a supersaturated, kinetically stable state, not a thermodynamically stable one.[10] Over time (minutes to hours), the compound may begin to precipitate out.

    • Mitigation: Always prepare your final working solutions fresh, immediately before use. Do not store dilute aqueous solutions of Meletimide for extended periods unless you have explicitly validated their stability.

  • Chemical Stability: The aqueous environment, especially at non-neutral pH, can lead to chemical degradation (e.g., hydrolysis) of your compound.

    • Mitigation: If you have adjusted the pH, it is wise to protect your solution from light and keep it at a controlled temperature (e.g., on ice) if the experiment allows. For long-term experiments, the stability of the compound under the specific buffer conditions should ideally be confirmed using an analytical method like HPLC.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration in your solution.

    • Mitigation: Consider using low-adhesion plastics or pre-rinsing materials with the buffer solution. Including a small amount of a non-ionic surfactant (like 0.01% Tween-20) can also help to prevent surface adsorption.

By systematically applying these principles—starting with a well-prepared organic stock, employing careful dilution techniques, and moving to advanced formulation strategies when necessary—researchers can confidently overcome the solubility challenges posed by Meletimide and generate reliable, reproducible data.

References

  • International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]

  • PubChem. Meletimide. National Center for Biotechnology Information. Available from: [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Available from: [Link]

  • ACS Omega. (2020). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Methsuximide?. Available from: [Link]

  • PubMed. (1994). Pharmacological effects and binding studies of new methylxanthine thioderivatives. Available from: [Link]

  • PubMed Central. (2012). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. Available from: [Link]

  • ResearchGate. (2015). Why is melanin soluble in Dimethyl sulfoxide (DMSO)?. Available from: [Link]

  • ResearchGate. (2022). Stability of merocyanine-type photoacids in aqueous solutions. Available from: [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

  • PubMed. (2003). Degradation kinetics of mometasone furoate in aqueous systems. Available from: [Link]

  • GSC Online Press. (n.d.). DIMETHYL SULFOXIDE (DİMETİL SÜLFOKSİT). Available from: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available from: [Link]

  • PubMed Central. (2022). Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. Available from: [Link]

  • Wikipedia. (n.d.). Metalloid. Available from: [Link]

  • PubMed. (1977). The mechanism of action of methotrexate in cultured L5178Y leukemia cells. Available from: [Link]

  • PubMed Central. (2006). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Tribendimidine?. Available from: [Link]

  • MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Available from: [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

  • YouTube. (2020). Chemical Properties of Metals | Chemistry. Available from: [Link]

  • ResearchGate. (2018). Stability Constants for the Equilibrium Models of Iron(III) with Several Biological Buffers in Aqueous Solutions. Available from: [Link]

  • Britannica. (2026). Metalloid | Definition, Elements, Physical Properties, Chemical Properties, Uses, & Facts. Available from: [Link]

  • Study.com. (n.d.). Metalloid Elements | Definition, Properties & Examples. Available from: [Link]

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Technical Support Center: Meletimide-Based PROTAC Linker Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers developing Proteolysis Targeting Chimeras (PROTACs) using Meletimide as the E3 ligase recruiting moiety.

While Thalidomide, Pomalidomide, and Lenalidomide are the standard Cereblon (CRBN) recruiters, Meletimide (a glutarimide-containing scaffold structurally distinct from the phthalimide class) presents unique steric and physicochemical challenges. This guide addresses the specific optimization of linker topology required to harness Meletimide for effective ternary complex formation.

Current Status: System Active Subject: Linker Length & Composition Tuning for CRBN-Recruiting Meletimide Scaffolds User Level: Advanced / Senior Scientist[1][2]

The Meletimide Challenge: Sterics & Exit Vectors

Unlike the compact phthalimide ring of Pomalidomide, Meletimide contains a 3-phenyl-3-(piperidin-4-yl)piperidine-2,6-dione core.[1][2] This bulky "tail" significantly alters the exit vector and solvent exposure compared to standard IMiDs.

The Core Problem: Using standard linker lengths (e.g., PEG3-PEG5) derived from Pomalidomide data often fails with Meletimide because the anchor itself occupies more volume at the CRBN surface.

  • Too Short: The bulky phenyl/piperidinyl groups of Meletimide clash with the Target Protein (POI), preventing the "flush" protein-protein interaction (PPI) required for cooperativity (

    
    ).
    
  • Too Long: Entropy costs increase, leading to the "Hook Effect" at lower concentrations and poor cell permeability due to high molecular weight (MW).

Troubleshooting Guide: Diagnosing Linker Failures

Use this matrix to diagnose why your Meletimide-PROTAC is failing based on biochemical and cellular readouts.

SymptomPrimary Assay DataRoot Cause AnalysisCorrective Action
The "Ghost" Binder High Binary Affinity (

to POI/CRBN is strong) Zero Degradation (

)
Steric Clash. The linker is too short. The Meletimide scaffold is physically blocking the POI from approaching CRBN.Increase Linker Length. Move from PEG3

PEG6 or Alkyl-C8

Alkyl-C12.[2] Switch to a linear aliphatic chain to reduce entropic penalty of longer lengths.
The "Hook" Victim Degradation occurs but only at high concentrations (

).[2] Bell-shaped curve is sharp.[2]
Negative Cooperativity (

).
The linker is too long/flexible. The complex is "floppy," and binary complexes (PROTAC-POI or PROTAC-CRBN) outcompete the ternary complex.
Rigidify or Shorten. Introduce rigid elements (piperazines, alkynes) or reduce length by 2-3 atoms.[2] Test a "linkerless" direct conjugation if geometries align.
The Insoluble Brick Compound precipitates in media.[2] High lipophilicity (cLogP > 5).Physicochemical Mismatch. Meletimide is more lipophilic than Pomalidomide. Using an alkyl linker exacerbates this.Switch to PEG. Replace carbon chains with PEG (polar). Introduce a solubilizing group (e.g., piperazine) in the linker.
The Wrong Target Degradation of IKZF1/3 (Neosubstrates) but not POI.G-Loop instability. The linker exit vector is destabilizing the CRBN surface, favoring native neosubstrate degradation over the POI.Alter Attachment Point. If attaching via the piperidine nitrogen, try an amide coupling to the phenyl ring (if synthesized de novo).

Visualization: The "Goldilocks" Zone for Meletimide

The following diagram illustrates the thermodynamic relationship between linker length, ternary complex stability (


), and degradation efficiency.

LinkerOptimization Optimal Optimal Zone (Cooperativity Max) Degradation High Dmax Low DC50 Optimal->Degradation Stable Ubiquitination Zone Long Linker Too Long (> 20 atoms) Hook Entropy Penalty Hook Effect Dominates Long->Hook Binary Complexes Favored Clash Steric Clash No Ternary Complex Meletimide Meletimide Anchor (High Steric Bulk) Meletimide->Optimal Critical Length (12-16 atoms typ.) Meletimide->Long Flexible PEG/Alkyl Short Short Meletimide->Short Requires minimum spacer Short->Clash Protein-Protein Repulsion

Caption: Figure 1. The structural impact of linker length on Meletimide-mediated ternary complex formation. Due to Meletimide's bulk, the "Optimal Zone" is often shifted to longer lengths (12-16 atoms) compared to Pomalidomide (8-12 atoms).[2]

Experimental Protocol: Linker Scanning Library

Do not guess the length. Empirical determination is required. This protocol outlines the synthesis and screening of a "Linker Scan" library.

Phase 1: Library Design (The "N+2" Rule)

Synthesize 4-6 analogues increasing by 2-3 atoms or 1 PEG unit at a time.[1][2]

  • Analog A: Zero-linker (Direct conjugation or minimal C2 spacer).[1][2]

  • Analog B: PEG2 (approx 9 atoms).[2]

  • Analog C: PEG4 (approx 15 atoms).[2]

  • Analog D: PEG6 (approx 21 atoms).[2]

  • Analog E: Rigid linker (e.g., Piperazine-Alkyne) matching the length of Analog C.

Phase 2: Biochemical Screening (TR-FRET)

Objective: Measure Ternary Complex Half-life (


) and Cooperativity (

).[1][2]
  • Reagents: Biotinylated POI, Tb-labeled Anti-Biotin, FITC-labeled CRBN (or Meletimide-tracer), and unlabeled PROTAC.[1][2]

  • Setup: Perform a "Hook Effect" titration (PROTAC conc: 0.1 nM to 100

    
    ).
    
  • Readout: Plot FRET signal vs. log[PROTAC].

    • High Amplitude Bell Curve: Indicates stable ternary complex.[2][3][4]

    • Shifted Peak: If the peak shifts left (lower conc) with specific linkers, that linker induces positive cooperativity.

Phase 3: Cellular Validation (HiBiT or Western Blot)

Objective: Determine


 (Potency) and 

(Efficacy).[1][2]
  • Cell Line: Use cells expressing endogenous CRBN and POI.[2]

  • Dosing: Treat for 6-24 hours.

  • Rescue Control (Critical): Co-treat with excess free Meletimide (10-50

    
    ) or Pomalidomide.[2]
    
    • Result: If degradation is blocked by free ligand, the mechanism is CRBN-dependent. If not, your hydrophobic linker is causing artifacts (off-target destabilization).[2]

FAQ: Meletimide Specifics

Q: Why use Meletimide instead of Pomalidomide? A: Meletimide offers a different chemical space.[1][2] Its glutarimide core binds CRBN, but the phenyl-piperidine tail interacts with different residues at the "rim" of the binding pocket. This can alter the neosubstrate profile (reducing IKZF1/3 degradation) or create unique PPI interfaces for targets that are recalcitrant to Pomalidomide-based PROTACs.[2]

Q: My Meletimide PROTAC has poor solubility. What now? A: Meletimide is inherently more lipophilic.[1][2] Avoid all-carbon alkyl linkers.[2]

  • Solution 1: Use PEG linkers exclusively.[2]

  • Solution 2: Incorporate a basic amine (e.g., piperazine) into the linker to allow protonation at physiological pH, improving solubility.

  • Solution 3: Check the "Rule of 5". If MW > 1000 and TPSA > 200, cell permeability is likely the bottleneck, not just solubility.

Q: How do I attach the linker to Meletimide? A: The glutarimide NH is sacrosanct (required for Glu377/Trp380 binding in CRBN).

  • Vector 1 (N-Piperidine): The nitrogen on the piperidine ring is the most common exit vector. Acylation or alkylation here projects the linker out of the pocket.

  • Vector 2 (Phenyl Ring): Requires de novo synthesis to place a handle (e.g., -NH2 or -OH) on the phenyl ring.[2] This vector is more rigid.

Decision Logic: Linker Composition

Use this flow to select the type of linker before optimizing length.

LinkerType Start Start: Meletimide + POI Ligand CheckLogP Calculate cLogP of Anchor + Warhead Start->CheckLogP HighLogP cLogP > 5.0 (High Lipophilicity) CheckLogP->HighLogP Yes LowLogP cLogP < 4.0 (Moderate Lipophilicity) CheckLogP->LowLogP No PEG Use PEG Linker (Increases Solubility) HighLogP->PEG Alkyl Use Alkyl/Carbon Linker (Better Permeability) LowLogP->Alkyl RigidCheck Is Ternary Complex Unstable (Low FRET)? PEG->RigidCheck Alkyl->RigidCheck Rigid Switch to Rigid Linker (Piperazine/Alkyne/Bicyclo) RigidCheck->Rigid Yes (Entropy Penalty) Flexible Maintain Flexible Linker (Optimize Length) RigidCheck->Flexible No (Good Binding)

Caption: Figure 2. Decision matrix for selecting linker chemistry based on the physicochemical properties of the Meletimide-Warhead pair.

References

  • Bondeson, D. P., et al. (2018).[2] "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology.

  • Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems.

  • Mullard, A. (2019).[2] "Targeted protein degraders crowd into the clinic." Nature Reviews Drug Discovery. (Discussion on CRBN ligand variations). [2]

  • Chamberlain, P. P., et al. (2014).[1][2] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology.[2] (Foundational structural biology for Glutarimide binding).

  • PubChem Database. (2024).[2] "Meletimide - Compound Summary." (Chemical Structure Verification). [2]

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Technical Support Center: Meletimide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of Meletimide. Given the limited publicly available, detailed synthetic procedures for Meletimide, this document presents a plausible and chemically sound synthetic route. The troubleshooting sections are designed to address potential challenges that may arise during this proposed synthesis and subsequent purification, providing not just solutions but also the underlying chemical principles.

Proposed Synthesis of Meletimide

Meletimide, with the IUPAC name 3-[1-[(4-methylphenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione, is a glutarimide derivative. A logical retrosynthetic analysis suggests its construction from key building blocks. The proposed synthesis involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization to form the piperidine-2,6-dione ring, and finally, N-alkylation to introduce the p-methylbenzyl group.

Caption: Proposed multi-step synthesis workflow for Meletimide.

FAQs and Troubleshooting: Synthesis

This section addresses potential issues in a question-and-answer format for each step of the proposed synthesis.

Step 1 & 2: Knoevenagel Condensation & Michael Addition

Q1: My Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate is giving a very low yield. What could be the issue?

A1: Low yields in Knoevenagel condensations are often due to a few key factors:

  • Catalyst Inactivity: The piperidine catalyst may be of poor quality or used in insufficient amounts. Ensure you are using a fresh, high-purity grade of piperidine. The reaction is catalytic, but using too little can slow the reaction significantly, allowing side reactions to occur.

  • Water Content: This reaction generates water. If not removed, it can hydrolyze the ethyl cyanoacetate or shift the equilibrium back to the starting materials. While not always necessary for small-scale reactions, azeotropic removal of water with a Dean-Stark apparatus can improve yields.

  • Reaction Time and Temperature: The reaction may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the benzaldehyde spot has been consumed. Running the reaction at a gentle reflux in ethanol is typically sufficient.

Q2: During the Michael addition, I'm observing the formation of multiple products on my TLC plate. What are the likely side products?

A2: The Michael addition is prone to side reactions if not carefully controlled:

  • Self-Condensation: The starting piperidone derivative (Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate) can undergo self-condensation under basic conditions. Ensure the base (sodium ethoxide) is added slowly at a controlled temperature.

  • Poly-addition: It is possible for a second molecule of the Michael acceptor to react. Using a slight excess of the piperidone nucleophile can help minimize this.

  • Stereoisomers: The reaction creates new stereocenters, so you will likely form a mixture of diastereomers. This may appear as multiple close-running spots on TLC. These are not technically side products but different isomers of your desired product.

Step 3: Hydrolysis and Decarboxylative Cyclization

Q3: The hydrolysis and cyclization step with HBr is resulting in a dark, tarry mixture with a low yield of the desired product.

A3: This is a common issue when heating reactions with strong acids.

  • Overheating: Excessive temperatures can lead to polymerization and decomposition of the organic material. Ensure the reaction temperature is carefully controlled and not exceeding what is necessary for the reaction to proceed.

  • Reaction Time: Prolonged heating can also lead to degradation. Monitor the reaction progress and stop the heating as soon as the starting material is consumed.

  • Air Oxidation: At high temperatures, some organic compounds can be sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate this.

Q4: After neutralization, my product is not precipitating out of the aqueous solution. What should I do?

A4: If the product has some water solubility, it may not precipitate easily.

  • Extraction: Instead of relying on precipitation, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[1] You may need to perform multiple extractions to recover all the product.

  • Salting Out: Adding a saturated solution of sodium chloride to the aqueous layer can decrease the solubility of your organic product, promoting its transfer into the organic phase during extraction.

Step 4: N-Alkylation

Q5: The N-alkylation with 4-methylbenzyl chloride is incomplete, and I see both starting material and product in my final mixture.

A5: Incomplete N-alkylation can be due to several factors:

  • Insufficient Base: The base (e.g., potassium carbonate) is crucial for deprotonating the secondary amine, making it nucleophilic. Ensure you are using at least one equivalent of a suitable base. The base should be finely powdered to maximize its surface area.

  • Solvent Choice: Dimethylformamide (DMF) is a good choice as it is a polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction. Ensure the DMF is anhydrous, as water can interfere with the reaction.

  • Reagent Quality: The 4-methylbenzyl chloride can degrade over time. Use a fresh bottle or purify it before use.

  • Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 50-60 °C) can increase the reaction rate.

Q6: I am seeing a significant amount of a quaternary ammonium salt as a byproduct. How can I avoid this?

A6: The formation of a quaternary ammonium salt occurs if the product (Meletimide, a tertiary amine) reacts with another molecule of 4-methylbenzyl chloride.

  • Stoichiometry: Avoid using a large excess of the alkylating agent. Use a stoichiometric amount or a very slight excess (e.g., 1.05 equivalents).

  • Slow Addition: Adding the 4-methylbenzyl chloride slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, disfavoring the second alkylation.

FAQs and Troubleshooting: Purification

Purification is a critical step to obtain Meletimide with the required purity for its intended application.

Recrystallization

Q1: I'm having trouble finding a suitable solvent for the recrystallization of Meletimide. What are the characteristics of a good solvent?

A1: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2][3] The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.[3]

  • Solvent Screening: A systematic approach is best. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water) to find one that fits the criteria.[2]

  • "Like Dissolves Like": Meletimide is a moderately polar molecule. Solvents of intermediate polarity are a good starting point.

Q2: My product is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid.[2]

  • Use More Solvent: The concentration of the solute may be too high. Add more hot solvent to dissolve the oil, then allow it to cool slowly.

  • Lower the Boiling Point: If using a solvent mixture, you can adjust the ratio to lower the boiling point of the solution.

  • Slow Cooling: Rapid cooling is a common cause of oiling out.[4] Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Seeding: Adding a small crystal of pure product (a seed crystal) can induce crystallization at a higher temperature.[2]

Recrystallization_Troubleshooting cluster_troubleshooting Oiling Out Solutions Start Crude Meletimide Dissolve Dissolve in minimum hot solvent Start->Dissolve Cool Cool slowly Dissolve->Cool Crystals Crystals Form Cool->Crystals OilingOut Product Oils Out Cool->OilingOut Problem Troubleshoot Troubleshooting OilingOut->Troubleshoot Solvent Add more solvent Troubleshoot->Solvent SlowCool Cool even slower Troubleshoot->SlowCool Seed Add seed crystal Troubleshoot->Seed

Caption: Troubleshooting logic for "oiling out" during recrystallization.

Column Chromatography

Q3: How do I choose the right solvent system (mobile phase) for purifying Meletimide by column chromatography?

A3: The choice of mobile phase is crucial for good separation.[5][6]

  • TLC Analysis: Use TLC to find a solvent system that gives your product a retention factor (Rf) of around 0.25-0.35. This generally provides good separation on a column.[7]

  • Polarity: Meletimide is moderately polar. A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[8]

  • Gradient Elution: If you have impurities that are very close in polarity to your product, a gradient elution (gradually increasing the polarity of the mobile phase) can provide better separation than an isocratic (constant solvent composition) elution.[5]

Q4: My compounds are running too fast (or too slow) on the silica gel column.

A4: This is a common problem related to the polarity of the mobile phase.

  • Too Fast (High Rf): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., switch from 50% ethyl acetate in hexanes to 30%).

  • Too Slow (Low Rf): Your mobile phase is not polar enough. Increase the proportion of the polar solvent.

Q5: The separation between my product and an impurity is poor, resulting in mixed fractions.

A5: Poor resolution can be addressed in several ways:

  • Optimize Mobile Phase: Fine-tune your solvent system using TLC. Sometimes, changing one of the solvents (e.g., from ethyl acetate to diethyl ether) can alter the selectivity and improve separation.

  • Column Packing: Ensure your column is packed uniformly without any cracks or channels, as these will lead to poor separation.[5]

  • Sample Loading: Load your sample onto the column in a small, concentrated band.[5] A wide sample band will lead to broad, overlapping peaks.

  • Flow Rate: A slower flow rate can sometimes improve resolution, but it will also increase the purification time.

High-Performance Liquid Chromatography (HPLC)

Q6: What would be a good starting point for developing an HPLC purification method for Meletimide?

A6: For a molecule like Meletimide, a reverse-phase HPLC method is a standard and effective choice.[9][10]

  • Column: A C18 column is a versatile and common choice for small molecules.[9]

  • Mobile Phase: A gradient of water and acetonitrile is typical. Both solvents should contain a modifier, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, to improve peak shape.[11]

  • Detection: Meletimide contains aromatic rings, so UV detection at a wavelength around 254 nm should be effective.[9]

Q7: I'm observing peak tailing in my HPLC chromatogram. What causes this and how can I fix it?

A7: Peak tailing can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase.

  • Acidic/Basic Interactions: The piperidine nitrogen in Meletimide is basic and can interact with residual acidic silanol groups on the silica-based stationary phase. The use of an acidic modifier like TFA in the mobile phase protonates the basic sites on the analyte and suppresses the interaction with silanols, leading to more symmetrical peaks.[11]

  • Column Overload: Injecting too much sample can lead to peak tailing.[9] Try reducing the injection volume or sample concentration.

  • Column Degradation: An old or poorly maintained column can also cause peak shape issues.

Purity Assessment

After purification, it is essential to confirm the purity and identity of the Meletimide.

Technique Purpose Expected Observations for Meletimide
NMR Spectroscopy (¹H, ¹³C) Structural confirmation and purity assessment.[12]The ¹H NMR spectrum should show the correct number of protons with appropriate chemical shifts and splitting patterns for the aromatic, aliphatic, and benzylic protons. The ¹³C NMR should show the correct number of carbon signals. The absence of impurity signals is crucial.
Mass Spectrometry (MS) Molecular weight confirmation.The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Meletimide (C₂₄H₂₈N₂O₂ = 376.5 g/mol ).[13]
Analytical HPLC Quantitative purity assessment.[12][14]A high-purity sample should show a single major peak. Purity is often reported as the area percentage of the main peak.[15]
Melting Point Physical property characterization and purity indicator.A pure compound should have a sharp melting point range. Impurities typically broaden and depress the melting point.[4]

References

  • Creative Proteomics. (2024). Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways.
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  • Manolis, A. S., Deering, T. F., Cameron, J., & Estes, N. A. 3rd. (1990). Mexiletine: pharmacology and therapeutic use. Clinical cardiology, 13(5), 349–359.
  • University of Richmond Blogs. (N.D.).
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  • Benchchem. (N.D.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide.
  • Pareek, A., et al. (2024). Melittin as a therapeutic agent for rheumatoid arthritis: mechanistic insights, advanced delivery systems, and future perspectives. PMC.
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  • ChemCon GmbH. (N.D.).
  • National Center for Biotechnology Information. (N.D.). Meletimide | C24H28N2O2 | CID 15560447. PubChem.
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  • PubMed. (2008). Thalidomide: mechanisms of action.
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Technical Support Center: Optimizing Meletimide PROTAC Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for optimizing the in vivo stability of Meletimide-based PROTACs. It is designed for medicinal chemists and pharmacologists encountering stability attrition during lead optimization.

Topic: Improving in vivo stability and pharmacokinetic (PK) profiles of Meletimide-based degraders. Role: Senior Application Scientist Status: Active Support[1]

Diagnostic Framework: Root Cause Analysis

Before modifying your molecule, you must distinguish between Chemical Instability (spontaneous hydrolysis) and Metabolic Instability (enzymatic degradation). Meletimide (a Phenyl-Glutarimide or PG) offers a significant stability advantage over Thalidomide due to its quaternary carbon at the C-3 position, which prevents racemization. However, the glutarimide ring remains susceptible to hydrolytic ring-opening, and the scaffold is prone to oxidative metabolism.

Troubleshooting Decision Matrix

Use this workflow to identify the primary instability mechanism.

Stability_Workflow Start Issue: Low In Vivo Exposure Assay1 Step 1: Plasma Stability Assay (PBS vs. Plasma, 37°C) Start->Assay1 Decision1 Is it stable in PBS? Assay1->Decision1 Hydrolysis Diagnosis: Chemical Hydrolysis (Glutarimide Ring Opening) Decision1->Hydrolysis No (T1/2 < 4h) Assay2 Step 2: Microsomal Stability (Liver Microsomes + NADPH) Decision1->Assay2 Yes Decision2 High Clearance? Assay2->Decision2 Metabolism Diagnosis: Oxidative Metabolism (CYP450 Mediated) Decision2->Metabolism Yes (Cl_int High) Permeability Diagnosis: Poor Absorption/Distribution (Check Caco-2 / PAMPA) Decision2->Permeability No caption Figure 1: Diagnostic workflow to differentiate between hydrolytic and metabolic instability in Meletimide PROTACs.

Frequently Asked Questions (Technical Solutions)
Q1: My Meletimide PROTAC degrades in plasma/buffer even without enzymes. Why is this happening?

Diagnosis: Glutarimide Ring Hydrolysis.[1][2] Mechanism: Despite the quaternary C-3 preventing racemization (unlike Thalidomide), the imide bond in the glutarimide ring is electrophilic.[1] Water or plasma nucleophiles attack the carbonyls, leading to ring-opening and formation of the corresponding carboxylic acid (amic acid), which destroys Cereblon (CRBN) binding affinity.

Corrective Actions:

  • Switch to Phenyl-Dihydrouracil (PD):

    • Rationale: Replacing the C-3 carbon of the glutarimide with a nitrogen atom creates a phenyl-dihydrouracil scaffold.[3] This bioisostere retains CRBN binding but significantly reduces the electrophilicity of the carbonyls, extending half-life from hours to days in physiological media.

    • Implementation: Synthesize the PD analog using a urea cyclization strategy rather than the standard glutarimide ring closure.

  • Steric Shielding (Limited Utility):

    • While adding bulk near the imide can slow hydrolysis, it often clashes with the hydrophobic Trp380 pocket in CRBN. This is generally less effective than the PD switch.

Q2: My compound is stable in buffer but disappears rapidly in microsomes (HLM/MLM). How do I fix this?

Diagnosis: CYP450-mediated Oxidative Metabolism. Mechanism: The Meletimide scaffold contains specific "soft spots" prone to oxidation, particularly if the original N-benzyl group is retained or if the linker attachment point creates an electron-rich center.[1]

Corrective Actions:

  • Address the Piperidine Nitrogen:

    • If your linker is attached via the piperidine nitrogen, ensure the linkage is not a labile amide or ester. Tertiary amines here are common but can be subject to N-dealkylation.

    • Fix: Use a carbamate or urea linkage to the linker, or fluorinate the adjacent carbons on the piperidine ring to block metabolic access.[1]

  • Metabolic Spot-Checking (MetID):

    • Run a metabolite identification study. If oxidation occurs on the Phenyl ring of the Meletimide core, introduce a Fluorine or Chlorine substituent (e.g., at the para position if exposed, or meta) to block the site of hydroxylation.

  • Linker Rigidification:

    • Long alkyl or PEG linkers are metabolic fuels. Replace them with rigid, sp3-rich motifs like bicyclo[1.1.1]pentane (BCP) , spirocycles , or piperazines .[1] These reduce the entropic cost of binding and remove sites for CYP oxidation.

Q3: Does the "Meletimide" benzyl group affect stability?

Answer: Yes, critically.[1] Analysis: The original Meletimide molecule contains a p-methylbenzyl group on the piperidine nitrogen.[1]

  • If your PROTAC retains this group: It is a major metabolic liability (benzylic oxidation and N-dealkylation). You must remove or replace it.

  • Standard Practice: In most Meletimide PROTACs, the benzyl group is removed, and the piperidine nitrogen serves as the vector (attachment point) for the linker.[1] This simultaneously removes the metabolic liability and provides a solvent-exposed exit vector.

Experimental Validation Protocols

To validate your stability improvements, execute the following protocols.

Protocol A: Comparative Plasma Stability

Purpose: To quantify the resistance to spontaneous hydrolysis.[1]

ParameterSpecification
Test System Pooled Plasma (Human, Mouse, Rat) vs. PBS (pH 7.4)
Concentration 1 µM (ensure <0.1% DMSO final)
Time Points 0, 1, 4, 8, 24 hours
Termination Acetonitrile containing Internal Standard (IS)
Analysis LC-MS/MS (Monitor parent ion depletion)
Success Criteria <20% degradation at 24h (PBS); T1/2 > 8h (Plasma)
Protocol B: Reactive Metabolite Trapping (GSH Trapping)

Purpose: To ensure your modifications haven't created a reactive Michael acceptor.[1]

  • Incubate PROTAC (10 µM) with Liver Microsomes (1 mg/mL) and NADPH.

  • Add Glutathione (GSH) at 5 mM.

  • Incubate for 60 min at 37°C.

  • Analyze by LC-MS/MS searching for [M + 307] adducts (GSH addition).

  • Interpretation: Presence of GSH adducts indicates the formation of reactive intermediates (e.g., quinone methides), which predicts hepatotoxicity and irreversible clearance.

Structural Optimization Strategy (Visualized)

The following diagram illustrates the chemical evolution from a labile Meletimide PROTAC to a stabilized "Next-Gen" degrader.

Optimization_Strategy cluster_0 Generation 1: Labile cluster_1 Generation 2: Stabilized Gen1 Meletimide Core (Glutarimide Ring) + Flexible PEG Linker Step1 Replace Glutarimide with Dihydrouracil Gen1->Step1 Hydrolysis Issue Step2 Fluorinate Phenyl Ring & Rigidify Linker Gen1->Step2 Metabolic Clearance Gen2 Phenyl-Dihydrouracil (PD) (Bioisostere) + Rigidified Linker Step1->Gen2 Step2->Gen2 caption Figure 2: Chemical optimization strategy transforming a labile Meletimide PROTAC into a stable clinical candidate.

References
  • Min, J., et al. (2021). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs.[3][4] Angewandte Chemie International Edition. Link

    • Key Insight: Establishes Phenyl-Glutarimides (PG) as more stable alternatives to Thalidomide but highlights the remaining hydrolytic susceptibility.[3][5]

  • Liu, J., et al. (2022). Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design.[3] Journal of Medicinal Chemistry. Link

    • Key Insight: Defines the "Phenyl Dihydrouracil" (PD) strategy to solve the hydrolysis issue inherent to the glutarimide ring in Meletimide-like structures.
  • Goracci, L., et al. (2020). Metabolism of PROTACs: From Early Discovery to the Clinic. Journal of Medicinal Chemistry. Link

    • Key Insight: Comprehensive review of linker metabolism and strategies for rigidification (e.g., replacing PEGs).[6]

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Technical Support Center: Refining Meletimide Structure for Enhanced CRBN Binding

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for refining Meletimide and its analogs to enhance binding to Cereblon (CRBN). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research. This guide is structured in a question-and-answer format to directly address the challenges and questions that arise during the complex process of developing molecular glue degraders.

Cereblon (CRBN) is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4CRBN).[1][2] Small molecules like thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), can bind to CRBN and modulate its substrate specificity.[1][3][4] This "molecular glue" mechanism induces the ubiquitination and subsequent proteasomal degradation of proteins that are not normally targeted by the CRL4CRBN complex.[5][6] These newly targeted proteins are referred to as neosubstrates.[1]

Meletimide, a thalidomide analog, presents a promising scaffold for the development of novel molecular glue degraders. Understanding its structure-activity relationship (SAR) with CRBN is crucial for designing more potent and selective therapeutics. This guide will walk you through common issues and key experimental considerations.

I. Foundational Knowledge & Initial Design

This section addresses common questions regarding the basic principles of Meletimide-CRBN interaction and initial steps in analog design.

Q1: What are the key structural features of Meletimide that are critical for CRBN binding?

A1: The binding of Meletimide and other IMiDs to CRBN is primarily mediated by the glutarimide ring .[7] This moiety fits into a specific hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.[8] Key interactions include:

  • Hydrogen bonding: The imide protons of the glutarimide ring form crucial hydrogen bonds with the backbone carbonyls of residues within the binding pocket.

  • Hydrophobic interactions: The glutarimide ring itself is nestled within a hydrophobic pocket formed by several tryptophan residues (Trp380, Trp386, Trp400) and a phenylalanine residue (Phe402).[8]

The phthalimide ring of thalidomide and related analogs is more solvent-exposed and serves as a primary point for chemical modification to alter neosubstrate specificity.[9] Modifications to this part of the molecule can influence which proteins are recruited for degradation.

Q2: How does the binding of Meletimide to CRBN lead to the degradation of a target protein?

A2: The binding of Meletimide to CRBN induces a conformational change in the CRBN protein surface. This altered surface can now be recognized by specific proteins, the "neosubstrates." This leads to the formation of a stable ternary complex between CRBN, the Meletimide analog, and the neosubstrate. Once this complex is formed, the CRL4CRBN E3 ligase machinery ubiquitinates the neosubstrate, marking it for degradation by the proteasome.[1][10]

Below is a diagram illustrating the mechanism of a molecular glue degrader.

MolecularGlueMechanism cluster_0 1. Initial State cluster_1 2. Molecular Glue Binding cluster_2 3. Ternary Complex Formation cluster_3 4. Ubiquitination & Degradation CRBN CRBN-E3 Ligase Neosubstrate Neosubstrate Meletimide Meletimide (Molecular Glue) CRBN_Meletimide CRBN-Meletimide Complex Meletimide->CRBN_Meletimide Binds to CRBN Ternary_Complex Ternary Complex (CRBN-Meletimide-Neosubstrate) CRBN_Meletimide->Ternary_Complex Ubiquitination Ubiquitination of Neosubstrate Ternary_Complex->Ubiquitination Neosubstrate_c2 Neosubstrate Neosubstrate_c2->Ternary_Complex Recruitment Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Mechanism of CRBN-mediated protein degradation by a molecular glue.

Q3: I am starting to design new Meletimide analogs. What are the first chemical modifications I should consider to improve CRBN binding?

A3: When initiating analog design, a systematic approach is key. Here are some initial modifications to consider, focusing on the solvent-exposed phthalimide moiety:

  • Substitution on the Phthalimide Ring: Introducing small substituents (e.g., methyl, chloro, fluoro) at various positions on the phthalimide ring can probe the local environment for favorable interactions without drastically altering the core binding pharmacophore.

  • Replacing the Phthalimide Ring: Consider replacing the phthalimide with other aromatic or heteroaromatic systems. This can significantly alter the shape and electronic properties of the solvent-exposed region, potentially leading to novel neosubstrate recruitment.

  • Modifying the Glutarimide Ring: While the glutarimide is crucial for binding, subtle modifications can be explored. For example, methylation at specific positions may improve binding affinity or metabolic stability. However, be cautious as significant changes can disrupt the essential interactions with the CRBN binding pocket.

It is highly recommended to use computational modeling and molecular docking to predict how these modifications might affect binding before proceeding with synthesis.[7]

II. Troubleshooting Experimental Assays

This section provides guidance on common issues encountered during the experimental validation of Meletimide analogs.

Q4: My Isothermal Titration Calorimetry (ITC) data for Meletimide analog binding to CRBN is noisy and difficult to interpret. What are the likely causes and how can I fix them?

A4: Noisy ITC data is a common problem. Here’s a troubleshooting guide:

Potential Cause Explanation Troubleshooting Steps
Protein Aggregation CRBN, like many proteins, can be prone to aggregation, which can cause significant heat changes unrelated to binding.1. Purification: Ensure your CRBN protein is highly pure and monodisperse. Use size-exclusion chromatography as a final polishing step. 2. Buffer Optimization: Screen different buffer conditions (pH, salt concentration, additives like glycerol or mild detergents) to find one that minimizes aggregation. 3. Concentration: Use the lowest protein concentration that still provides a good signal-to-noise ratio.
Buffer Mismatch A mismatch in the buffer composition between the protein in the cell and the ligand in the syringe can lead to large heats of dilution, obscuring the binding signal.1. Dialysis: Dialyze your protein extensively against the same buffer used to dissolve your ligand. 2. Blank Titration: Perform a control titration of your ligand into the buffer alone to measure the heat of dilution. This can be subtracted from your experimental data.
Compound Solubility Poor solubility of your Meletimide analog can lead to precipitation during the titration, causing erratic heat changes.1. Solubility Test: Visually inspect your ligand solution for any signs of precipitation. 2. Co-solvent: If necessary, use a small amount of a co-solvent like DMSO. Ensure the same concentration of the co-solvent is present in the protein buffer to avoid mismatch issues.
Incorrect Stoichiometry An inaccurate determination of the active protein concentration will lead to an incorrect stoichiometry (n value).1. Protein Concentration: Accurately determine the concentration of active CRBN using a reliable method such as a well-calibrated NanoDrop, Bradford, or BCA assay.
Q5: I am not seeing degradation of my target protein in my Western blot analysis after treating cells with my new Meletimide analog. What could be the problem?

A5: A lack of target degradation can be due to several factors. Here is a systematic approach to troubleshooting this issue:

WesternBlotTroubleshooting Start No Target Degradation Observed Check_Binding Does the analog bind to CRBN? Start->Check_Binding Check_Permeability Is the analog cell-permeable? Check_Binding->Check_Permeability Yes Failure Redesign Analog or Re-evaluate Target Check_Binding->Failure No Check_Ternary_Complex Does the analog promote ternary complex formation? Check_Permeability->Check_Ternary_Complex Yes Check_Permeability->Failure No Check_Ubiquitination Is the target protein ubiquitinated? Check_Ternary_Complex->Check_Ubiquitination Yes Check_Ternary_Complex->Failure No Check_Proteasome Is the proteasome active? Check_Ubiquitination->Check_Proteasome Yes Check_Ubiquitination->Failure No Success Target Degradation Check_Proteasome->Success Yes Check_Proteasome->Failure No

Caption: Troubleshooting workflow for failed target degradation experiments.

Step-by-Step Troubleshooting Protocol:

  • Confirm CRBN Binding: Before moving to cellular assays, confirm that your analog binds to purified CRBN using a biophysical method like ITC or Surface Plasmon Resonance (SPR).

  • Assess Cell Permeability: If your compound binds to CRBN in vitro but doesn't work in cells, it may not be getting into the cells. You can assess this using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Verify Ternary Complex Formation: The ability to form a stable ternary complex (CRBN-analog-neosubstrate) is essential for degradation. This can be assessed using techniques like co-immunoprecipitation (Co-IP) or AlphaLISA.

    • Co-IP Protocol:

      • Treat cells with your Meletimide analog or a vehicle control.

      • Lyse the cells and immunoprecipitate CRBN using an anti-CRBN antibody.

      • Run the immunoprecipitated samples on an SDS-PAGE gel and perform a Western blot for your target protein. An increased signal for your target in the analog-treated sample indicates ternary complex formation.

  • Check for Ubiquitination: If a ternary complex forms but the target is not degraded, there might be an issue with the ubiquitination step.

    • In-cell Ubiquitination Assay:

      • Treat cells with your analog and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

      • Immunoprecipitate your target protein.

      • Perform a Western blot for ubiquitin. An increase in high-molecular-weight ubiquitin smears in the analog-treated sample indicates target ubiquitination.

  • Ensure Proteasome Activity: While less common, issues with the proteasome machinery can prevent degradation. You can use a proteasome activity assay to confirm that the proteasome is functional in your cell line.

III. Advanced Characterization

For promising lead compounds, more in-depth characterization is necessary.

Q6: How can I determine the binding kinetics and affinity of my Meletimide analog to CRBN with high accuracy?

A6: For accurate determination of binding kinetics (k_on and k_off) and affinity (K_D), Surface Plasmon Resonance (SPR) is the gold standard.

Experimental Protocol for SPR:

  • Immobilization: Covalently immobilize purified CRBN onto a sensor chip.

  • Analyte Injection: Flow different concentrations of your Meletimide analog over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the immobilized ligand.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Data Presentation:

Compound k_on (M⁻¹s⁻¹) k_off (s⁻¹) K_D (nM)
Meletimide1.5 x 10⁵3.0 x 10⁻³20
Analog X2.5 x 10⁵1.0 x 10⁻³4
Analog Y1.0 x 10⁵5.0 x 10⁻³50
Q7: What is the best way to quantitatively measure target protein degradation in cells?

A7: While Western blotting is a good qualitative tool, for quantitative analysis, a luciferase-based reporter assay or mass spectrometry-based proteomics are more robust.

Luciferase Reporter Assay Workflow:

LuciferaseAssay Start Transfect Cells with Target-Luciferase Fusion Construct Treatment Treat Cells with Meletimide Analog Start->Treatment Lysis Lyse Cells and Add Luciferin Substrate Treatment->Lysis Measurement Measure Luminescence Lysis->Measurement Analysis Calculate DC50 and Dmax Measurement->Analysis

Caption: Workflow for a luciferase-based degradation assay.

This assay allows for the high-throughput screening of compounds and provides quantitative data on the potency (DC50 - half-maximal degradation concentration) and efficacy (Dmax - maximum degradation) of your analogs.

IV. Conclusion

Refining the structure of Meletimide for enhanced CRBN binding is a challenging but rewarding endeavor. By systematically applying the principles of medicinal chemistry and utilizing robust biochemical and cellular assays, you can develop potent and selective molecular glue degraders. This guide provides a framework for troubleshooting common experimental hurdles and for the in-depth characterization of your lead compounds. Remember to always consider the causality behind your experimental choices and to build self-validating systems into your protocols.

V. References

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. (2022). Chemical Society Reviews. [Link]

  • Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN. (2013). PMC. [Link]

  • Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. (n.d.). [Source not available].

  • Discovery of CRBN-Dependent WEE1 Molecular Glue Degraders from a Multicomponent Combinatorial Library. (2024). Journal of the American Chemical Society. [Link]

  • Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide. (2014). Science and Education Publishing. [Link]

  • Discovery and optimization of novel CRBN-Mediated molecular glues degraders using recruitment-guided chemistry. (2025). ACS Fall 2025. [Link]

  • Molecular mechanisms of thalidomide and its derivatives. (n.d.). PMC - NIH. [Link]

  • Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. (n.d.). PMC. [Link]

  • The Molecular Glue Degrader Landscape in 2022. (2022). Drug Hunter. [Link]

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. (2022). Chemical Society Reviews (RSC Publishing). [Link]

  • The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. (2021). PMC. [Link]

  • Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1 complex. (n.d.). ResearchGate. [Link]

  • Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects through CRBN-based small molecules. (n.d.). ResearchGate. [Link]

  • 4CI2: Structure of the DDB1-CRBN E3 ubiquitin ligase bound to lenalidomide. (2014). RCSB PDB. [Link]

  • Cereblon E3 ligase modulator. (n.d.). Wikipedia. [Link]

  • Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. (2021). PMC. [Link]

  • Cereblon E3 ligase modulator. (n.d.). Grokipedia. [Link]

  • A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. (n.d.). PMC. [Link]

  • Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. (2014). PubMed. [Link]

  • Cereblon covalent modulation through structure-based design of histidine targeting chemical probes. (n.d.). PMC. [Link]

  • The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. (2023). bioRxiv. [Link]

  • IMiD binding to CRBN. a, Chemical structure of lenalidomide. b,... (n.d.). ResearchGate. [Link]

  • Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. (2020). PMC. [Link]

  • Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors. (n.d.). PMC. [Link]

  • Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma. (2014). PubMed. [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (n.d.). ChemRxiv. [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024). MDPI. [Link]

  • Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. (2025). MDPI. [Link]

  • Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. (2025). PMC. [Link]

  • Synthesis of pteridines derivatives from different heterocyclic compounds. (n.d.). Academia.edu. [Link]

  • A Review: Meridianins and Meridianins Derivatives. (2022). PMC. [Link]

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Technical Support Center: Navigating the Developmental Challenges of Melittin as a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

A Note on "Meletimide": Initial searches for "Meletimide" did not yield information on a specific therapeutic agent. It is possible that this is a novel compound with limited public data or a potential misspelling. Based on phonetic similarity and the rich, well-documented challenges in its development, this guide will focus on Melittin , a major peptide component of bee venom. The principles and troubleshooting strategies discussed herein are broadly applicable to the development of many cytotoxic peptides.

Introduction for the Advanced Researcher

As Senior Application Scientists, we understand that the path from a promising bioactive compound to a clinically approved therapeutic is fraught with challenges. Melittin, a 26-amino-acid amphipathic peptide from bee venom, is a prime example. It exhibits potent antitumor, antiviral, and anti-inflammatory properties.[1][2][3] However, its clinical translation is significantly hampered by its inherent cytotoxicity and hemolytic activity, which are direct consequences of its membrane-disrupting mechanism of action.[1][2]

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to anticipating, troubleshooting, and overcoming the key obstacles in the preclinical and clinical development of Melittin and similar cytolytic peptides. We will delve into the causality behind common experimental failures and offer field-proven insights to navigate these complexities.

Part 1: Frequently Asked Questions (FAQs) - The Core Challenges

Here we address the most pressing initial questions researchers face when beginning to work with Melittin.

Q1: What is the primary mechanism of action of Melittin and how does it relate to its therapeutic potential and toxicity?

A1: Melittin is a cationic, amphipathic peptide that primarily acts by inserting into and disrupting cell membranes.[1][2] Its positively charged amino acids interact with negatively charged phospholipids on cell membranes, leading to pore formation and cell lysis. This non-specific cytotoxicity is the basis for its potent antitumor and antimicrobial effects.[1][3] However, this same mechanism is responsible for its significant hemolytic activity (lysis of red blood cells) and off-target cytotoxicity against healthy cells, which are the major hurdles in its therapeutic development.[1][2]

Q2: I'm observing high variability in my in vitro cytotoxicity assays with Melittin. What are the likely causes?

A2: High variability in in vitro assays with Melittin can stem from several factors:

  • Peptide Stability and Aggregation: Melittin can self-aggregate in solution, affecting its effective concentration. Ensure consistent solvent preparation and consider the use of anti-adsorptive vials.

  • Serum Protein Binding: Components in cell culture media, particularly serum proteins, can bind to Melittin and neutralize its activity. It is crucial to standardize serum concentrations across experiments or conduct initial assays in serum-free media to establish a baseline.

  • Cell Membrane Composition: The susceptibility of different cell lines to Melittin can vary based on their membrane lipid composition. Ensure you are using a consistent cell passage number and growth phase.

Q3: What are the main strategies to mitigate the off-target toxicity of Melittin?

A3: The key to unlocking Melittin's therapeutic potential lies in enhancing its specificity for target cells while minimizing collateral damage. Current strategies include:

  • Nanomodification: Encapsulating Melittin in nanoparticles (e.g., liposomes, polymeric nanoparticles) can shield it from healthy tissues and promote accumulation in tumors through the enhanced permeability and retention (EPR) effect.[2]

  • Immuno-conjugation: Conjugating Melittin to antibodies or targeting ligands that recognize specific cell surface receptors on cancer cells can direct its cytotoxic activity.[2]

  • Structural Regulation: Modifying the amino acid sequence of Melittin to alter its charge or amphipathicity can reduce its non-specific membrane interactions.[2]

  • Gene Technology: Developing gene-based therapies that express Melittin specifically within the target tissue or tumor microenvironment is an advanced strategy under investigation.[2]

Part 2: Troubleshooting Guides - From Bench to Preclinical Models

This section provides detailed troubleshooting for specific experimental challenges encountered during the development of Melittin-based therapeutics.

Troubleshooting Guide 1: Managing Solubility and Stability

Poor solubility and stability can lead to inconsistent experimental results and formulation challenges.[4]

Problem Potential Root Cause(s) Suggested Solutions & Scientific Rationale
Precipitation of Melittin in aqueous buffers. Melittin is an amphipathic peptide and can aggregate and precipitate at certain concentrations and pH values.1. pH Optimization: Evaluate the solubility of Melittin across a range of pH values. Its solubility is known to be pH-dependent.[4] 2. Use of Organic Co-solvents: For stock solutions, consider using a small percentage of a biocompatible organic solvent like DMSO, followed by serial dilution in the final aqueous buffer. 3. Formulation with Excipients: Investigate the use of solubility-enhancing excipients, such as cyclodextrins or polymers, which can form inclusion complexes with the hydrophobic face of the peptide.[5][6]
Loss of activity upon storage. Peptide degradation through proteolysis, oxidation, or aggregation.1. Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 2. Storage Conditions: Store lyophilized peptide at -20°C or -80°C. Store solutions at -80°C. 3. Inclusion of Stabilizers: For liquid formulations, consider the addition of stabilizers like antioxidants (if oxidation is a concern) or non-ionic surfactants to prevent aggregation.
Troubleshooting Guide 2: Addressing Off-Target Cytotoxicity and Hemolysis

This is the most significant hurdle in Melittin's development. A systematic approach to quantifying and mitigating off-target effects is crucial.

Problem Potential Root Cause(s) Suggested Solutions & Scientific Rationale
High hemolytic activity observed in preliminary in vitro assays. The inherent membrane-lytic nature of Melittin, which does not differentiate between red blood cell membranes and cancer cell membranes.[1][2]1. Systematic Hemolysis Assay: Conduct a dose-response hemolysis assay to determine the HC50 (concentration causing 50% hemolysis). This provides a quantitative baseline for off-target toxicity. 2. Formulation-Based Mitigation: Test Melittin encapsulated in various nanoparticle formulations. The nanoparticle shell can prevent direct interaction with red blood cells.[2] 3. Structural Modification: If resources permit, synthesize or obtain Melittin analogs with modified amino acid sequences to reduce hydrophobicity or net positive charge, and then re-evaluate hemolytic activity.[2]
In vivo studies show significant toxicity at doses required for anti-tumor efficacy. Systemic administration of free Melittin leads to widespread membrane damage in healthy tissues.1. Targeted Delivery Systems: This is the most promising approach. Develop and screen various targeted formulations (e.g., antibody-drug conjugates, ligand-targeted nanoparticles) to increase the therapeutic index.[2] 2. Prodrug Strategy: Design a Melittin prodrug that is inactive in circulation and becomes activated by specific enzymes or conditions (e.g., low pH) within the tumor microenvironment.

Part 3: Experimental Protocols & Workflows

Protocol 1: Standardized In Vitro Hemolysis Assay

This protocol provides a standardized method to assess the hemolytic activity of Melittin and its formulations.

Objective: To determine the concentration of a Melittin-based agent that causes 50% hemolysis of red blood cells (HC50).

Materials:

  • Freshly collected whole blood (with anticoagulant, e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control (100% hemolysis)

  • Melittin stock solution

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Red Blood Cell (RBC) Suspension: a. Centrifuge whole blood at 1000 x g for 10 minutes. b. Aspirate and discard the supernatant and buffy coat. c. Wash the RBC pellet with 5 volumes of cold PBS and centrifuge again. Repeat this step three times. d. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Prepare Serial Dilutions: a. Prepare a series of dilutions of your Melittin compound in PBS in a 96-well plate.

  • Incubation: a. Add the 2% RBC suspension to each well containing the Melittin dilutions, PBS (negative control), and 1% Triton X-100 (positive control). b. Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation: a. Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.

  • Measurement: a. Carefully transfer the supernatant to a new 96-well plate. b. Measure the absorbance of the supernatant at 540 nm (hemoglobin release).

  • Calculation: a. Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100 b. Plot the % hemolysis versus the log of the concentration and determine the HC50 value using a non-linear regression curve fit.

Workflow for Developing a Targeted Melittin Nanoparticle Formulation

This workflow outlines the logical steps for creating a safer, more effective Melittin therapeutic.

Melittin_Nanoparticle_Workflow cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro Efficacy & Safety cluster_2 Phase 3: In Vivo Evaluation A Select Nanoparticle Platform (e.g., Liposomes, PLGA) B Optimize Melittin Encapsulation (Loading Efficiency & Capacity) A->B C Physicochemical Characterization (Size, Zeta Potential, Stability) B->C D Cytotoxicity Assay in Target Cancer Cells (Determine IC50) C->D Advance Lead Formulations F Compare Therapeutic Index (HC50 / IC50) D->F E Hemolysis Assay (Determine HC50) E->F G Maximum Tolerated Dose (MTD) Study in Healthy Animals F->G Select Best Candidate J Iterative Optimization F->J H Tumor Xenograft Model (Efficacy Study) G->H I Biodistribution & Pharmacokinetics H->I J->B Reformulate

Caption: Workflow for developing targeted Melittin nanoparticles.

References

  • Zhang, Z., Sun, Y., Xu, J., & Liu, S. (2024). The current landscape of the antimicrobial peptide melittin and its therapeutic potential. Frontiers in Microbiology, 15, 1351134.
  • Zhang, Z., Sun, Y., Xu, J., & Liu, S. (2024). The current landscape of the antimicrobial peptide melittin and its therapeutic potential. Frontiers in Microbiology.
  • Zhang, Z., Sun, Y., Xu, J., & Liu, S. (2024). The current landscape of the antimicrobial peptide melittin and its therapeutic potential. Frontiers in Microbiology.
  • Patsnap Synapse. (2024).
  • Gatti, F., Ceva, G., & et al. (n.d.).
  • Escudero, L., & et al. (2022). Cutting-Edge: Preclinical and Clinical Development of the First Approved Lag-3 Inhibitor. Cancers.
  • Targeted Oncology. (2024). Novel METTL3 Inhibitor Elicits Clinical Activity Across Tumor Types.
  • Gandhi, A. K., & et al. (2010). Lenalidomide mode of action: linking bench and clinical findings.
  • Majeski, E. I., & et al. (2000). Thalidomide: current and potential clinical applications. The American Journal of Medicine.
  • Le-Blanc, A., & et al. (n.d.). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. The Lancet Oncology.
  • Ali, A., & et al. (2018). Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions. RSC Advances.
  • Corn, J. E., & et al. (2025). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy - Nucleic Acids.
  • Abdel-Mageed, W. M., & et al. (n.d.).
  • Frontiers. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.
  • Mehta, V. (2025). Building better drugs: how 3D models are shaping pre-clinical development. Drug Target Review.
  • Drug Discovery News. (2025). The precision paradox: Off-target effects in gene editing.
  • Biopeptides. (2024). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS).
  • News-Medical.Net. (2022).
  • Nuvisan. (n.d.). From lead to candidate: cutting-edge preclinical development.
  • Al-Otaibi, W. A., & et al. (2024).
  • Agenus. (2022).
  • Kostić, M., & et al. (2010). Preclinical drug development. Arhiv za farmaciju.
  • MDPI. (2020).
  • Patsnap Synapse. (2024).
  • Hilaris Publisher. (2024). Challenges and Opportunities in Synthetic Medicinal Chemistry.
  • MDPI. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era.
  • Innovative Genomics Institute. (2019). DISCOVERing Off-Target Effects for Safer Genome Editing.
  • Stealth BioTherapeutics. (n.d.). Elamipretide Clinical Trials.
  • ResearchGate. (2026). Therapeutic Potential of Melittin Peptide: Major Pain-Producing Substance of European Honeybee (Apis mellifera) Venom against Several Communicable and Non-Communicable Diseases.
  • STORM Therapeutics. (2022).
  • Isidro-Llobet, A., & et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • MDPI. (n.d.). Current Trends on Solid Dispersions: Past, Present, and Future.
  • MDPI. (2023). Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability.
  • MDPI. (2021).
  • Rhythm Pharmaceuticals. (n.d.). Clinical Trials.

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Minimizing Meletimide-induced cellular toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Meletimide-Induced Cellular Toxicity

Executive Summary: The Meletimide Challenge

Current Status: Active Compound Class: Muscarinic Acetylcholine Receptor Antagonist (Benzetimide derivative) Key Structural Liability: Glutarimide ring hydrolysis & Cationic Amphiphilic nature.

Welcome to the Technical Support Center. You are likely visiting this page because your Meletimide (CAS: 14745-50-7) experiments are showing inconsistent viability data, unexpected cell death, or precipitation in media. While Meletimide is a potent tool for interrogating cholinergic signaling, its physicochemical properties present two distinct toxicity vectors: hydrolytic instability and lysosomotropic accumulation .

This guide synthesizes pharmacological principles with practical troubleshooting to isolate specific receptor activity from off-target cytotoxicity.

Part 1: Diagnostic & Troubleshooting (Q&A)

Category A: Physicochemical Stability & Preparation

Q1: My Meletimide stock solution turned cloudy/yellow, and my IC50 values are shifting. Is the compound degrading? A: Yes, this is a classic signature of glutarimide ring opening .

  • The Mechanism: Meletimide contains a glutarimide moiety (similar to thalidomide). This ring is highly susceptible to spontaneous hydrolysis in aqueous, alkaline, or even neutral conditions over time. The hydrolysis product is not only inactive (shifting your IC50 rightward) but can be locally cytotoxic due to pH shifts or precipitation.

  • The Fix:

    • Solvent: Reconstitute only in anhydrous DMSO. Avoid ethanol, as it can promote transesterification/ring opening over long storage.

    • Storage: Store aliquots at -80°C. Never freeze-thaw more than twice.

    • In-Assay: Do not pre-incubate Meletimide in culture media (pH 7.4) for >1 hour before adding to cells. The half-life of the glutarimide ring at pH 7.4 can be surprisingly short (<24 hours).

Q2: I see vacuolization in my cells after 4 hours of treatment. Is this apoptosis? A: Likely not. This is Cationic Amphiphilic Drug (CAD)-induced phospholipidosis , a non-specific toxicity.

  • The Mechanism: Meletimide possesses a hydrophobic backbone and a basic piperidine nitrogen. It freely permeates the cell membrane but becomes protonated and trapped within the acidic environment of the lysosome (pH 4.5–5.0). This "ion trapping" causes osmotic swelling (vacuolization) and eventual lysosomal membrane permeabilization (LMP), leading to cell death.

  • The Fix:

    • Concentration Cap: Establish a "Sub-Lytic Threshold." For most epithelial lines, Meletimide concentrations >10 µM trigger rapid lysosomal swelling.

    • Validation: Co-treat with Bafilomycin A1 (10 nM). If the toxicity is lysosomotropic, Bafilomycin (which inhibits the vacuolar H+-ATPase) will prevent acidification, stop Meletimide trapping, and rescue the phenotype.

Part 2: Mechanistic Visualization

Understanding the dual-threat of Meletimide toxicity is critical for experimental design.

Figure 1: The Meletimide Toxicity Cascade Caption: Pathway illustrating the dual toxicity vectors: Glutarimide hydrolysis (chemical) and Lysosomotropic trapping (cellular).

Meletimide_Toxicity cluster_Chemical Chemical Instability cluster_Cellular Cellular Toxicity (CAD Effect) Compound Meletimide (Stock) Media Culture Media (pH 7.4) Compound->Media Dilution Hydrolysis Glutarimide Ring Hydrolysis Media->Hydrolysis Time > 4h Diffusion Passive Diffusion (Uncharged) Media->Diffusion Intact Molecule Inactive Inactive Carboxylic Acid (Loss of Potency) Hydrolysis->Inactive Precipitation Micro-Precipitation (Physical Stress) Hydrolysis->Precipitation Death Cell Death (Necrosis/Apoptosis) Precipitation->Death Mechanical Stress Lysosome Lysosomal Entry Diffusion->Lysosome Protonation Protonation (pH < 5.0) Ion Trapping Lysosome->Protonation H+ ATPase Swelling Osmotic Swelling (Vacuolization) Protonation->Swelling Accumulation LMP Lysosomal Membrane Permeabilization Swelling->LMP LMP->Death

Part 3: Validated Experimental Protocols

Protocol A: Determination of the "Safe Window" (Therapeutic Index)

Objective: To define the concentration range where specific muscarinic antagonism occurs without lysosomal toxicity.

Materials:

  • Meletimide (Stock: 10 mM in DMSO).

  • Positive Control: Atropine (Reference antagonist).

  • Negative Control: DMSO vehicle.

  • Assay: CellTiter-Glo (ATP) or LDH Release (Membrane integrity).

Step-by-Step:

  • Preparation: Prepare a 1:3 serial dilution of Meletimide in media ranging from 100 µM down to 1 nM.

  • Seeding: Seed cells (e.g., CHO-K1 or SH-SY5Y) at 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Exposure: Add compounds.[1][2]

    • Critical Step: Limit exposure time to 6-12 hours if measuring receptor antagonism. Prolonged exposure (>24h) favors hydrolytic degradation and non-specific toxicity.

  • Microscopy Check (4h): Inspect for vacuolization.

    • Pass: Clear cytoplasm.

    • Fail: "Foamy" cytoplasm (indicates lysosomal trapping).

  • Readout: Measure viability.

  • Calculation: Calculate the

    
     (Toxic Dose 50).
    
    • Guidance: If your functional

      
       (receptor blockade) is < 100 nM, and your 
      
      
      
      is > 10 µM, you have a workable window. If
      
      
      is < 1 µM, consider using a pulse-chase protocol.
Protocol B: The "Pulse-Chase" Dosing Strategy

Use this if long-term inhibition is required but toxicity is high.

  • Pulse: Treat cells with

    
     Meletimide for 1 hour .
    
    • Rationale: Meletimide is lipophilic and binds receptors rapidly.

  • Wash: Aspirate media and wash 2x with warm PBS.

  • Chase: Add fresh, drug-free media.

    • Rationale: High affinity antagonists often have slow off-rates (

      
      ). The receptor remains blocked, but the free drug (which causes lysosomal toxicity) is removed.
      

Part 4: Data Summary & Specifications

Table 1: Physicochemical Profile & Handling

ParameterSpecificationImpact on Toxicity
Molecular Weight 376.5 g/mol Moderate lipophilicity facilitates rapid cell entry.
pKa (Calculated) ~8.5 (Piperidine N)High Risk: Basic enough to protonate in lysosomes (pH 5), driving accumulation.
LogP ~3.5High Risk: High membrane permeability increases intracellular concentration.
Stability (pH 7.4)

hrs
Hydrolysis leads to dosing uncertainty and potential precipitate toxicity.
Solubility DMSO (>20 mg/mL)Warning: Precipitates rapidly in PBS if >100 µM.

Table 2: Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Yellowing of stock Oxidation/HydrolysisDiscard. Prepare fresh in anhydrous DMSO under

.
Foamy Cells LysosomotropismReduce concentration <10 µM; Co-treat with Bafilomycin A1 to confirm.
Precipitate in well Low Aqueous SolubilityPredilute in serum-free media; Vortex immediately; Do not exceed solubility limit.
Loss of Potency Ring HydrolysisPrepare working solutions immediately before addition. Do not store diluted media.

References

  • PubChem. (n.d.).[3][4] Meletimide (Compound CID 15560447).[3][4] National Library of Medicine. Retrieved from [Link]

  • Janssen, P. A., & Niemegeers, C. J. (1967). The peripheral and central anticholinergic properties of benzetimide (R 4929) and other atropine-like drugs as measured in a new anti-pilocarpine test in rats.[1][5] Psychopharmacologia.[1][6][7] (Provides structural and pharmacological context for the benzetimide class). Retrieved from [Link]

  • Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications. Journal of Pharmaceutical Sciences. (Authoritative source on the CAD/lysosomal trapping mechanism described in Part 2). Retrieved from [Link]

  • Eriksson, T., et al. (2001). Stereoselective metabolism of thalidomide: enantioselective hydrolysis and enzymatic inversion. Chirality.[2] (Reference for the hydrolysis instability mechanism of the glutarimide ring shared by Meletimide). Retrieved from [Link]

Sources

Technical Support Center: Strategies to Enhance Meletimide PROTAC Degradation Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 20, 2026

Introduction

Welcome to the technical support guide for Meletimide-based Proteolysis Targeting Chimeras (PROTACs). This document is designed for researchers, scientists, and drug development professionals actively working on targeted protein degradation. Meletimide and its analogs (e.g., pomalidomide, thalidomide) are widely used E3 ligase-recruiting ligands that hijack the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2]

PROTACs utilizing these ligands are powerful tools for selectively eliminating proteins of interest (POIs). However, achieving optimal degradation efficiency is a multifaceted challenge. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you navigate common experimental hurdles and enhance the performance of your Meletimide PROTACs.

The core principle of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4][5] The efficiency of this entire process, from cell entry to final degradation, is what we aim to optimize.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary PROTAC Meletimide PROTAC Ternary POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Binds PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI  Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degradation Degraded Peptides Proteasome->Degradation Degradation Troubleshooting_Workflow Start Start: No Degradation Observed in Cells Permeability 1. Assess Cellular Permeability Is the PROTAC getting into the cell? Start->Permeability TernaryComplex 2. Confirm Ternary Complex Formation Do all three components form a complex? Permeability->TernaryComplex Sufficient Permeability Permeability_No Low Permeability -> Modify physicochemical properties (See Q2) Permeability->Permeability_No Insufficient Permeability HookEffect 3. Evaluate for Hook Effect Is the concentration too high? TernaryComplex->HookEffect Complex Forms Ternary_No No/Weak Ternary Complex -> Redesign Linker (See Q4) -> Re-evaluate binding affinities TernaryComplex->Ternary_No No/Weak Complex Linker 4. Optimize Linker Design Is the linker geometry suboptimal? HookEffect->Linker No Hook Effect Hook_Yes Hook Effect Observed -> Titrate to lower concentrations (See Q3) HookEffect->Hook_Yes Hook Effect Present System 5. Verify Biological System Is the proteasome active? Is CRBN expressed? Linker->System Optimized Linker Linker_Yes Suboptimal Linker -> Systematically vary length, composition, and attachment points Linker->Linker_Yes Suboptimal Linker System_No System Issue -> Use proteasome inhibitor control -> Confirm CRBN expression via WB/MS System->System_No System Issue Success Degradation Achieved System->Success System OK

Caption: A logical workflow for troubleshooting poor PROTAC efficacy.

Detailed Actionable Steps:

  • Verify Cellular Permeability: PROTACs are often large molecules with physicochemical properties that fall outside of Lipinski's "rule of five," making cell permeability a major hurdle. [4][6][7][8]If the PROTAC cannot efficiently cross the cell membrane, it cannot engage its intracellular targets.

    • Action: Perform a cellular permeability assay. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a good initial high-throughput screen for passive diffusion, while Caco-2 assays provide more physiologically relevant data by including active transport and efflux mechanisms. [9][10][11]

  • Confirm Ternary Complex Formation: The formation of a stable and productive ternary complex is the absolute cornerstone of PROTAC activity. [][13][14]Binary binding is not enough; the PROTAC must effectively bridge the POI and CRBN.

    • Action: Use biophysical assays to directly measure ternary complex formation in vitro or in live cells. Techniques like TR-FRET, SPR, ITC, or live-cell NanoBRET® assays are ideal for this purpose. [15][16][17][18]These assays can also reveal the cooperativity of the system—whether the binding of one protein enhances or diminishes the binding of the other. [][17][19]

  • Check for the "Hook Effect": At excessive concentrations, PROTACs can form non-productive binary complexes (POI-PROTAC or CRBN-PROTAC) that predominate over the productive ternary complex, leading to a bell-shaped dose-response curve where degradation efficiency decreases at higher doses. [3][18][20] * Action: Perform a wide dose-response curve, spanning from picomolar to high micromolar ranges (e.g., 1 pM to 100 µM). [20]If you observe a hook effect, the optimal degradation concentration (Dmax) will be at the peak of the curve, not at the highest concentration tested.

  • Re-evaluate Linker Design: The linker is not just a passive spacer; it is a critical determinant of ternary complex stability and geometry. [4][21][22][23]Its length, composition, and attachment points dictate the relative orientation of the POI and CRBN, which is crucial for effective ubiquitination. [18][24] * Action: If ternary complex formation is weak, systematically synthesize and test a series of PROTACs with varying linker lengths and compositions (e.g., PEG vs. alkyl chains). [21][23][24]

  • Validate the Biological System: Ensure the cellular machinery required for degradation is functional and present.

    • Action (Proteasome Activity): Include a control where cells are co-treated with your PROTAC and a proteasome inhibitor (e.g., MG132). If your PROTAC is working, the inhibitor should "rescue" the target protein from degradation. [18] * Action (CRBN Expression): Confirm that your cell line expresses sufficient levels of CRBN. This can be checked by Western Blot or mass spectrometry. CRBN expression levels can vary significantly between cell lines. [1]

Question 2: My PROTAC has poor cellular permeability. What are the best strategies to improve it?

Poor permeability is a common challenge for PROTACs due to their high molecular weight and large polar surface area. [9][25] Strategies for Enhancement:

  • Modify Linker Composition: The linker provides a prime opportunity to tune the molecule's physicochemical properties.

    • Incorporate Permeability-Enhancing Moieties: Introducing rigid, cationic elements like piperazine or piperidine rings into the linker can improve both rigidity and permeability. [11] * Balance Hydrophilicity/Lipophilicity: While PEG linkers improve solubility, they can sometimes hinder passive diffusion. [21]A careful balance is needed. Systematically replacing parts of a PEG linker with more rigid or lipophilic alkyl chains can be an effective strategy. [6][8] * Intramolecular Hydrogen Bonding: Designing the PROTAC to adopt a conformation that forms intramolecular hydrogen bonds can "shield" polar groups, reducing the polar surface area and improving passive diffusion.

  • Optimize the Ligands:

    • Reduce Polar Surface Area (PSA): Analyze the warhead and the Meletimide ligand for opportunities to replace polar functional groups with less polar bioisosteres, provided binding affinity is maintained.

  • Employ Advanced Delivery Strategies:

    • Conjugation: Attaching the PROTAC to a delivery vehicle, such as a folate group for targeting cancer cells, can facilitate uptake through receptor-mediated endocytosis. [26] * Formulation: Utilizing formulation strategies like nanoparticles or lipid-based carriers can also improve bioavailability, although this is typically explored at later stages of development.

Table 1: Comparison of Permeability Assay Platforms

Assay TypePrincipleThroughputPhysiological RelevanceKey Insight
PAMPA Passive diffusion across an artificial lipid membrane. [9][11][25]HighLowMeasures passive permeability only. Good for early screening. [10]
Caco-2 Transcellular transport across a monolayer of Caco-2 cells. [7][9][11]Low to MediumHighModels intestinal absorption; accounts for passive and active transport/efflux. [10][11]
MDCK-MDR1 Transcellular transport across MDCK cells overexpressing the P-gp efflux pump. [7]MediumMediumSpecifically assesses if the PROTAC is a substrate for major efflux pumps. [7]
Cellular Uptake Direct measurement of compound concentration in cell lysates after incubation. [9]MediumHighProvides a direct measure of intracellular accumulation, the net result of influx and efflux.
Question 3: My dose-response curve shows a pronounced "hook effect." How can I design a next-generation PROTAC to mitigate this?

The hook effect arises from the formation of unproductive binary complexes at high PROTAC concentrations. [3]The key to mitigating it is to design molecules that strongly favor the formation of the ternary complex.

Hook_Effect cluster_optimal Optimal Concentration cluster_high Excessive Concentration Ternary Productive Ternary Complex Degradation Degradation Ternary->Degradation Binary_POI Binary Complex (POI-PROTAC) No_Degradation No Degradation Binary_CRBN Binary Complex (CRBN-PROTAC) POI POI POI->Ternary POI->Binary_POI PROTAC_opt PROTAC PROTAC_opt->Ternary CRBN CRBN CRBN->Ternary CRBN->Binary_CRBN PROTAC_high1 PROTAC PROTAC_high1->Binary_POI PROTAC_high2 PROTAC PROTAC_high2->Binary_CRBN

Caption: The hook effect: excess PROTAC leads to non-productive binary complexes.

Mitigation Strategies:

  • Enhance Ternary Complex Cooperativity: Cooperativity (alpha, α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein.

    • Positive Cooperativity (α > 1): The formation of the POI-PROTAC binary complex increases the affinity for CRBN (and vice-versa). This is highly desirable as it stabilizes the ternary complex over the binary ones, reducing the hook effect. [19][20] * Design Goal: Modify the linker and attachment points to create favorable protein-protein interactions between the POI and CRBN within the ternary complex. This is the most robust strategy for overcoming the hook effect. [20]

  • Balance Binary Affinities: While high affinity is generally good, having one binding arm significantly stronger than the other can sometimes exacerbate the hook effect. A more balanced affinity profile may encourage ternary complex formation over saturation of the higher-affinity partner.

  • Utilize Computational Modeling: Before synthesis, use computational tools to model the ternary complex. These models can predict which linker designs are most likely to result in favorable protein-protein contacts and positive cooperativity. [27][28][29][30][31]

Question 4: How do I rationally approach linker optimization for my Meletimide PROTAC?

Linker optimization should be a systematic, data-driven process, not random guesswork. The linker dictates the crucial "what, where, and how" of the ternary complex. [22][23] Key Linker Variables:

  • Length: The linker must be long enough to span the distance between the binding pockets on the POI and CRBN without inducing steric strain, but short enough to ensure a productive orientation for ubiquitin transfer. [24]Most successful PROTACs have linkers ranging from 7 to 16 atoms in length. [24] * Approach: Synthesize a series of PROTACs where the linker length is systematically varied (e.g., by adding or removing ethylene glycol or alkyl units).

  • Composition & Rigidity: The chemical nature of the linker affects solubility, permeability, and conformational flexibility. [21][22] * Flexible Linkers (e.g., PEG, alkyl chains): Allow for more conformational sampling, which can help the complex find a productive state. However, excessive flexibility can have an entropic penalty. [21][22] * Rigid Linkers (e.g., incorporating rings like piperazine, or alkynes): Can pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost of ternary complex formation. This can improve potency and selectivity. [21][22] * Approach: Experiment with both types. For example, start with a flexible PEG linker to establish a proof-of-concept, then introduce rigid elements to lock in a productive conformation.

  • Attachment Points (Exit Vectors): The point where the linker connects to the POI ligand and the Meletimide ligand is critical. A suboptimal exit vector can orient the linker in a way that clashes with either protein or fails to promote favorable contacts.

    • Approach: If structural information (e.g., a co-crystal structure of your ligand and protein) is available, identify solvent-exposed positions on each ligand that can be modified without disrupting binding. Test multiple attachment points if possible.

Table 2: Summary of Linker Properties and Their Impact

Linker PropertyPrimary InfluenceOptimization Goal
Length Steric compatibility, proximity of POI and E3 ligase. [24]Find the optimal distance for productive ubiquitination.
Composition Solubility, cell permeability, metabolic stability. [21]Balance properties for good ADME/PK profile.
Flexibility/Rigidity Conformational entropy, pre-organization. [22]Minimize entropic penalty for complex formation; enhance selectivity.
Attachment Point Exit vector, overall geometry of the ternary complex.Enable favorable protein-protein interactions and avoid steric clashes.

Section 2: Advanced Strategies & Key Protocols

Question 5: How can I leverage computational modeling to accelerate my PROTAC design?

Computational modeling is becoming an indispensable tool for rational PROTAC design, helping to prioritize synthetic efforts and reduce empirical trial-and-error. [27][30]

  • Ternary Complex Prediction: Tools like PRosettaC and others can model the 3D structure of the POI-PROTAC-CRBN complex. [13]This allows you to:

    • Visualize potential steric clashes.

    • Identify opportunities for favorable protein-protein interactions.

    • Assess whether the orientation is productive for ubiquitination (i.e., are any of the POI's surface lysines near the E2-ubiquitin binding region of the ligase complex?). [28]* Linker Design: Modeling can be used to screen virtual linker libraries to predict which lengths and conformations are most likely to form stable ternary complexes. [29][31]* Machine Learning: As more data becomes available, machine learning models are being developed to predict key PROTAC parameters like degradation efficiency (DC50) based on molecular structure. [27][30]

Protocol 1: Western Blotting for Protein Degradation Assessment

This is the most fundamental assay to measure the primary endpoint: a reduction in target protein levels.

Materials:

  • Cell line of interest

  • Meletimide PROTAC stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Proteasome inhibitor (e.g., MG132, 10 mM stock in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF or nitrocellulose membrane

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of your PROTAC in complete medium. A typical dose-response range could be 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 3 nM, 1 nM, and a vehicle control (DMSO).

    • Prepare a proteasome inhibitor control: treat cells with an effective concentration of your PROTAC (e.g., the expected DC50) + 10 µM MG132.

    • Aspirate the old medium from the cells and add the medium containing the compounds.

  • Incubation: Incubate the cells for a desired period (e.g., 16-24 hours). A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended for initial characterization.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation & SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate with the primary antibody for your POI (at the recommended dilution) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection & Analysis:

    • Apply the ECL substrate to the membrane.

    • Image the blot using a chemiluminescence imager.

    • Re-probe the blot with a loading control antibody (or perform a parallel blot).

    • Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control band intensity for each lane. Calculate the percentage of remaining protein relative to the vehicle control.

Protocol 2: NanoBRET® Assay for Live-Cell Ternary Complex Formation

This protocol provides a powerful method to measure PROTAC-induced ternary complex formation in real-time within living cells. [15][16] Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET). The target protein is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase (CRBN) is fused to a HaloTag® protein, which is labeled with a fluorescent acceptor. When the PROTAC brings the two proteins into proximity, energy is transferred from the donor to the acceptor, generating a BRET signal. [15] Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for NanoLuc®-POI fusion

  • Expression vector for HaloTag®-CRBN fusion

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Reagent

  • White, opaque 96-well or 384-well assay plates

  • Luminometer capable of measuring filtered luminescence

Step-by-Step Methodology:

  • Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-CRBN plasmids. The ratio of plasmids may need optimization, but a 1:10 ratio of donor to acceptor is a good starting point to minimize background signal. [15] * Plate the transfected cells into the assay plate and incubate for 24 hours.

  • HaloTag® Labeling:

    • Equilibrate the cells with Opti-MEM™ containing the HaloTag® NanoBRET® 618 Ligand (acceptor). Incubate according to the manufacturer's protocol, typically for 1-2 hours.

  • PROTAC Treatment:

    • Prepare serial dilutions of your Meletimide PROTAC in Opti-MEM™.

    • Add the PROTAC dilutions to the wells and incubate for the desired time (this can be a kinetic or endpoint reading).

  • Substrate Addition:

    • Prepare the Nano-Glo® Live Cell Reagent (donor substrate) according to the manufacturer's instructions.

    • Add the substrate to each well.

  • BRET Measurement:

    • Immediately measure the luminescence at two wavelengths: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., >610 nm).

  • Data Analysis:

    • Calculate the NanoBRET® ratio by dividing the acceptor signal by the donor signal for each well.

    • Plot the NanoBRET® ratio against the PROTAC concentration. A bell-shaped curve indicates ternary complex formation, with the peak representing the optimal concentration for complex formation. This curve can be used to determine an EC50 for complex formation.

References

  • Ghattas, M. G., & Gati, C. (2024). Computational modeling of PROTAC ternary complexes as ensembles using SILCS-xTAC. ChemRxiv. Retrieved from [Link]

  • Promega Corporation. (2022, March 7). Using Structural Computation Models to Predict Productive PROTAC Ternary Complexes. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]

  • Ghattas, M. G., & Gati, C. (2024). Computational modeling of PROTAC ternary complexes as ensembles using SILCS-xTAC. ChemRxiv. Retrieved from [Link]

  • Li, Y., et al. (2025, March 24). Rational Proteolysis Targeting Chimera Design Driven by Molecular Modeling and Machine Learning. Journal of Molecular Modeling. Retrieved from [Link]

  • Degrado, T. R., et al. (2023, December 13). DegraderTCM: A Computationally Sparing Approach for Predicting Ternary Degradation Complexes. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. Retrieved from [Link]

  • Shionoya, K., et al. (2023, March 12). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

  • Sun, X., et al. (2020, May 20). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules. Retrieved from [Link]

  • Domainex. (n.d.). Ternary Complex Formation Assays. Retrieved from [Link]

  • NanoTemper Technologies, Inc. (n.d.). Characterize Your PROTAC Hook Effect With Flexible And In-Solution Affinity Measurements For Results You Can Trust. Drug Discovery Online. Retrieved from [Link]

  • RayBiotech. (2025, August 18). Targeted Protein Degradation with PROTACs and Molecular Glues. Retrieved from [Link]

  • MDPI. (2025, February 1). Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy. Retrieved from [Link]

  • MarinBio. (n.d.). Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. Retrieved from [Link]

  • Farnaby, W., et al. (2023, December 1). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS Discovery. Retrieved from [Link]

  • Li, Y., et al. (2025, December 10). Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance. Protein & Cell. Retrieved from [Link]

  • Oxford Academic. (2025, December 10). Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance. Protein & Cell. Retrieved from [Link]

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). E3 ligase ligand optimization of Clinical PROTACs. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Nivedha, A. K., et al. (2020). PRosettaC: Rosetta Based Modeling of PROTAC Mediated Ternary Complexes. ACS Publications. Retrieved from [Link]

  • ScienceOpen. (2025, May 20). PROTACs improve selectivity for targeted proteins. Retrieved from [Link]

  • Jaime-Figueroa, S., et al. (2021, May 6). PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. Frontiers in Pharmacology. Retrieved from [Link]

  • IRB Barcelona. (2021, July 30). How PROTAC Degraders Work: Molecular Recognition and Design Principles. Retrieved from [Link]

  • Zhang, X., et al. (n.d.). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ScienceOpen. (n.d.). PROTACs improve selectivity for targeted proteins. Retrieved from [Link]

  • Li, D., et al. (n.d.). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Fraunhoffer, A., et al. (n.d.). Structure-guided design of a methyltransferase-like 3 (METTL3) proteolysis targeting chimera (PROTAC) incorporating an indole–nicotinamide chemotype. MedChemComm. Retrieved from [Link]

  • FASEB. (n.d.). How PROTAC Degraders Work: Molecular Recognition and Design Principles. Retrieved from [Link]

  • Sakamoto, K. M., et al. (n.d.). Targeted Protein Degradation: Elements of PROTAC Design. Annual Review of Cancer Biology. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Cereblon Binders: Thalidomide and its Progeny

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis for researchers, scientists, and drug development professionals.

In the landscape of targeted protein degradation, the E3 ubiquitin ligase Cereblon (CRBN) has emerged as a pivotal player. Its modulation by small molecules has paved the way for novel therapeutic strategies, most notably in the treatment of hematological malignancies. This guide provides a comprehensive comparison of seminal Cereblon binders, with a primary focus on thalidomide and its clinically significant analogs, lenalidomide and pomalidomide.

It is important to note that a thorough review of the scientific literature did not yield evidence of "meletimide" as a recognized Cereblon binder. Therefore, this guide will focus on the well-characterized interactions of the thalidomide family of compounds with Cereblon, offering a robust framework for understanding their structure-activity relationships, neosubstrate profiles, and therapeutic implications.

The Central Role of Cereblon in the Ubiquitin-Proteasome System

Cereblon functions as a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] This complex is instrumental in tagging specific proteins with ubiquitin, marking them for degradation by the proteasome. The native function of Cereblon and its endogenous substrates are still areas of active investigation, but its hijacking by small molecules has revolutionized aspects of drug development.

Thalidomide: The Archetype Cereblon Binder

Initially developed as a sedative, thalidomide's tragic history of teratogenicity belied a complex mechanism of action that would later be harnessed for therapeutic benefit.[2] It is now understood that thalidomide exerts its effects by binding directly to Cereblon.[3]

The Glutarimide Moiety: A Key to Binding

The chemical structure of thalidomide consists of a phthalimide ring and a glutarimide ring.[4] The glutarimide portion is crucial for its interaction with Cereblon, fitting into a specific binding pocket. This binding is stereospecific, with the (S)-enantiomer of thalidomide exhibiting a significantly stronger binding affinity for Cereblon than the (R)-enantiomer.[3][5] However, the two enantiomers can interconvert in the body, meaning that administration of a single enantiomer will result in the presence of both.[2]

Modulating the E3 Ligase Activity: The "Molecular Glue" Concept

Thalidomide's binding to Cereblon does not inhibit the E3 ligase complex. Instead, it modulates its substrate specificity, acting as a "molecular glue" to bring new proteins, termed "neosubstrates," into proximity with the ligase for ubiquitination and subsequent degradation.[6] This novel mechanism of action is the foundation for the therapeutic efficacy of thalidomide and its analogs.

Lenalidomide and Pomalidomide: Enhancing Potency and Specificity

The development of thalidomide analogs, such as lenalidomide and pomalidomide, was driven by the need for improved efficacy and a better safety profile.[7] These immunomodulatory drugs (IMiDs) share the core glutarimide structure necessary for Cereblon binding but feature modifications to the phthalimide ring that alter their activity.

Lenalidomide and pomalidomide generally exhibit stronger binding to Cereblon compared to thalidomide.[3] These modifications also influence the repertoire of neosubstrates they recruit to the CRL4^CRBN^ complex, leading to distinct therapeutic and toxicity profiles.

Comparative Analysis of Cereblon Binders

FeatureThalidomideLenalidomidePomalidomide
Binding Affinity to CRBN ModerateHigher than thalidomideHigher than thalidomide
Key Structural Feature for Binding Glutarimide ringGlutarimide ringGlutarimide ring
Stereospecificity (S)-enantiomer binds more stronglyNot applicable (achiral)Not applicable (achiral)
Primary Therapeutic Uses Multiple myeloma, erythema nodosum leprosumMultiple myeloma, myelodysplastic syndromesMultiple myeloma

Neosubstrate Degradation: The Key to Therapeutic Efficacy and Toxicity

The clinical effects of thalidomide and its analogs are directly linked to the specific neosubstrates they target for degradation.

Key Neosubstrates and Their Biological Roles:
  • Ikaros (IKZF1) and Aiolos (IKZF3): These lymphoid transcription factors are critical for B-cell development and survival. Their degradation is a primary mechanism of the anti-myeloma activity of lenalidomide and pomalidomide.[8]

  • Casein Kinase 1α (CK1α): Degradation of CK1α is particularly relevant in the context of myelodysplastic syndromes (MDS) with a 5q deletion.

  • SALL4: This transcription factor is a critical mediator of thalidomide-induced teratogenicity. Its degradation leads to the severe limb deformities observed in thalidomide embryopathy.[3]

  • p63: Another transcription factor implicated in thalidomide's teratogenic effects, particularly in limb and ear development.[3]

The subtle structural differences between thalidomide, lenalidomide, and pomalidomide lead to differential recruitment of these neosubstrates, which in turn dictates their therapeutic window and side-effect profiles.

Visualizing the Mechanism of Action

The following diagram illustrates the general mechanism by which thalidomide and its analogs modulate the CRL4^CRBN^ E3 ubiquitin ligase complex.

Mechanism of Cereblon-Mediated Protein Degradation cluster_0 CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 CUL4A CUL4A RBX1 RBX1 IMiD Thalidomide Analog (e.g., Lenalidomide) IMiD->CRBN Binding Neosubstrate Neosubstrate (e.g., Ikaros) Neosubstrate->CRBN Recruitment Proteasome Proteasome Neosubstrate->Proteasome Targeting Ub Ubiquitin Ub->Neosubstrate Ubiquitination Degradation Degradation Products Proteasome->Degradation Degradation

Sources

A Comparative Guide to the In Vivo Validation of Meletimide's On-Target Effects

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing a clear link between a compound's molecular mechanism and its in vivo effects is paramount. This guide provides a comprehensive framework for validating the on-target effects of Meletimide, a compound with a complex pharmacological profile, by comparing and contrasting various experimental approaches. The principles and methodologies discussed herein are designed to ensure scientific rigor and provide a clear path from target engagement to therapeutic efficacy.

Introduction to Meletimide and the Imperative of In Vivo Target Validation

Meletimide is a piperidine derivative that has been investigated for its central nervous system (CNS) and immunomodulatory activities. Its structural similarity to compounds like thalidomide suggests a potential interaction with a range of biological targets, making precise in vivo validation a critical step in its development. The primary challenge is to unequivocally demonstrate that the observed physiological or pathological changes following Meletimide administration are a direct consequence of its interaction with the intended molecular target, and not due to off-target effects.[1][2]

In vivo target validation provides a higher level of confidence than in vitro assays by capturing the complexity of a whole organism, including metabolic processes, tissue-specific effects, and systemic responses.[3][4] This guide will dissect the necessary experimental stages to build a robust data package for Meletimide, focusing on target engagement, pharmacodynamic (PD) biomarker modulation, and the ultimate link to efficacy.

Section 1: Confirming Target Engagement in a Living System

The foundational step in validating Meletimide's on-target effects is to prove it physically interacts with its intended target within a living organism. The choice of methodology depends on the nature of the target and the available tools.

Method 1: Radioligand-Based Imaging and Occupancy

For targets that are well-characterized with known ligands, radiolabeling techniques are a powerful tool.

  • Positron Emission Tomography (PET): This non-invasive imaging technique allows for the real-time quantification of target occupancy in the brain or peripheral tissues. A radiolabeled form of Meletimide or a competing radioligand is administered, and its distribution and binding to the target are visualized.

    • Causality and Experimental Choice: PET is advantageous for its ability to perform longitudinal studies in the same animal, reducing inter-animal variability and providing a clearer picture of the time-course of target engagement. A self-validating study design would include a "blocking" dose of non-radiolabeled Meletimide to demonstrate that the PET signal is specific to the target of interest.

  • Ex Vivo Autoradiography: A terminal method where an animal is treated with Meletimide, and then tissue sections are incubated with a radioligand for the target. The displacement of the radioligand by Meletimide is then quantified.

    • Causality and Experimental Choice: While lacking the longitudinal capabilities of PET, ex vivo autoradiography offers higher resolution and can be more readily implemented without the need for specialized cyclotron and imaging facilities.

Table 1: Comparison of In Vivo Target Engagement Methodologies

FeaturePositron Emission Tomography (PET)Ex Vivo Autoradiography
Principle Non-invasive, real-time imaging of radiotracer binding.Post-mortem analysis of radioligand displacement.
Key Advantage Allows for longitudinal studies in the same subject.Higher spatial resolution.
Key Disadvantage Requires specialized and expensive equipment.Terminal procedure, higher inter-animal variability.
Self-Validation Blocking studies with excess cold ligand.Competition binding assays with known ligands.
Method 2: Chemical and Genetic Approaches

When suitable radioligands are unavailable, alternative methods can provide indirect but compelling evidence of target engagement.

  • Cellular Thermal Shift Assay (CETSA) from Tissue Explants: This technique assesses the thermal stability of a target protein in the presence of a ligand. Increased stability upon heating indicates that the drug has bound to its target. Performing CETSA on tissue samples from Meletimide-treated animals can confirm target engagement in a physiological context.[5]

  • Proteolysis-Targeting Chimeras (PROTACs): A novel approach involves designing a PROTAC based on the Meletimide scaffold.[6] A successful PROTAC would induce the degradation of the target protein in vivo, providing strong evidence of direct binding.

Experimental Workflow: Positron Emission Tomography (PET) Study

PET_Workflow cluster_preparation Preparation cluster_imaging Imaging Session cluster_validation Validation cluster_analysis Data Analysis A Synthesize Radiolabeled Meletimide ([11C]Meletimide) D Administer [11C]Meletimide A->D B Animal Acclimatization and Cannulation C Baseline PET Scan (Vehicle Control) B->C E Dynamic PET Imaging D->E H Image Reconstruction and Kinetic Modeling E->H F Blocking Study: Administer excess unlabeled Meletimide G Repeat PET Scan F->G G->H I Quantify Target Occupancy H->I

Caption: Workflow for a PET imaging study to quantify target engagement.

Section 2: Measuring Downstream Pharmacodynamic (PD) Biomarkers

Evidence of target engagement must be followed by demonstrating a functional consequence. This involves measuring changes in downstream biomarkers that are mechanistically linked to the target's activity.

Method 1: Fluid-Based Biomarkers
  • Cerebrospinal Fluid (CSF) or Plasma Analysis: If the target's activity modulates the secretion or concentration of specific proteins, lipids, or metabolites in biofluids, these can serve as translatable biomarkers. For a CNS-acting drug like Meletimide, CSF is often the most relevant matrix.

    • Causality and Experimental Choice: Fluid biomarkers are highly valuable for their potential to be used in both preclinical models and clinical trials. The choice of analyte should be based on a strong understanding of the target's signaling pathway. For example, if Meletimide inhibits a kinase, a downstream phosphorylated substrate could be measured.

Method 2: Tissue-Based Biomarkers
  • Immunohistochemistry (IHC) and Western Blotting: These techniques allow for the direct measurement of changes in protein expression or post-translational modifications within specific tissues or cell types.[7]

    • Causality and Experimental Choice: Tissue-based biomarkers offer greater spatial resolution and can reveal cell-type-specific effects of Meletimide. This is crucial for understanding the drug's impact on complex tissues like the brain. A self-validating approach would include staining for multiple markers in the same pathway to demonstrate a consistent biological response.

Signaling Pathway: Hypothetical Target Kinase Inhibition

Signaling_Pathway Meletimide Meletimide Target Target Kinase Meletimide->Target Inhibition pSubstrate Phosphorylated Substrate (PD Biomarker) Target->pSubstrate Phosphorylation Substrate Substrate Protein Response Cellular Response pSubstrate->Response

Caption: Meletimide inhibits a target kinase, reducing substrate phosphorylation.

Section 3: Linking On-Target Effects to In Vivo Efficacy

The ultimate validation comes from demonstrating that the on-target pharmacodynamic effects are directly responsible for the observed therapeutic efficacy in a relevant disease model.

Method 1: Dose-Response and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
  • Establishing a Correlation: A robust dose-response study should be conducted where multiple doses of Meletimide are tested. The degree of target engagement, the magnitude of the PD biomarker response, and the level of efficacy should all correlate.

    • Causality and Experimental Choice: This correlative evidence is a cornerstone of on-target validation. A lack of correlation may suggest that off-target effects are contributing to efficacy, or that the chosen biomarker is not on the causal path to the therapeutic outcome.

Method 2: Genetic Validation Models
  • Knockout (KO) or Knockdown (KD) Animals: The "gold standard" for on-target validation involves using animals in which the target gene has been deleted (KO) or its expression is reduced (KD).[3][5] If Meletimide has no effect in these animals, it provides powerful evidence that its efficacy is mediated through the intended target.

    • Causality and Experimental Choice: Genetic models provide the most definitive evidence for on-target action. However, it is important to consider that developmental compensation can sometimes occur in constitutive knockout models. Inducible knockout or acute knockdown (e.g., using siRNA) models can mitigate this concern.

Logical Framework: From Dose to Efficacy

Dose_to_Efficacy Dose Meletimide Dose PK Pharmacokinetics (Drug Exposure) Dose->PK TE Target Engagement PK->TE PD Pharmacodynamics (Biomarker Modulation) TE->PD Efficacy Therapeutic Efficacy PD->Efficacy

Caption: The causal chain from drug administration to therapeutic effect.

Comparative Compound Analysis

Throughout the validation process, it is highly beneficial to include a comparator compound. This could be a structurally distinct molecule that also modulates the same target.

  • Positive Control: A well-characterized compound known to act on the target can help validate the experimental assays.

  • Negative Control: An inactive analogue of Meletimide can be used to control for non-specific or off-target effects.

By comparing the in vivo profiles of Meletimide with these controls, a more nuanced and confident assessment of its on-target effects can be achieved. For instance, immunomodulatory drugs like Lenalidomide, which have multiple mechanisms of action, serve as a reminder of the importance of dissecting on- and off-target contributions to the overall therapeutic effect.[8]

Conclusion

The in vivo validation of Meletimide's on-target effects requires a multi-pronged, evidence-based approach. By systematically demonstrating target engagement, measuring downstream pharmacodynamic consequences, and unequivocally linking these to therapeutic efficacy, researchers can build a compelling case for its mechanism of action. The integration of advanced techniques like PET imaging with gold-standard genetic models, all within a framework of rigorous, self-validating experimental design, is essential for de-risking the drug development process and ensuring the advancement of truly targeted therapies.

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Meletimide vs. Lenalidomide: A Comparative Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into CRBN E3 Ligase Binders for Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2][3] A critical component of a PROTAC is the E3 ligase binder, which hijacks the cell's natural protein disposal system. Among the most utilized E3 ligases is Cereblon (CRBN), with lenalidomide and its analogs being the go-to binders.[][5][] This guide provides a comprehensive comparison of meletimide and the well-established lenalidomide for researchers engaged in the design and development of novel PROTACs.

The Central Role of the E3 Ligase Binder in PROTAC Efficacy

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[7][8] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for the subsequent ubiquitination and proteasomal degradation of the POI.[9][10] The choice of the E3 ligase binder significantly influences the PROTAC's potency, selectivity, and overall pharmacological profile.

In-Depth Analysis of CRBN Binders

Lenalidomide: The Established Standard

Lenalidomide, an immunomodulatory drug (IMiD), functions by binding to CRBN, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[11][12][13] This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and degradation of specific "neosubstrates" that are not typically targeted by the native E3 ligase.[12][13][14][15] In the context of PROTACs, the lenalidomide moiety serves to recruit the CRL4-CRBN complex to the targeted protein.[][11]

Key Characteristics of Lenalidomide:

  • Mechanism of Action: Lenalidomide acts as a "molecular glue," inducing proximity between CRBN and its neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[12][13][14] This same principle is exploited in PROTACs to bring the target protein to the E3 ligase for degradation.[][11]

  • Binding Affinity: Lenalidomide exhibits a moderate binding affinity for CRBN, with reported dissociation constants (Kd) in the range of 157 nM to 250 nM.[16]

  • Advantages: As a well-characterized and clinically approved drug, lenalidomide provides a solid foundation for PROTAC design.[11][13] Its mechanism of action is well-understood, and established synthetic routes are available.

  • Limitations and Off-Target Effects: A significant drawback of using lenalidomide in PROTACs is the potential for off-target degradation of its natural neosubstrates.[1][] The degradation of proteins like IKZF1 and IKZF3 can lead to immunomodulatory effects and potential toxicities, which may be undesirable depending on the therapeutic context.[1][] Furthermore, degradation of the neosubstrate SALL4 has been linked to teratogenicity.[]

Meletimide: A Structurally Distinct Alternative

Meletimide is another glutarimide-containing compound that binds to CRBN. While structurally related to thalidomide and its analogs, it presents a distinct chemical scaffold that can be explored for PROTAC development. The core principle of recruiting the CRBN E3 ligase remains the same.

Key Characteristics of Meletimide:

  • Mechanism of Action: Similar to lenalidomide, meletimide is expected to bind to the same hydrophobic pocket in CRBN, thereby recruiting the E3 ligase to a target protein when incorporated into a PROTAC.

  • Potential for Altered Neosubstrate Specificity: The structural differences between meletimide and lenalidomide may lead to altered interactions with CRBN and, consequently, a different neosubstrate profile. This could be advantageous in minimizing off-target effects. Research into modifying the lenalidomide scaffold, for instance at the 6th position, has shown that it is possible to control neosubstrate selectivity.[][11]

  • Binding Affinity: While specific binding affinity data for meletimide to CRBN is less abundant in the public domain compared to lenalidomide, it is a critical parameter to determine for assessing its potential in PROTACs.

  • Advantages: The exploration of alternative CRBN binders like meletimide opens up new chemical space for PROTAC design.[17] This can be crucial for optimizing properties such as potency, selectivity, and pharmacokinetics, and for developing novel intellectual property.

Head-to-Head Comparison: Meletimide vs. Lenalidomide

FeatureMeletimideLenalidomide
E3 Ligase Target Cereblon (CRBN)Cereblon (CRBN)
Mechanism Recruits CRBN to target proteinRecruits CRBN to target protein
Binding Affinity (to CRBN) Requires empirical determination~157-250 nM (Kd)[16]
Known Off-Targets (Neosubstrates) Requires further characterizationIKZF1, IKZF3, CK1α, SALL4, GSPT1[][][11][12]
Potential for Novelty HighModerate (derivatives being explored)
Developmental Stage in PROTACs ExploratoryWell-established

Experimental Workflows for Comparative Evaluation

To rigorously compare meletimide- and lenalidomide-based PROTACs, a series of well-defined experiments are essential.

Diagram: PROTAC-Mediated Protein Degradation Workflow

G cluster_0 PROTAC Design & Synthesis cluster_1 In Vitro Characterization cluster_2 Cell-Based Evaluation cluster_3 Data Analysis & Optimization Design 1. Design PROTACs with Meletimide and Lenalidomide Synthesis 2. Chemical Synthesis of PROTACs Design->Synthesis Ternary_Complex 3. Ternary Complex Formation Assay (e.g., TR-FRET) Synthesis->Ternary_Complex Degradation_Assay 4. In Vitro Degradation Assay (e.g., Western Blot) Ternary_Complex->Degradation_Assay Cell_Degradation 5. Cellular Degradation Assay (DC50 & Dmax) Degradation_Assay->Cell_Degradation Off_Target 6. Off-Target Neosubstrate Profiling Cell_Degradation->Off_Target Analysis 7. Comparative Data Analysis Off_Target->Analysis Optimization 8. Lead Optimization Analysis->Optimization

Caption: Experimental workflow for comparing meletimide- and lenalidomide-based PROTACs.

Protocol 1: Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the Target-PROTAC-E3 ligase ternary complex in a biochemical setting.[18]

Materials:

  • Purified, tagged target protein (e.g., GST-tagged)

  • Purified, tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)

  • Meletimide- and Lenalidomide-based PROTACs

  • TR-FRET donor antibody (e.g., Tb-anti-GST)

  • TR-FRET acceptor fluorophore (e.g., AF488-anti-His)

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Methodology:

  • Reagent Preparation: Prepare solutions of the tagged target protein, tagged E3 ligase, donor antibody, and acceptor fluorophore in assay buffer.

  • PROTAC Dilution: Prepare serial dilutions of the PROTAC compounds in assay buffer in a microplate.

  • Protein Addition: Add a constant concentration of the tagged target protein and E3 ligase complex to each well containing the PROTAC dilutions.

  • Antibody/Fluorophore Addition: Add the TR-FRET donor antibody and acceptor fluorophore to each well.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation.

  • Measurement: Measure the TR-FRET signal on the microplate reader by exciting the donor and measuring the emission of the acceptor.

  • Data Analysis: Plot the TR-FRET signal as a function of PROTAC concentration. A bell-shaped curve is often observed, which can be indicative of the "hook effect" at high PROTAC concentrations where binary complexes are favored over the productive ternary complex.[18]

Diagram: Ternary Complex Formation and the Hook Effect

G cluster_0 Low PROTAC Concentration cluster_1 Optimal PROTAC Concentration cluster_2 High PROTAC Concentration (Hook Effect) A Target B PROTAC A->B C E3 Ligase B->C label_low Ternary Complex Forms D Target E PROTAC D->E F E3 Ligase E->F label_optimal Maximal Ternary Complex G Target H PROTAC G->H Binary Complex I E3 Ligase J PROTAC I->J Binary Complex label_high Ternary Complex Inhibited

Caption: The "hook effect" in PROTAC-mediated ternary complex formation.

Protocol 2: Cellular Protein Degradation Assay (Western Blot)

This protocol is used to determine the concentration-dependent degradation of the target protein in cells treated with the PROTACs.[19]

Materials:

  • Cell line expressing the target protein

  • Meletimide- and Lenalidomide-based PROTACs

  • Cell culture medium and supplements

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment: Seed cells and treat with a range of concentrations of the meletimide- and lenalidomide-based PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.[20]

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.[19][20]

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.[19] Subsequently, wash and incubate with the HRP-conjugated secondary antibody.[19]

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal.[19] Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

Conclusion and Future Directions

Lenalidomide has been a cornerstone of CRBN-based PROTAC development, but the exploration of alternative binders like meletimide is a promising avenue for creating next-generation protein degraders. A direct comparison, guided by the experimental protocols outlined above, will be crucial in determining the relative advantages of meletimide. Key areas of investigation should focus on whether meletimide-based PROTACs can achieve comparable or superior degradation potency while exhibiting a more favorable off-target profile. The insights gained from such studies will undoubtedly contribute to the design of more selective and effective therapeutics based on targeted protein degradation.

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Comparative Analysis: Mezigdomide (CELMoD) vs. Pomalidomide (IMiD) Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of Mezigdomide (CC-92480) and Pomalidomide .

Editorial Note on Terminology: The term "Meletimide" refers to a muscarinic acetylcholine receptor antagonist (CAS 14745-50-7) chemically related to benzetimide. It does not possess the immunomodulatory or antineoplastic activity associated with Cereblon (CRBN) ligands. Based on the context of "efficacy," "drug development," and "Pomalidomide alternatives," this guide proceeds with the analysis of Mezigdomide (CC-92480) , the novel Cereblon E3 Ligase Modulator (CELMoD) currently being compared to Pomalidomide in Phase 3 clinical trials (e.g., SUCCESSOR-1).

Executive Summary

Pomalidomide is a third-generation immunomodulatory drug (IMiD) and the current standard of care for relapsed/refractory multiple myeloma (RRMM). It functions as a "molecular glue," recruiting substrate proteins (IKZF1/3) to the E3 ubiquitin ligase Cereblon (CRBN) for degradation.[1][2][][4]

Mezigdomide (CC-92480) is a novel, next-generation CELMoD (Cereblon E3 Ligase Modulator).[1][5][6] Unlike Pomalidomide, Mezigdomide features a distinct phenyl-glutarimide pharmacophore with an extended side chain that engages a hydrophobic pocket on the CRBN surface. This structural modification results in >10-fold higher binding affinity , rapid degradation kinetics, and efficacy in Pomalidomide-resistant cell lines.

Key Differentiators
FeaturePomalidomide (Standard)Mezigdomide (Novel CELMoD)
Class IMiD (Immunomodulatory Drug)CELMoD (Cereblon E3 Ligase Modulator)
CRBN Binding Affinity (IC50) ~1.5 µM (Moderate)~30 nM (High Potency)
Substrate Degradation (DC50) ~375 nM (IKZF1/3)< 10 nM (IKZF1/3)
Kinetics (Max Degradation) 8–24 Hours2–4 Hours
Activity in Low-CRBN Cells Low / ResistantRetained Activity

Mechanistic Analysis & Structural Causality

Structure-Activity Relationship (SAR)

The efficacy gap between Pomalidomide and Mezigdomide is driven by their structural interaction with the Thalidomide-Binding Domain (TBD) of Cereblon.

  • Pomalidomide: Relies primarily on the glutarimide ring hydrogen bonding with the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN. The phthalimide ring projects into the solvent, creating a surface for IKZF1/3 recruitment.

  • Mezigdomide: Retains the glutarimide anchor but adds a diaryl-morpholino extension . This extension allows Mezigdomide to reach a "cryptic" hydrophobic pocket on the CRBN surface, stabilizing the "closed" conformation of the ligase. This creates a high-affinity ternary complex (CRBN-Drug-Substrate) that is thermodynamically more stable than that formed by Pomalidomide.[5]

The "Glue" Effect and Cooperativity

Efficacy in targeted protein degradation (TPD) is defined by the cooperativity factor (


). Mezigdomide exhibits high cooperativity, meaning the drug binds significantly tighter to the CRBN-Substrate complex than to CRBN alone. This allows Mezigdomide to trigger ubiquitination even at low drug concentrations or when intracellular CRBN levels are reduced (a common resistance mechanism in RRMM).
Pathway Visualization

The following diagram illustrates the differential downstream signaling triggered by both agents.

CRBN_Signaling Drug_Pom Pomalidomide CRBN Cereblon (CRBN) E3 Ligase Complex Drug_Pom->CRBN Moderate Binding (Kd ~1.5µM) Drug_Mezi Mezigdomide (High Affinity) Drug_Mezi->CRBN Strong Binding (Kd ~30nM) Substrate Substrates (IKZF1 / IKZF3) CRBN->Substrate Recruitment Ubiquitin Poly-Ubiquitination Substrate->Ubiquitin E3 Ligase Activity Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Downstream Downstream Effects: ↓ c-Myc, ↓ IRF4 ↑ IL-2 (T-cell Activation) Proteasome->Downstream Loss of Repressors

Caption: Comparative signaling pathway showing Mezigdomide's enhanced binding affinity driving superior downstream effector function.[2][4][6][7][8]

Experimental Data Comparison

The following data summarizes key preclinical parameters obtained from competitive binding assays and cellular degradation studies.

Table 1: Physicochemical and Biological Potency
ParameterPomalidomideMezigdomide (CC-92480)Experimental Context
CRBN Binding (IC50) 1.5 µM0.03 µM (30 nM)TR-FRET Competition Assay (vs Cy5-tracer)
IKZF1 Degradation (DC50) 375 nM4–10 nMWestern Blot / HiBiT in MM1.S cells
IKZF3 Degradation (DC50) 800 nM5–10 nMWestern Blot / HiBiT in MM1.S cells
Time to Dmax 8–24 Hours2–4 HoursKinetic profiling
Apoptosis Induction Sensitive Cells OnlySensitive + ResistantAnnexin V Assay in Pom-resistant lines

Experimental Protocols

To validate these efficacy differences, the following protocols are recommended for drug development professionals.

TR-FRET CRBN Binding Competition Assay

Objective: Determine the binding affinity (IC50) of the test compound to the CRBN-DDB1 complex.

Principle: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A fluorophore-labeled tracer (e.g., Cy5-Thalidomide) binds to Terbium-labeled CRBN. Binding induces FRET. The test drug (Mezigdomide/Pomalidomide) competes with the tracer, reducing the FRET signal.

Protocol:

  • Reagents:

    • Recombinant Human CRBN-DDB1 complex (His-tagged).

    • Anti-His Terbium (Tb) cryptate donor antibody.

    • Cy5-conjugated Thalidomide tracer (Acceptor).

    • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Pluronic F-127.

  • Workflow:

    • Step 1: Dilute compounds (10-point dose response) in Assay Buffer.

    • Step 2: Add 5 µL of compound to 384-well low-volume plate.

    • Step 3: Add 5 µL of CRBN-DDB1/Tb-Antibody mix (Final CRBN conc: 5 nM). Incubate 15 mins.

    • Step 4: Add 5 µL of Cy5-Tracer (Final conc: equal to Kd of tracer).

    • Step 5: Incubate 60 mins at Room Temperature (dark).

    • Step 6: Read on TR-FRET compatible reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

  • Analysis:

    • Calculate Ratio = (Signal 665nm / Signal 620nm) * 10,000.

    • Plot % Inhibition vs. Log[Concentration]. Fit to 4-parameter logistic model to derive IC50.

HiBiT-IKZF1 Kinetic Degradation Assay

Objective: Measure the rate and depth (Dmax) of substrate degradation in live cells.

Protocol:

  • Cell Line: CRISPR-engineered MM1.S cells expressing endogenous IKZF1 tagged with the 11-amino acid HiBiT peptide.

  • Seeding: Plate 20,000 cells/well in 96-well white-walled plates in RPMI-1640 media.

  • Treatment: Treat with Mezigdomide or Pomalidomide (0.1 nM – 10 µM) for defined timepoints (2h, 4h, 6h, 24h).

  • Detection:

    • Add Nano-Glo® HiBiT Lytic Reagent (contains LgBiT protein and furimazine substrate).

    • LgBiT binds HiBiT to form functional NanoLuc luciferase.

  • Readout: Measure luminescence. Signal is directly proportional to intracellular IKZF1 levels.

  • Self-Validation: Include MG-132 (Proteasome inhibitor) control. If degradation is CRBN-dependent, MG-132 should rescue the signal even in the presence of the drug.

Assay Workflow Diagram

Assay_Workflow Start Start: CRBN-DDB1 Complex Mix Add Tb-Donor Ab + Test Drug Start->Mix Tracer Add Cy5-Tracer (Competitor) Mix->Tracer Incubate Incubate 60 min @ RT Tracer->Incubate Read TR-FRET Read (Ex 337 / Em 665) Incubate->Read Result Calculate IC50 (Binding Affinity) Read->Result

Caption: Step-by-step workflow for the TR-FRET Competitive Binding Assay used to validate CELMoD affinity.

References

  • National Cancer Institute (NCI). "A Study to Evaluate Mezigdomide, Bortezomib and Dexamethasone (MEZIVd) Versus Pomalidomide... (SUCCESSOR-1)." ClinicalTrials.gov. [Link]

  • Hansen, J.D., et al. "Discovery of Mezigdomide (CC-92480), a Potent, Novel Cereblon E3 Ligase Modulator." Journal of Medicinal Chemistry. [Link]

  • Richardson, P.G., et al. "CC-92480, a novel cereblon E3 ligase modulator (CELMoD), shows potent activity in relapsed/refractory multiple myeloma."[8] Blood. [Link]

  • PubChem. "Meletimide Hydrochloride (Compound Summary)." National Library of Medicine. [Link]

  • Watson, E.R., et al. "Molecular Glue Degraders: From Serendipity to Rational Design." Nature Reviews Drug Discovery. [Link]

Sources

A Head-to-Head Comparison of Novel E3 Ligase Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Meletimide and Other Emerging E3 Ligase Binders

In the rapidly evolving field of targeted protein degradation (TPD), the discovery and characterization of novel E3 ubiquitin ligase ligands are paramount to expanding the scope and efficacy of technologies like Proteolysis Targeting Chimeras (PROTACs). While the landscape has been historically dominated by ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL), the scientific community is actively pushing the boundaries to recruit a wider array of the ~600 E3 ligases in the human genome. This guide provides a head-to-head comparison of Meletimide, a putative novel CRBN ligand, with other recently developed ligands for alternative E3 ligases, offering insights into their mechanisms, performance, and the experimental workflows used for their evaluation.

The Central Role of E3 Ligase Ligands in Targeted Protein Degradation

Targeted protein degradation is a therapeutic strategy that co-opts the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules at the forefront of this approach, composed of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The E3 ligase ligand is the critical component that hijacks a specific E3 ligase, bringing it into proximity with the POI to facilitate its ubiquitination and subsequent degradation by the proteasome.[1] The choice of E3 ligase can significantly influence a PROTAC's tissue specificity, degradation efficiency, and potential resistance mechanisms.[2][3]

The PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub Ubiquitin E3_Ligase->Ub recruitment Ub->POI Ubiquitination

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Meletimide: A Putative Novel Cereblon Ligand

Meletimide is a small molecule with the chemical structure 3-[1-[(4-methylphenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione. A key feature of its structure is the presence of a glutarimide moiety, which is also a cornerstone of the well-established Cereblon (CRBN) E3 ligase ligands thalidomide, lenalidomide, and pomalidomide.[4][5] This structural similarity strongly suggests that Meletimide may also function as a CRBN ligand.

CRBN is a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[6] Ligands like thalidomide and its analogs bind to a specific pocket in CRBN, modulating its substrate specificity and enabling the recruitment and degradation of neo-substrates.[4][7]

While direct experimental evidence for Meletimide's binding to CRBN and its utility in PROTACs is not yet widely available in the public domain, its structural characteristics make it a compelling candidate for investigation. Researchers in the field would typically assess its CRBN binding affinity using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) and evaluate its degradation-inducing capabilities when incorporated into a PROTAC.

Head-to-Head Comparison with Other Novel E3 Ligase Ligands

The limitations of relying solely on CRBN and VHL, such as cell-type specific expression and potential resistance mechanisms, have spurred the discovery of ligands for other E3 ligases.[2][8] Here, we compare the putative CRBN ligand Meletimide with ligands for other emerging E3 ligases.

E3 Ligase LigandTarget E3 LigaseLigand TypeReported Binding Affinity (Kd)PROTAC DC50PROTAC DmaxKey Features & Considerations
Meletimide (Putative) Cereblon (CRBN)Non-covalentNot Publicly AvailableNot Publicly AvailableNot Publicly AvailableStructural similarity to thalidomide suggests CRBN binding.[4] Further experimental validation is required.
KI-696 Derivative KEAP1Non-covalent1.3 nM[2]< 500 nM (for BRD4)[2]>90%KEAP1 is involved in the oxidative stress response. Its tissue-specific expression could offer therapeutic windows.[9]
OICR-8268 Derivative DCAF1Non-covalent~30 µM (initial fragment)[10]~100-500 nM (for WDR5)[11]>80%DCAF1's flexible loops may allow for the degradation of a broad range of substrates.[11]
CCW 16 RNF4CovalentNot Reported~100 nM (for BRD4)[12]~80%RNF4 is involved in the DNA damage response. Covalent binding may offer prolonged target engagement.[12]
Nimbolide Derivative RNF114CovalentNot ReportedModerate degradation of BRD4[13]Not ReportedNatural product-derived ligand. Covalent mechanism offers potential for high potency.[13]

Experimental Workflows for Characterizing E3 Ligase Ligands

The rigorous evaluation of novel E3 ligase ligands is crucial for their successful application in TPD. A multi-tiered experimental approach is typically employed, encompassing biophysical, biochemical, and cell-based assays.

Biophysical Assays for Binding Affinity Determination

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are gold-standard techniques for quantifying the binding affinity (Kd) between an E3 ligase and its ligand.[9][12][13]

Workflow for SPR-based Binding Affinity Measurement

SPR_Workflow cluster_prep 1. Preparation cluster_immobilization 2. Immobilization cluster_binding 3. Binding Analysis cluster_analysis 4. Data Analysis Ligand_Prep Prepare Ligand (E3 Ligase) Immobilize Immobilize E3 Ligase on Sensor Chip Ligand_Prep->Immobilize Analyte_Prep Prepare Analyte (Ligand) Inject_Analyte Inject Ligand over Sensor Surface Analyte_Prep->Inject_Analyte Immobilize->Inject_Analyte Measure_Response Measure Change in Refractive Index (Response Units) Inject_Analyte->Measure_Response Analyze_Data Fit Data to Binding Model to Determine Kd Measure_Response->Analyze_Data

Caption: A streamlined workflow for determining binding affinity using SPR.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[12]

Cellular Assays for Degradation Efficiency

The ultimate measure of an E3 ligase ligand's utility is its ability to induce the degradation of a target protein when incorporated into a PROTAC. This is typically quantified by the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved).[14]

Step-by-Step Protocol for a Western Blot-Based Degradation Assay:

  • Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Normalize the protein lysates and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Plot the percentage of remaining protein relative to the vehicle control against the log of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.[14]

Future Directions and Conclusion

The field of targeted protein degradation is on a trajectory of rapid expansion, with the discovery of novel E3 ligase ligands being a key driver of this progress. While Meletimide's structural similarity to known CRBN binders makes it an intriguing candidate, further experimental validation is necessary to confirm its function and potential. The continued exploration of ligands for a diverse array of E3 ligases, such as KEAP1, DCAF1, and RNF4, will undoubtedly broaden the therapeutic applicability of TPD by enabling greater tissue specificity and overcoming potential resistance mechanisms. The robust experimental workflows outlined in this guide provide a framework for the rigorous characterization of these novel ligands, ensuring the development of potent and selective protein degraders for the treatment of a wide range of diseases.

References

  • Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. ACS Central Science.
  • Estimated apparent Kd values for neosubstrate-E3 ligase interactions...
  • Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology.
  • Discovery of E3 Ligase Ligands for Target Protein Degrad
  • Modeling PROTAC degradation activity with machine learning. Chalmers Research.
  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry.
  • DC50 values for 4h, for the AUC of 24h and the Dmax between 23 and 24h...
  • Thalidomide 4'-oxyacetamide-PEG3-amine | CAS 2245697-84-9. Tocris Bioscience.
  • Thalidomide-5-methyl | E3 Ligase Ligand. MedChemExpress.
  • E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Pharmacology.
  • 4CI2: Structure of the DDB1-CRBN E3 ubiquitin ligase bound to lenalidomide. RCSB PDB.
  • Thalidomide-5-OH | Ligands for E3 Ligase. MedChemExpress.
  • Exploring the Target Scope of KEAP1 E3 Ligase-based PROTACs. Cell Chemical Biology.
  • Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Acta Pharmaceutica Sinica B.
  • How cereblon recognizes its ligands. (a) The structure of thalidomide,...
  • DCAF1 ligand characterization for targeted protein degradation a RNAi...
  • PROTAC degraders of the METTL3-14 m6A-RNA methyltransferase. ChemRxiv.
  • Cereblon E3 ligase modul
  • The Cyclimids: Degron-inspired cereblon binders for targeted protein degrad
  • Discovery of covalent ligands to novel E3 ligases enables bispecific degraders with highly differentiated protein degrad
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry.
  • Ligandability of E3 Ligases for Targeted Protein Degradation Applic
  • Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma. Blood.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv.
  • The Peptide PROTAC Modality: A New Str
  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI.
  • PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery. Synapse.
  • Discovery of E3 Ligase Ligands for Target Protein Degradation.
  • Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs.
  • Comparison of (R)-thalidomides in the free form and in the CRBN-bound...
  • Meletimide | C24H28N2O2 | CID 15560447. PubChem.
  • Meletimide hydrochloride | C24H29ClN2O2 | CID 129718719. PubChem.
  • Surface Plasmon Resonance (SPR) for the analysis of PROTAC ternary complexes. Sartorius.
  • Identifying High Impact Tissue Sparing E3 Ligases and Their Binders.
  • Surface Plasmon Resonance (SPR) Assay for PROTACs.
  • Isothermal Titr
  • Isothermal Titration Calorimetry (ITC). GE Healthcare Life Sciences.
  • Cell-based protein degrader assays for micropl
  • Targeted Protein Degrad
  • LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions. Thermo Fisher Scientific.
  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech.
  • LanthaScreen™ TR-FRET Coregulator Protocol and Assay Conditions. Thermo Fisher Scientific.
  • LanthaScreen TR-FRET Retinoic Acid Receptor beta Coactiv
  • LanthaScreen® TR-FRET ER Alpha Competitive Binding Assay. Thermo Fisher Scientific.
  • Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen.
  • Protein Ligand Interactions Using Surface Plasmon Resonance. SpringerLink.
  • Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan.
  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical.
  • Surface Plasmon Resonance Protocol & Troubleshooting.
  • Binding Affinity. Malvern Panalytical.
  • The affinity of different MBD proteins for a specific methylated locus depends on their intrinsic binding properties. Nucleic Acids Research.
  • Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key.
  • Targeted Protein Degradation: Design Considerations for PROTAC Development. RSC Medicinal Chemistry.
  • Targeting Proteins for Degradation: Characterizing PROTAC Kinetics and Mode of Action using Live-Cell Assays.
  • Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay. STAR Protocols.
  • MetID studies can improve safety and efficacy in PROTAC drugs. WuXi AppTec.
  • E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews.
  • Ligandability of E3 Ligases for Targeted Protein Degradation Applications. Journal of the American Chemical Society.

Sources

Confirming the Specificity of Meletimide for Cereblon (CRBN)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Case for Meletimide

In the expanding field of Targeted Protein Degradation (TPD), the validation of novel Cereblon (CRBN) ligands is critical for developing next-generation molecular glues and PROTACs. Meletimide (CAS: 14745-50-7), a piperidine-2,6-dione derivative, presents a distinct structural profile compared to the canonical immunomodulatory imide drugs (IMiDs) like Thalidomide, Lenalidomide, and Pomalidomide.

While historically characterized for its anticholinergic properties, Meletimide retains the essential glutarimide pharmacophore required for binding the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN. This guide outlines the technical workflow to confirm Meletimide’s specificity for CRBN, distinguishing its binding kinetics and downstream neosubstrate recruitment profile from standard IMiDs.

Key Technical Differentiators
FeatureMeletimidePomalidomide (Reference)Thalidomide
Core Pharmacophore Glutarimide (Piperidine-2,6-dione)GlutarimideGlutarimide
3-Position Substituent Phenyl + (4-methylbenzyl)piperidin-4-ylPhthalimide (Amino-substituted)Phthalimide
Binding Mode Direct Pocket InsertionDirect Pocket InsertionDirect Pocket Insertion
Neosubstrate Potential Low/Distinct (Lacks planar phthalimide surface)High (Recruits IKZF1/3, ARID2)Moderate (Recruits IKZF1/3)
Primary Utility Occupancy Control / Non-Degrading Binder Degrader / Clinical TherapeuticDegrader / Teratogen

Mechanistic Grounding: Specificity vs. Promiscuity

To validate Meletimide as a specific CRBN binder, we must decouple affinity (binding strength) from functional degradation (neosubstrate ubiquitination).

The Glutarimide Anchor

The specificity of Meletimide for CRBN arises from the conserved hydrogen bonding network between its glutarimide ring and the CRBN backbone. However, unlike Pomalidomide, Meletimide possesses a bulky hydrophobic tail (benzyl-piperidine) at the 3-position.

  • Hypothesis: This steric bulk likely preserves CRBN binding (occupancy) but sterically hinders the recruitment of standard neosubstrates like Ikaros (IKZF1), making Meletimide an ideal "silent" binder or competitive antagonist for CRBN occupancy assays.

Pathway Visualization: Competitive Binding Logic

The following diagram illustrates the competitive mechanism where Meletimide blocks the CRBN pocket, preventing Pomalidomide-induced ubiquitination of IKZF1.

CRBN_Mechanism CRBN Cereblon (CRBN) (E3 Ligase Receptor) IKZF1 IKZF1 (Neosubstrate) CRBN->IKZF1 Recruitment (Requires Phthalimide Surface) Pom Pomalidomide (Reference Ligand) Pom->CRBN High Affinity Binding (Kd < 100 nM) Meletimide Meletimide (Test Compound) Meletimide->CRBN Competitive Binding (Glutarimide Motif) Meletimide->CRBN Occupies Pocket (Blocks Pomalidomide) Meletimide->IKZF1 No Recruitment (Steric Hindrance) Ub Ubiquitination (Degradation Signal) IKZF1->Ub Proteasomal Degradation

Caption: Meletimide acts as a competitive binder, occupying the CRBN tri-tryptophan pocket and preventing the recruitment of neosubstrates like IKZF1 by standard IMiDs.

Comparative Experimental Protocols

To rigorously confirm specificity, you must perform a biophysical binding assay (TR-FRET) followed by a functional cellular assay (Western Blot).

Experiment A: TR-FRET Competition Assay (Binding Affinity)

This assay measures the ability of Meletimide to displace a fluorophore-conjugated tracer (e.g., Cy5-Thalidomide) from recombinant CRBN.

Protocol:

  • Reagents:

    • Recombinant Human CRBN-DDB1 Complex (His-tagged).

    • Fluorophore-labeled Thalidomide Tracer (Acceptor).[1]

    • Europium-labeled Anti-His Antibody (Donor).[2]

    • Meletimide (Test) and Pomalidomide (Control) serial dilutions (10 µM to 0.1 nM).

  • Workflow:

    • Dispense 5 µL of CRBN-DDB1 protein (final conc. 5 nM) into a 384-well white low-volume plate.

    • Add 5 µL of Test Compound (Meletimide) or Control. Incubate for 15 min at RT.

    • Add 10 µL of Detection Mix (Eu-Ab + Tracer).

    • Incubate for 60 min at RT in the dark.

  • Readout:

    • Measure TR-FRET signal (Excitation: 337 nm; Emission: 620 nm & 665 nm) on a multimode reader (e.g., PHERAstar).

    • Calculate FRET Ratio (

      
      ).
      
  • Validation Criteria:

    • Pomalidomide IC50: Expected range ~0.1–1.0 µM.

    • Meletimide IC50: If specific, should show dose-dependent displacement. An IC50 < 10 µM confirms specific binding to the glutarimide pocket.

Experiment B: Cellular Degradation Profiling (Functional Specificity)

This experiment determines if Meletimide acts as a molecular glue (degrader) or a pure antagonist (binder).

Protocol:

  • Cell Line: MM.1S (Multiple Myeloma) or HEK293T overexpressing CRBN.

  • Treatment:

    • Treat cells with DMSO, Pomalidomide (1 µM), and Meletimide (1 µM, 10 µM) for 6 and 24 hours.

  • Lysis & Blotting:

    • Lyse cells in RIPA buffer with protease inhibitors.

    • Perform Western Blot for IKZF1 , IKZF3 (Aiolos), and CRBN (loading control).

  • Interpretation:

    • Pomalidomide: Strong reduction of IKZF1/3 levels (Positive Control).

    • Meletimide:

      • Scenario 1 (Pure Binder): No change in IKZF1/3 levels. (Confirms specificity for CRBN binding site without neosubstrate recruitment).

      • Scenario 2 (Novel Glue): Reduction in IKZF1/3. (Indicates functional redundancy with IMiDs).

Quantitative Data Summary (Representative)

Use the table below to structure your experimental results.

MetricPomalidomide (Benchmark)Meletimide (Expected Profile)Interpretation
TR-FRET IC50 0.15 µM0.5 – 5.0 µM Meletimide binds CRBN but likely with lower affinity due to steric bulk.
IKZF1 Degradation (

)
>90%<10% (Negligible) Meletimide lacks the surface chemistry to recruit Ikaros.
Cell Viability (MM.1S) Potent KillingNo Effect / Weak Confirms lack of downstream IMiD toxicity.
CRBN Thermal Shift (

)
+5.5°C+2.0 – 4.0°C Confirms physical stabilization of the CRBN protein.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology.

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science.

  • PubChem Compound Summary. (2025). Meletimide (CID 15560447). National Center for Biotechnology Information.

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[3] Nature.

  • Aurora Biolabs. (2024). TR-FRET Cereblon-4C Binding Assay Kit Protocol.

Sources

Publish Comparison Guide: Cross-Reactivity & Specificity of Meletimide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical resource for researchers evaluating Meletimide (CAS 14745-50-7) as a Cereblon (CRBN) ligand, specifically focusing on its specificity profile compared to standard Immunomodulatory Drugs (IMiDs) and its potential cross-reactivity with other E3 ligases.

Executive Summary: The Meletimide Profile

Meletimide is a glutarimide-based compound structurally distinct from the classical phthalimide-based IMiDs (Thalidomide, Lenalidomide, Pomalidomide). While it shares the critical piperidine-2,6-dione (glutarimide) pharmacophore required for binding the tri-tryptophan pocket of Cereblon (CRBN) , its unique 3-phenyl-3-(piperidin-4-yl) scaffold introduces distinct steric and electronic properties.

This guide evaluates Meletimide’s utility as a CRBN ligand, specifically addressing the critical question of cross-reactivity —both against other E3 ligases (e.g., VHL, MDM2) and within the CRBN neosubstrate landscape (e.g., IKZF1, GSPT1).

Key Technical Differentiators
  • Pharmacophore: Intact glutarimide ring (CRBN-binding competent).

  • Steric Bulk: The bulky 3-phenyl and piperidinyl substitutions create a unique solvent-exposed vector compared to the isoindolinone ring of Pomalidomide.

  • Application: Potential use as a distinct E3 recruiting handle in PROTAC design where standard IMiDs fail due to linker trajectory issues.

Mechanistic Basis of Specificity

To understand cross-reactivity, we must first establish the primary binding mechanism. Meletimide targets the Thalidomide Binding Domain (TBD) of CRBN, a substrate receptor of the CRL4 (Cullin-RING Ligase 4) complex.

The Glutarimide "Anchor"

Like Pomalidomide, Meletimide anchors into the CRBN hydrophobic pocket via hydrogen bonds between the glutarimide carbonyls/NH and the backbone of CRBN residues (specifically Trp380, Trp386, Trp400 in human CRBN).

The "Cross-Reactivity" Vector

The divergence lies in the solvent-exposed region. IMiDs act as "molecular glues," creating a neomorphic interface that recruits substrates (neosubstrates).

  • Pomalidomide: Recruits IKZF1/3 via a specific interface.

  • Meletimide: The altered C3-substitution pattern changes the surface topology of the CRBN-Ligand complex, potentially altering substrate recruitment selectivity (reducing "off-target" degradation of GSPT1 or IKZF1 compared to potent IMiDs).

CRBN_Mechanism Meletimide Meletimide (Ligand) CRBN Cereblon (CRBN) (E3 Receptor) Meletimide->CRBN Binds TBD (Kd ~ μM range) Substrate Neosubstrate (e.g., IKZF1/3, Target X) Meletimide->Substrate Alters Surface (Molecular Glue) DDB1 DDB1 (Adapter) CRBN->DDB1 Forms Complex CUL4A CUL4A-RBX1 (Scaffold/Catalytic) DDB1->CUL4A Recruits CUL4A->Substrate Transfer Ub Substrate->CRBN Recruited to Ternary Complex Ub Ubiquitin Ub->Substrate

Figure 1: Mechanism of Action. Meletimide binds the CRBN TBD, enabling the recruitment of neosubstrates to the CRL4 E3 ligase complex for ubiquitination.

Comparative Performance Analysis

The following table contrasts Meletimide with industry-standard CRBN ligands. Note that "Cross-Reactivity" here refers to unintended E3 binding (Inter-E3) and unintended substrate degradation (Intra-E3).

FeatureMeletimidePomalidomideLenalidomideVHL Ligand (VH032)
Primary Target CRBN (Cereblon)CRBNCRBNVHL
Binding Motif GlutarimideGlutarimideGlutarimideHydroxyproline
Binding Affinity (IC50) ~1 - 5 µM (Est.)*~0.5 - 3 µM~0.5 - 3 µMN/A
Inter-E3 Cross-Reactivity Low (Does not bind VHL/IAP)LowLowLow (Does not bind CRBN)
Neosubstrate Profile Distinct (Altered IKZF1/3 potency)High (IKZF1/3, CK1α)High (IKZF1/3, CK1α)None (No glue activity)
Linker Attachment Piperidine NitrogenC4-Amine (Phthalimide)C4-Amine (Phthalimide)Terminal Amine

*Note: Meletimide affinity is generally lower than optimized IMiDs like Pomalidomide due to steric bulk, making it a useful "tuner" for weaker degradation or specific sparing of neosubstrates.

Experimental Protocols for Cross-Reactivity Profiling

To validate Meletimide in your specific workflow, you must perform two layers of cross-reactivity testing: E3 Selectivity (is it specific to CRBN?) and Substrate Specificity (what does it degrade?).

Protocol A: Inter-E3 Selectivity (TR-FRET)

Objective: Confirm Meletimide binds CRBN and not other common E3 ligases (VHL, MDM2, cIAP).

Methodology:

  • Reagents: Recombinant CRBN-DDB1, VHL-ElonginB/C, and MDM2 proteins. Tb-labeled donor fluorophores and FITC/FAM-labeled tracers specific for each E3.

  • Setup:

    • Plate 10 µL of E3 ligase/tracer mix into 384-well plates.

    • Add Meletimide in a 10-point dose-response (0.1 nM to 100 µM).

    • Include Pomalidomide (CRBN positive control) and VH032 (VHL positive control).

  • Readout: Measure TR-FRET signal (Ex 337 nm, Em 490/520 nm).

  • Validation Logic:

    • Success: Meletimide shows dose-dependent displacement of the CRBN tracer but flatline (no displacement) for VHL and MDM2 tracers.

    • Failure: Signal reduction in VHL assays indicates non-specific hydrophobic binding or aggregation (pan-assay interference).

Protocol B: Global Proteomics for Off-Target Profiling

Objective: Determine the "functional cross-reactivity" (neosubstrates) of Meletimide compared to Pomalidomide.

Methodology:

  • Cell Treatment: Treat MOLT-4 or MM.1S cells with Meletimide (1 µM and 10 µM) vs. DMSO control for 6 hours.

  • Lysis & Digestion: Lyse cells in 8M Urea, reduce/alkylate, and digest with Trypsin.

  • TMT Labeling: Label peptides with Tandem Mass Tags (TMTpro) for multiplexing.

  • LC-MS/MS: Analyze on a high-resolution Orbitrap mass spectrometer.

  • Data Analysis:

    • Filter for proteins with >1.5-fold downregulation (p < 0.05).

    • Compare: Overlap the degradation list with known IMiD targets (IKZF1, IKZF3, ZFP91).

    • Result: Unique degraders of Meletimide represent its specific profile; lack of IKZF1 degradation would indicate a "silent" ligand suitable for PROTACs where IMiD activity is unwanted.

Workflow Start Start: Meletimide Profiling Step1 1. Biophysical Binding (TR-FRET) Test vs CRBN, VHL, cIAP Start->Step1 Decision1 Binds CRBN only? Step1->Decision1 Step2 2. Cellular Target Engagement (NanoBRET in HEK293) Decision1->Step2 Yes ResultB Outcome B: Promiscuous/Aggregator (Discard) Decision1->ResultB No (Binds VHL/Others) Step3 3. Functional Proteomics (TMT-MS in MM.1S cells) Step2->Step3 ResultA Outcome A: Selective Binder (Ideal for PROTAC handles) Step3->ResultA Clean Profile ResultC Outcome C: Neosubstrate Active (IMiD-like toxicity) Step3->ResultC Degrades IKZF1/3

Figure 2: Validation Workflow. A step-by-step decision tree for characterizing Meletimide specificity.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809. Link

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. Link

  • Donovan, K. A., et al. (2020). Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome. eLife, 7, e38430. Link

  • PubChem Database. Meletimide (CID 15560447). National Institutes of Health (NIH). Link

Disclaimer: Meletimide is a research chemical.[1] The specific cross-reactivity data regarding non-CRBN E3 ligases is inferred from the structural class (glutarimides) and standard selectivity profiles. Researchers are advised to perform the TR-FRET and Proteomics protocols detailed above to generate compound-specific datasets for their unique biological contexts.

Sources

A Comparative Guide to Meletimide: Evaluating the Advantages Over Existing CRBN Binders

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals in the field of targeted protein degradation (TPD), the selection of an optimal E3 ligase binder is a critical decision that dictates the efficacy and specificity of novel therapeutics like PROTACs and molecular glues. Cereblon (CRBN), a substrate receptor for the CUL4-RING E3 ubiquitin ligase complex, has been a cornerstone of TPD, largely due to the clinical success of immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1][2] However, the emergence of next-generation CRBN E3 ligase modulators (CELMoDs), exemplified by Meletimide (also known as Mezigdomide or CC-92480), presents a significant leap forward.

This guide provides an in-depth technical evaluation of the distinct advantages of Meletimide over conventional CRBN binders. We will dissect the structural and mechanistic underpinnings of its superior performance, present comparative experimental data, and provide detailed protocols for key validation assays, empowering researchers to make informed decisions in their drug discovery programs.

The Core Advantage: Unparalleled Binding Affinity and CRBN Conformational Stabilization

The fundamental advantage of Meletimide lies in its significantly enhanced binding affinity for CRBN. This is not merely an incremental improvement but a substantial leap that redefines potency. Unlike traditional IMiDs, Meletimide was rationally designed for maximal engagement with the CRBN binding pocket.

Biochemical assays consistently demonstrate this superiority. A direct comparison of the half-maximal inhibitory concentrations (IC50) required to disrupt CRBN binding reveals Meletimide's exceptional potency.

CompoundClassCRBN Binding IC50 (µM)
Meletimide (Mezigdomide) CELMoD ~0.03 [3]
IberdomideCELMoD~0.06[3]
PomalidomideIMiD~1.2[3]
LenalidomideIMiD~1.5[3]

Table 1: Comparative CRBN Binding Affinities. Data illustrates the significantly lower concentration of Meletimide required to achieve 50% inhibition of CRBN binding compared to its predecessors, indicating a ~40-fold increase in binding potency over pomalidomide.

The "Active Conformation" Hypothesis: A Structural Perspective

The causality behind this enhanced affinity lies in Meletimide's unique interaction with CRBN, which promotes a structural change essential for neosubstrate recruitment. The CRBN protein exists in "open" (inactive) and "closed" (active) conformational states. The recruitment and subsequent ubiquitination of target proteins are contingent on stabilizing the closed state.

Cryo-electron microscopy studies have revealed that while pomalidomide induces this active conformation in only about 20% of CRBN complexes, Meletimide stabilizes the closed conformation 100% of the time .[3] This is achieved through extended chemical moieties that form additional contacts with CRBN, reaching beyond the canonical tri-tryptophan binding pocket into the Lon-like domain (LLD).[3] This superior ability to "lock" CRBN in its active state is a primary driver of Meletimide's enhanced efficacy.

cluster_c CRBN E3 Ligase Complex cluster_m Ligand Binding & Conformation cluster_d Downstream Effect CRBN CRBN DDB1 DDB1 CRBN->DDB1 CUL4 CUL4A DDB1->CUL4 ROC1 ROC1 CUL4->ROC1 Degradation Enhanced Ubiquitination & Degradation ROC1->Degradation E2~Ub Meletimide Meletimide Closed_State CRBN (Closed/Active) Meletimide->Closed_State Binds (Induces 100% Closed) Pomalidomide Pomalidomide Open_State CRBN (Open/Inactive) Pomalidomide->Open_State Binds (Induces ~20% Closed) Open_State->Closed_State Conformational Equilibrium Neosubstrate Neosubstrate (e.g., Ikaros/Aiolos) Closed_State->Neosubstrate Recruits Neosubstrate->Degradation

Caption: Meletimide's superior stabilization of the "Closed" CRBN conformation.

Enhanced Neosubstrate Degradation: Speed, Depth, and Potency

The superior binding and conformational stabilization of Meletimide translate directly into more efficient and profound degradation of its target neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] These proteins are critical for the survival of multiple myeloma cells, and their rapid elimination is the therapeutic goal.

Meletimide induces a faster, deeper, and more sustained degradation of Ikaros and Aiolos compared to lenalidomide and pomalidomide.[1][5] This enhanced degradation profile is crucial for achieving robust anti-proliferative and pro-apoptotic effects in cancer cells.[6] While a complete side-by-side table of degradation constants (DC50) is not available from a single study, the literature consistently supports Meletimide's superior potency. For context, pomalidomide is roughly twice as potent as lenalidomide at degrading Ikaros, with DC50 values in the single-digit nanomolar range.[7] Meletimide's potency is understood to be significantly greater still.[1][6]

This enhanced degradation efficiency underpins several key advantages:

  • Overcoming Resistance: Meletimide demonstrates significant activity in myeloma cell lines that have developed resistance to lenalidomide and pomalidomide.[5][6] This includes models with acquired mutations in CRBN or those with downregulated CRBN expression, where older IMiDs lose efficacy.[1][5]

  • Potent Immune Stimulation: The profound degradation of Ikaros and Aiolos leads to potent downstream immunomodulatory effects, including enhanced T-cell and NK-cell activation and increased production of interleukin-2 (IL-2).[6][8]

Altered Neosubstrate Profile: The Potential for Improved Specificity

A critical aspect of molecular glue design is understanding the full spectrum of proteins recruited for degradation. Small structural changes in the CRBN binder can significantly alter neosubstrate specificity.[9] For example, lenalidomide induces the degradation of casein kinase 1α (CK1α), an effect not shared by pomalidomide, which is key to its efficacy in myelodysplastic syndromes with 5q deletion.[9]

Comparative proteomic studies are beginning to elucidate the neosubstrate landscape of Meletimide versus older IMiDs. The unique structural interactions of Meletimide with CRBN may lead to a differentiated degradation profile. This presents an opportunity to develop degraders with potentially improved safety profiles by avoiding the degradation of proteins associated with toxicity, or to discover novel therapeutic applications by targeting previously unaddressed disease drivers.

Experimental Protocols: Validating CRBN Binder Performance

To empower researchers to validate these advantages, we provide step-by-step protocols for two fundamental assays: determining binding affinity via Isothermal Titration Calorimetry (ITC) and assessing degradation efficiency via Western Blot.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC provides a complete thermodynamic profile of the binding interaction in a label-free, in-solution format. It directly measures the heat released or absorbed during binding, allowing for the accurate determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Objective: To determine the Kd of Meletimide and other binders to the CRBN:DDB1 protein complex.

Materials:

  • Purified recombinant human CRBN:DDB1 complex (or a suitable construct like CRBNmidi).

  • Meletimide, pomalidomide, lenalidomide (dissolved in 100% DMSO).

  • ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.

  • MicroCal ITC200 or similar instrument.

Methodology:

  • Sample Preparation (Critical Step):

    • Dialyze the CRBN:DDB1 protein extensively against the ITC Buffer to ensure precise buffer matching.

    • Prepare the ligand solutions by diluting the DMSO stock into the final dialysis buffer. The final DMSO concentration must be identical between the protein solution in the cell and the ligand solution in the syringe (typically ≤ 5%).

    • Thoroughly degas all solutions (protein, ligand, and buffer) for 10-15 minutes before use to prevent air bubbles.

    • Accurately determine the final protein concentration via A280 measurement and the ligand concentration.

  • Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Set the reference power to 5-10 µcal/sec.

    • Set the stirring speed to 750 rpm.

  • Titration:

    • Load the sample cell (200-300 µL) with CRBN:DDB1 protein at a concentration of 10-30 µM.

    • Load the injection syringe (40-50 µL) with the CRBN binder (e.g., Meletimide) at a concentration 10-15 times higher than the protein (e.g., 150-300 µM).

    • Program the injection series: a single initial 0.4 µL injection followed by 19-24 subsequent 1.5-2.0 µL injections, with a 150-180 second spacing to allow a return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the ITC buffer alone. This measures the heat of dilution, which must be subtracted from the experimental data for accurate analysis.

  • Data Analysis:

    • Integrate the raw power-versus-time data to obtain the heat change per injection.

    • Subtract the heat of dilution from the control run.

    • Fit the resulting binding isotherm to a one-site binding model using the instrument's analysis software (e.g., MicroCal PEAQ-ITC Analysis Software) to determine Kd, n, and ΔH.

cluster_prep 1. Sample Preparation cluster_load 2. Loading cluster_run 3. Titration cluster_analysis 4. Analysis P1 Dialyze Protein vs ITC Buffer P2 Prepare Ligand in Matched Buffer + DMSO P1->P2 P3 Degas All Solutions P2->P3 L1 Load Protein (e.g., 20µM) into Cell P3->L1 L2 Load Ligand (e.g., 200µM) into Syringe P3->L2 R1 Perform Injection Series (e.g., 20 x 2µL) L1->R1 L2->R1 R2 Record Heat Change R1->R2 A1 Integrate Peaks R2->A1 A2 Subtract Heat of Dilution (Control Run) A1->A2 A3 Fit Isotherm to Model A2->A3 A4 Determine Kd, n, ΔH A3->A4

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Protocol 2: Western Blot for Ikaros (IKZF1) Degradation

This protocol provides a method to quantify the dose-dependent degradation of endogenous Ikaros in a relevant cancer cell line, allowing for the determination of DC50 (concentration for 50% degradation).

Objective: To measure and compare the DC50 values of Meletimide and other binders for Ikaros degradation in multiple myeloma cells.

Materials:

  • Multiple Myeloma cell line (e.g., MM.1S, H929, U266).

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Meletimide, pomalidomide, lenalidomide (in DMSO).

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli Sample Buffer (2x).

  • Primary Antibodies: Rabbit anti-Ikaros (IKZF1), Mouse anti-GAPDH (or other loading control).

  • Secondary Antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.

  • PVDF membrane, methanol.

  • Enhanced Chemiluminescence (ECL) substrate.

Methodology:

  • Cell Culture and Treatment:

    • Culture MM.1S cells in RPMI-1640 + 10% FBS + 1% Pen-Strep.

    • Seed cells in a 12-well plate at a density of 0.5 x 10^6 cells/mL.

    • Prepare serial dilutions of Meletimide, pomalidomide, and lenalidomide (e.g., from 1 µM down to 0.01 nM) in culture medium. Include a DMSO-only vehicle control.

    • Treat cells with the compounds for a fixed time point (e.g., 4-6 hours, as degradation is rapid).

  • Lysate Preparation:

    • Harvest cells by centrifugation (500 x g, 5 min).

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells by resuspending the pellet in 100 µL of ice-cold RIPA buffer with inhibitors. Incubate on ice for 30 minutes.[4]

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[4]

  • SDS-PAGE and Western Blot:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration. Add 2x Laemmli buffer and boil at 95°C for 5 minutes.[4]

    • Load 20-30 µg of protein per lane onto a 4-15% SDS-PAGE gel. Include a molecular weight marker.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against Ikaros (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

    • Strip the membrane (if necessary) and re-probe for the loading control (GAPDH).

  • Data Analysis:

    • Quantify the band intensity for Ikaros and the loading control in each lane using software like ImageJ.

    • Normalize the Ikaros signal to the corresponding loading control signal.

    • Express the data as a percentage of the Ikaros level in the DMSO-treated control cells.

    • Plot the percentage of remaining Ikaros against the log-transformed drug concentration and fit a dose-response curve to calculate the DC50 value.

Conclusion and Future Outlook

Meletimide represents a paradigm shift in the development of CRBN-targeting therapeutics. Its advantages are not merely theoretical but are grounded in clear structural mechanisms that translate to superior biochemical and cellular performance. The enhanced binding affinity, profound stabilization of the active CRBN conformation, and potent, rapid degradation of key oncogenic drivers like Ikaros and Aiolos position Meletimide as a formidable tool for both basic research and clinical applications. Its ability to overcome resistance to first- and second-generation IMiDs provides a crucial therapeutic option for heavily pretreated patient populations.[1]

As the field of targeted protein degradation continues to evolve, the principles demonstrated by the development of Meletimide—rational design for enhanced ligase engagement and conformational control—will undoubtedly pave the way for even more selective and potent degraders in the future.

References

  • Ohmayer, U., Steger, M., Schwalb, B., & Daub, H. (n.d.). Scalable proteomics compatible with drug discovery requirements. NEOsphere Biotechnologies.
  • de Wispelaere, M., et al. (2025). Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. PMC. Retrieved from [Link]

  • Koc-Cakmak, D., et al. (2025). Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma. PMC. Retrieved from [Link]

  • Koc-Cakmak, D., et al. (2025). Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma. ResearchGate. Retrieved from [Link]

  • Bjorklund, C. C., et al. (2015). Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4. PMC. Retrieved from [Link]

  • de Wispelaere, M., et al. (2024). Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. bioRxiv. Retrieved from [Link]

  • Hideshima, T., et al. (2023). Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation. PMC. Retrieved from [Link]

  • Richardson, P. G., et al. (2022). Mezigdomide (CC-92480), a Potent, Novel Cereblon E3 Ligase Modulator, Combined with Dexamethasone in Patients with Relapsed/Refractory Multiple Myeloma. ReachMD. Retrieved from [Link]

  • Shanghai Helioson Pharmaceutical. (2024). Shanghai Helioson Pharmaceutical describes new IKZF1 and IKZF3 degradation inducers.
  • Towfic, F., et al. (2015). Ikaros Degradation Efficiency Correlates with Response of Multiple Myeloma (MM) Cells to IMiD Therapy and Is Blocked By Proteasome Inhibitors. ResearchGate. Retrieved from [Link]

  • ESMO. (2023). A Combination of Oral Mezigdomide Plus Dexamethasone Shows Promising Efficacy in Patients with Heavily Pretreated Multiple Myeloma. Retrieved from [Link]

  • Moreau, P., & Richardson, P. G. (2024). Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma. MDPI. Retrieved from [Link]

  • Zhang, L., et al. (2024). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. PMC. Retrieved from [Link]

  • Görgün, G., et al. (2018). IMiDs prime myeloma cells for daratumumab-mediated cytotoxicity through loss of Ikaros and Aiolos. Monash University.
  • Bahlis, N. J., et al. (2024). Cereblon-Targeting Ligase Degraders in Myeloma. BINASSS.
  • Lopez-Girona, A., et al. (2020). CC-92480 Is a Novel Cereblon E3 Ligase Modulator with Enhanced Tumoricidal and Immunomodulatory Activity Against Sensitive and Resistant Multiple Myeloma Cells. ResearchGate. Retrieved from [Link]

  • Ciardiello, F., et al. (2025). Mezigdomide for multiple myeloma: a focus on phase 2 trial data. ResearchGate. Retrieved from [Link]

  • Salguedo, C., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Retrieved from [Link]

  • Scott, J. S., et al. (2021). Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition. PMC. Retrieved from [Link]

  • Zollman, D., et al. (2024). Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders. Nature Communications.
  • Nie, X., et al. (2024). Relative binding affinities of CRBN ligands to CRBN in cellular and biochemical assays. ResearchGate. Retrieved from [Link]

  • Richardson, P. G., et al. (2025). Mezigdomide (CC-92480), a Potent, Novel Cereblon E3 Ligase Modulator (CELMoD), Combined with Dexamethasone (DEX) in Patients (pts) with Relapsed/Refractory Multiple Myeloma (RRMM): Preliminary Results from the Dose-Expansion Phase of the CC-92480-MM-001 Trial. ResearchGate. Retrieved from [Link]

  • Ploegh, H. (2016). Isothermal titration calorimetry. CureFFI.org. Retrieved from [Link]

  • JoVE. (2025). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. Retrieved from [Link]

  • OmicsX. (2025). The CELMoD Revolution: How Bristol-Myers' Iberdomide and Mezigdomide Could Redefine Multiple Myeloma Treatment. Drug Development Insights.
  • van der Veer, A., et al. (2024). Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond. Haematologica. Retrieved from [Link]

  • Petzold, G., et al. (2024). Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics. PMC. Retrieved from [Link]

  • de Wispelaere, M., et al. (2024). Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. bioRxiv. Retrieved from [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • Moreau, P., & Richardson, P. G. (2024). Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma. ResearchGate. Retrieved from [Link]

  • Bio-Techne. (n.d.). Automated Profiling of PROTAC®-Induced Cereblon Neosubstrate Degradation Using Simple Western. Retrieved from [Link]

Sources

Comparative Benchmarking Guide: Meletimide-based PROTACs vs. Standard IMiDs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Non-Phthalimide Scaffolds

The field of Targeted Protein Degradation (TPD) has long relied on Pomalidomide and Lenalidomide as the primary "warheads" for recruiting the E3 ubiquitin ligase Cereblon (CRBN) . While effective, these phthalimide-based ligands suffer from inherent limitations: chemical instability (spontaneous hydrolysis of the glutarimide ring), rapid racemization, and restricted exit vectors for linker attachment.

Meletimide (CAS: 14745-50-7), a structural analog featuring a 3-phenylpiperidine-2,6-dione core, represents a distinct class of C3-substituted glutarimides. Unlike the fused bicyclic system of thalidomide, Meletimide offers a flexible piperidine-phenyl scaffold. This guide outlines the rigorous benchmarking required to validate Meletimide-based PROTACs against the industry standard, Pomalidomide.

Key Benchmarking Metrics at a Glance
MetricStandard (Pomalidomide)Challenger (Meletimide-based)Critical Advantage/Risk
CRBN Affinity (IC50) ~1–3 µMTo be determined Meletimide's bulky C3-substituent must not sterically clash with the tri-tryptophan pocket.
Hydrolytic Stability Low (t1/2 < 24h in media)High (Predicted) Phenyl-glutarimides often resist ring-opening better than phthalimides.
Neosubstrate Profile High (IKZF1/3 degradation)Altered Changing the glutarimide context can reduce "IMiD" off-target effects.
Linker Exit Vector C4-Amino / C5-FluoroPiperidine Nitrogen Offers a solvent-exposed vector ideal for linker attachment without affecting CRBN binding.

Structural Logic & Mechanistic Hypothesis

The primary failure mode in novel PROTAC design is the disruption of the Ternary Complex (POI-PROTAC-E3) .

  • Pomalidomide: Binds CRBN via the glutarimide ring; the phthalimide body creates specific contacts that recruit neosubstrates (e.g., Ikaros).

  • Meletimide: Retains the critical glutarimide pharmacophore (piperidine-2,6-dione) required for CRBN engagement. However, the 3-phenyl-3-(piperidin-4-yl) architecture introduces significant steric bulk.

Hypothesis: If the Meletimide piperidine moiety projects into the solvent channel, it serves as a superior attachment point for PROTAC linkers compared to the C4-amine of Pomalidomide, potentially improving solubility and reducing intrinsic IMiD activity (IKZF1/3 degradation).

Visualization: Benchmarking Workflow

The following diagram illustrates the critical path for validating Meletimide PROTACs.

BenchmarkingWorkflow cluster_chem Phase 1: Chemical Validation cluster_bio Phase 2: Biological Engagement cluster_func Phase 3: Functional Degradation Start Meletimide-PROTAC Candidate Stab Hydrolytic Stability (LC-MS/MS, pH 7.4) Start->Stab Sol Aqueous Solubility (Kinetic) Stab->Sol CRBN_Bind CRBN Binding Affinity (TR-FRET / FP) Sol->CRBN_Bind If stable > 24h Ternary Ternary Complex Formation (AlphaLISA / SPR) CRBN_Bind->Ternary If IC50 < 10 µM DC50 Potency (DC50) & Depth (Dmax) (HiBiT / Western) Ternary->DC50 If Cooperativity > 1 Selectivity Selectivity Profiling (Proteomics / IKZF1 Blot) DC50->Selectivity Decision Go / No-Go Decision Selectivity->Decision

Caption: Step-by-step validation pipeline for Meletimide-based degraders, prioritizing stability and binding before functional assays.

Experimental Protocols for Benchmarking

To objectively compare Meletimide against Pomalidomide, you must run head-to-head assays using the exact same conditions.

Protocol A: Comparative Hydrolytic Stability

Rationale: Glutarimides hydrolyze at physiological pH. Meletimide's substitution pattern may stabilize the ring.

  • Preparation: Prepare 10 mM stocks of Meletimide-PROTAC and Pomalidomide-PROTAC in DMSO.

  • Incubation: Dilute to 1 µM in PBS (pH 7.4) and Cell Culture Media (RPMI + 10% FBS). Incubate at 37°C.

  • Sampling: Aliquot samples at t=0, 1, 4, 8, 24, and 48 hours.

  • Quenching: Immediately quench with ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

  • Analysis: Analyze via LC-MS/MS (MRM mode). Monitor the parent ion transition.

  • Calculation: Plot ln(Concentration) vs. Time. Calculate

    
    .
    
    • Success Criterion: Meletimide

      
       > Pomalidomide 
      
      
      
      (typically > 12 hours).
Protocol B: CRBN Engagement (Fluorescence Polarization)

Rationale: Verify that the Meletimide scaffold does not disrupt CRBN binding.

  • Reagents: Recombinant CRBN-DDB1 complex; Cy5-labeled Thalidomide tracer.

  • Titration: Perform a 10-point serial dilution of the PROTACs (10 µM down to 0.1 nM).

  • Assay Buffer: 50 mM Tris pH 7.5, 200 mM NaCl, 0.1% Pluronic F-127.

  • Measurement: Incubate protein (100 nM), Tracer (10 nM), and PROTAC for 30 mins. Read FP (Ex 620nm / Em 688nm).

  • Data Output: Calculate IC50 (displacement of tracer).

    • Note: If Meletimide IC50 is >10x higher than Pomalidomide, the linker attachment site may be clashing.

Protocol C: Functional Degradation (DC50 Determination)

Rationale: The ultimate readout. Does it degrade the Target of Interest (POI)?

  • Cell Line: Use a cell line relevant to the POI (e.g., MOLT-4 for BRD4, U266 for Ikaros).

  • Treatment: Treat cells with DMSO, Pomalidomide-PROTAC, and Meletimide-PROTAC (0.1 nM – 10 µM) for 18 hours.

  • Lysis: Lyse in RIPA buffer + Protease Inhibitors.

  • Western Blot: Probe for:

    • POI: (Target protein)

    • IKZF1/3: (To check for IMiD-like off-target effects)

    • Actin/GAPDH: (Loading control)

  • Quantification: Normalize POI signal to Loading Control. Fit to a 4-parameter logistic curve to derive

    
     (concentration at 50% degradation) and 
    
    
    
    (maximum degradation depth).

Critical Analysis: Selectivity & Safety

A unique risk with Meletimide is its historical annotation as a muscarinic antagonist (similar to Benzetimide). Standard Pomalidomide does not possess this activity.

Mandatory Safety Check: When benchmarking, you must verify that the PROTAC does not retain muscarinic activity, which could cause significant in vivo toxicity (e.g., tachycardia, dry mouth).

  • Assay: GPCR functional assay (Calcium flux) on M1/M2 muscarinic receptors.

  • Expectation: The attachment of the linker/warhead at the piperidine nitrogen should abolish muscarinic binding, but this must be experimentally confirmed.

Comparison of Off-Target Profiles
FeaturePomalidomide-PROTACMeletimide-PROTAC
Primary Off-Targets IKZF1, IKZF3, CK1

, GSPT1
Muscarinic Receptors (Risk)
Neosubstrate Mechanism "Molecular Glue" activity via G-loopLikely reduced due to C3-phenyl bulk
Mitigation Strategy Chemical modification of phthalimide ringLinker attachment at pharmacophore core

Mechanism of Action Visualization

The following diagram details the ternary complex equilibrium, highlighting where Meletimide differentiates itself.

TernaryComplex PROTAC PROTAC (Meletimide-Linker-Warhead) E3 E3 Ligase (CRBN) PROTAC->E3 Kd (E3) Binary1 Binary Complex (CRBN-PROTAC) E3->Binary1 POI Target Protein (POI) Ternary Active Ternary Complex POI->Ternary Binary1->POI Cooperativity (α) Ternary->Binary1 k_off (Fast/Slow) Ub Ubiquitination & Degradation Ternary->Ub k_cat

Caption: The kinetic stability of the Ternary Complex (k_off) is often the defining factor for Meletimide efficacy.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15560447, Meletimide. Retrieved from [Link]

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. Retrieved from [Link]

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11, 611–617. Retrieved from [Link]

  • Neklesa, T. K., et al. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics, 174, 138-144. Retrieved from [Link]

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Retrieved from [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Meletimide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical compounds is a cornerstone of modern scientific research. This guide provides an in-depth, procedural framework for the proper disposal of Meletimide, a piperidine derivative used in drug development and scientific research. Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment from potential harm. As there is no specific, universally recognized disposal protocol for Meletimide, the following guidance is synthesized from established principles of hazardous and pharmaceutical waste management, treating the compound with the necessary precaution due to its bioactive nature.

Hazard Characterization and Assessment

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste can be deemed hazardous if it is specifically listed (as a P- or U-listed waste) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2][3] Without explicit data to the contrary, we must assume Meletimide could exhibit toxicity, mandating its disposal as hazardous waste.

Table 1: Chemical and Physical Properties of Meletimide

PropertyValueSource
IUPAC Name 3-[1-[(4-methylphenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dionePubChem[1]
Molecular Formula C24H28N2O2PubChem[1]
Molar Mass 376.5 g/mol PubChem[1]
Physical State Solid (Assumed based on similar compounds)General Knowledge

Regulatory Framework: A National Imperative

The disposal of all pharmaceutical and chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA).[4][5] The RCRA gives the EPA the authority to control hazardous waste from its generation to its ultimate disposal, a system often referred to as "cradle-to-grave."[2][4]

A critical regulation for all laboratory facilities is the nationwide ban on the sewering (i.e., flushing down the drain) of hazardous waste pharmaceuticals, which went into effect in 2019.[6] This is due to the detection of low levels of active pharmaceutical ingredients in surface waters, which can adversely affect aquatic life.[6] Therefore, under no circumstances should Meletimide or its solutions be disposed of via the sanitary sewer system.

Standard Operating Procedure (SOP) for Meletimide Disposal

This section provides a step-by-step protocol for the safe segregation, containment, and disposal of Meletimide waste from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling Meletimide for any purpose, including disposal, appropriate PPE must be worn to minimize exposure risk.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side shields or chemical goggles.

  • Skin and Body Protection: A standard laboratory coat is required.

Step 2: Waste Identification and Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste management program.

  • Classify as Hazardous Waste: All Meletimide, whether in pure solid form, in solution, or as grossly contaminated labware (e.g., weighing boats, pipette tips), must be managed as hazardous chemical waste.[7]

  • Segregate at the Source: Do not mix Meletimide waste with non-hazardous solid waste (regular trash) or with biohazardous waste. Keep it separate from other chemical wastes unless you have confirmed their compatibility to prevent dangerous reactions.[7][8]

Step 3: Container Selection and Management

The integrity of the waste container is crucial for safe storage and transport.

  • Choose a Suitable Container: Use a container made of a material compatible with Meletimide (e.g., a high-density polyethylene (HDPE) or glass bottle for solutions, and a sturdy, sealable container for solid waste). The container must be in good condition, free of leaks or cracks.[8][9]

  • Keep Containers Closed: The waste container must be securely sealed at all times, except when actively adding waste.[8] This minimizes the release of vapors and prevents spills.

Step 4: Labeling

Clear and accurate labeling is a strict regulatory requirement.

  • Affix a Hazardous Waste Label: As soon as a container is designated for Meletimide waste, it must be labeled with the words "Hazardous Waste."[7][8]

  • Complete the Label: The label must include:

    • The full chemical name: "Meletimide." Avoid using abbreviations or formulas.[8]

    • The approximate concentration and composition if it is a mixed waste.

    • The date when waste was first added to the container (the "accumulation start date").

Step 5: On-Site Storage and Accumulation

Waste must be stored safely in the laboratory pending pickup.

  • Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation, in a designated SAA. This could be a fume hood or a designated cabinet.

  • Secondary Containment: Store the primary waste container within a larger, chemically compatible secondary container (such as a plastic tub) to contain any potential leaks or spills.[8]

Step 6: Final Disposal and Collection

The final disposal must be handled by trained professionals.

  • Contact EHS: Do not attempt to dispose of the waste yourself.[7] Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste disposal contractor to schedule a pickup.[7]

  • Documentation: Follow all institutional procedures for waste pickup requests and maintain any required documentation or manifests.

Decontamination and Spill Management

  • Glassware Decontamination: Glassware that has come into contact with Meletimide must be decontaminated before being washed for reuse. Triple-rinse the glassware with a suitable solvent capable of dissolving Meletimide. This rinsate must be collected and disposed of as hazardous waste.[8]

  • Small Spill Cleanup: In the event of a small spill of solid Meletimide, carefully sweep it up and place it into the hazardous waste container. For a solution, absorb the spill with an inert absorbent material (e.g., vermiculite or sand), and place the contaminated absorbent into the hazardous waste container. Ensure the area is then cleaned. For larger spills, evacuate the area and contact your EHS department immediately.

Meletimide Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Meletimide waste in a laboratory.

Meletimide_Disposal_Workflow cluster_prep Preparation & Handling cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Final Disposal Start Generate Meletimide Waste PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Classify Classify as Hazardous Chemical Waste PPE->Classify Segregate Segregate from other waste streams Classify->Segregate Container Select Compatible, Sealable Container Segregate->Container Label Affix 'Hazardous Waste' Label (Name: Meletimide, Date) Container->Label Store Store in designated SAA with Secondary Containment Label->Store EHS Schedule Pickup with EHS or Licensed Contractor Store->EHS

Caption: Decision workflow for the safe disposal of Meletimide waste.

Conclusion

The proper disposal of Meletimide is a non-negotiable aspect of laboratory safety and environmental stewardship. By treating this compound as hazardous waste and adhering to a systematic procedure of segregation, containment, labeling, and professional collection, researchers can ensure they are operating in compliance with regulations and upholding the highest standards of scientific responsibility. Always consult your institution's specific waste management plan and EHS department for any site-specific requirements.

References

  • Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health.
  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. Triumvirate Environmental.
  • Update on pharmaceutical waste disposal regulations. Ovid.
  • Management of Hazardous Waste Pharmaceuticals. US EPA.
  • Meletimide | C24H28N2O2 | CID 15560447. PubChem, NIH.
  • Management Of Hazardous Waste Pharmaceuticals. NYSDEC.
  • Proper Disposal of N-Methylacetanilide: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division.
  • What is the process for safely disposing of hazardous materials?. Simple But Needed.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.